molecular formula C19H38O3 B174744 Methyl 3-hydroxyoctadecanoate CAS No. 14531-40-9

Methyl 3-hydroxyoctadecanoate

Cat. No.: B174744
CAS No.: 14531-40-9
M. Wt: 314.5 g/mol
InChI Key: XIGHAQIRKIFLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyoctadecanoate is a fatty acid ester that has been newly identified as a potent natural antibiofilm agent. Recent research has isolated this compound from the Arctic diatom Porosira glacialis , revealing its significant ability to inhibit biofilm formation by Staphylococcus epidermidis without observed cytotoxicity . This discovery positions this compound as a compelling molecule for investigating novel anti-fouling strategies and developing new approaches to combat biofilm-associated infections. Its mechanism of action, distinct from traditional antibiotics, offers a valuable research tool for exploring non-biocidal pathways to disrupt bacterial colonization and biofilm maturation on surfaces. The compound's natural origin and specific bioactivity make it a promising candidate for applications in biomedical research, marine coatings, and industrial microbiology where preventing surface colonization is critical. Further research is encouraged to fully elucidate its molecular targets and efficacy spectrum against other biofilm-forming bacteria.

Properties

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 3-Hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate is a β-hydroxy fatty acid ester with potential applications in various fields, including as a precursor for specialty chemicals and in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, including racemic and enantioselective methods. Detailed experimental protocols for the Reformatsky reaction and the reduction of methyl 3-oxooctadecanoate are presented, alongside a discussion of potential enantioselective approaches utilizing enzymatic resolutions. Quantitative data, including reaction yields and spectroscopic information, are summarized for comparative analysis.

Introduction

β-Hydroxy carbonyl compounds are a crucial class of molecules in organic synthesis due to their versatile functionality, serving as key intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals. This compound, a long-chain β-hydroxy ester, is a valuable building block for the synthesis of various specialty chemicals. This document outlines the principal synthetic methodologies for obtaining this compound, providing detailed experimental procedures and data to aid researchers in its preparation and characterization.

Racemic Synthesis Routes

Two primary and robust methods for the racemic synthesis of this compound are the Reformatsky reaction and the reduction of the corresponding β-keto ester.

Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1][2] The organozinc intermediate, a zinc enolate, adds to the carbonyl group of the aldehyde to form the desired β-hydroxy ester.[3]

This protocol is adapted from a general procedure for the Reformatsky reaction with long-chain aldehydes.

Materials:

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with activated zinc dust and a crystal of iodine under a nitrogen atmosphere. The apparatus is flame-dried.

  • Anhydrous benzene or toluene is added to the flask, and the mixture is heated to reflux to activate the zinc.

  • A solution of hexadecanal and methyl bromoacetate in anhydrous benzene or toluene is added dropwise from the dropping funnel to the refluxing mixture.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 10% sulfuric acid to quench the reaction and dissolve the excess zinc.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound.

Expected Yield: Based on similar reactions, a yield of approximately 80% can be expected.

Reduction of Methyl 3-Oxooctadecanoate

Another common and efficient route to this compound is the two-step synthesis involving the preparation of methyl 3-oxooctadecanoate followed by its reduction.

The β-keto ester can be synthesized from n-hexadecanoyl chloride and the magnesium salt of monomethyl malonate. A detailed procedure has been reported with a yield of 79%.

Materials:

  • Monomethyl potassium malonate (2.1 mole equivalents)

  • Anhydrous Magnesium Chloride (2.5 mole equivalents)

  • Triethylamine (3.2 mole equivalents for the first step, plus additional for the second)

  • n-Hexadecanoyl chloride (1 mole equivalent)

  • Acetonitrile (anhydrous)

  • Toluene

  • 13% Hydrochloric acid

Procedure:

  • To a flask under an argon atmosphere, add monomethyl potassium malonate and anhydrous acetonitrile. Cool the stirred mixture to 10-15 °C.

  • Add dry triethylamine, followed by anhydrous magnesium chloride, and continue stirring at 20-25 °C for 2.5 hours.

  • Cool the resulting slurry to 0 °C and add n-hexadecanoyl chloride dropwise over 25 minutes, followed by the addition of more triethylamine.

  • Allow the mixture to stir overnight at 20-25 °C.

  • Concentrate the mixture in vacuo to remove acetonitrile. Suspend the residue in toluene and re-concentrate.

  • Add fresh toluene and cool to 10-15 °C. Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.

  • Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and then with water.

  • Concentrate the organic layer in vacuo to obtain the crude product, which can be purified by distillation or recrystallization.

The reduction of the β-keto group can be readily achieved using sodium borohydride (B1222165) (NaBH4) in methanol (B129727). While NaBH4 is generally considered a mild reducing agent for esters, its reactivity is enhanced in alcoholic solvents, particularly with heating.[4][5][6][7]

Materials:

  • Methyl 3-oxooctadecanoate (1 mole equivalent)

  • Sodium Borohydride (NaBH4) (2-3 mole equivalents)

  • Methanol

  • Dichloromethane (B109758)

  • 1 M Hydrochloric acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve methyl 3-oxooctadecanoate in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is of significant interest for certain applications. The commercial availability of the (R)-enantiomer suggests that efficient enantioselective synthetic methods have been developed. A common strategy for obtaining enantiopure β-hydroxy esters is through enzymatic kinetic resolution of the corresponding racemate.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[8][9] The principle of kinetic resolution lies in the faster reaction of one enantiomer with a suitable acyl donor in the presence of the lipase (B570770), leaving the unreacted enantiomer in high enantiomeric excess.

This protocol is a general procedure based on established methods for similar substrates.[10]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435, or Pseudomonas cepacia Lipase)

  • Acyl donor (e.g., vinyl acetate, acetic anhydride)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, or toluene)

Procedure:

  • To a flask, add racemic this compound and the anhydrous organic solvent.

  • Add the acyl donor (typically in excess).

  • Add the immobilized lipase to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted alcohol in high enantiomeric excess.

  • Filter off the immobilized enzyme (which can often be reused).

  • Remove the solvent under reduced pressure.

  • Separate the unreacted this compound from its acetylated enantiomer by column chromatography.

Data Presentation

Reaction Data Summary
Synthesis RouteStarting MaterialsKey ReagentsSolventTypical YieldStereochemistry
Reformatsky Reaction Hexadecanal, Methyl bromoacetateZincBenzene/Toluene~80%Racemic
Reduction of β-Keto Ester Methyl 3-oxooctadecanoateNaBH4Methanol/DCMGood to HighRacemic
Lipase-Catalyzed Resolution Racemic this compound, Acyl donorLipaseOrganic Solvent~45-50% (for each enantiomer)Enantiomerically enriched
Spectroscopic Data for this compound
Spectroscopic Data Values
Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol [11][12][13]
¹H NMR (CDCl₃, δ in ppm) ~3.98 (m, 1H, -CH(OH)-), 3.67 (s, 3H, -OCH₃), 2.50 (dd, 1H, -CH₂-CO-), 2.39 (dd, 1H, -CH₂-CO-), 1.25 (br s, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃)[14]
¹³C NMR (CDCl₃, δ in ppm) Data for the closely related methyl 17-hydroxyoctadecanoate suggests the following approximate shifts: ~174 (-COO-), ~68 (-CH(OH)-), ~51 (-OCH₃), ~41 (-CH₂-COO-), ~37, 32, 29 (multiple), 25, 23, 14 (-CH₃)[15]
Mass Spectrometry (EI) Characteristic fragments for fatty acid methyl esters. The molecular ion may not be prominent.

Visualizations

Synthesis Route via Reduction of β-Keto Ester

G cluster_0 Synthesis of Methyl 3-Oxooctadecanoate cluster_1 Reduction Hexadecanoyl\nchloride Hexadecanoyl chloride Methyl 3-oxooctadecanoate Methyl 3-oxooctadecanoate Hexadecanoyl\nchloride->Methyl 3-oxooctadecanoate Monomethyl malonate Mg salt, Et3N, MeCN This compound This compound Methyl 3-oxooctadecanoate->this compound NaBH4, MeOH

Caption: Two-step synthesis of this compound.

Reformatsky Reaction Workflow

G Hexadecanal Hexadecanal Addition Addition Hexadecanal->Addition Methyl bromoacetate Methyl bromoacetate Reformatsky Reagent\n(Zinc Enolate) Reformatsky Reagent (Zinc Enolate) Methyl bromoacetate->Reformatsky Reagent\n(Zinc Enolate) Zinc Zinc Zinc->Reformatsky Reagent\n(Zinc Enolate) Reformatsky Reagent\n(Zinc Enolate)->Addition Intermediate Intermediate Addition->Intermediate Acid Workup Acid Workup Intermediate->Acid Workup This compound This compound Acid Workup->this compound

Caption: Workflow of the Reformatsky reaction.

Enantioselective Synthesis Logic

G Racemic Methyl\n3-hydroxyoctadecanoate Racemic Methyl 3-hydroxyoctadecanoate Kinetic Resolution Kinetic Resolution Racemic Methyl\n3-hydroxyoctadecanoate->Kinetic Resolution Lipase Lipase Lipase->Kinetic Resolution Acyl Donor Acyl Donor Acyl Donor->Kinetic Resolution (R)-Methyl 3-acetoxyoctadecanoate (R)-Methyl 3-acetoxyoctadecanoate Kinetic Resolution->(R)-Methyl 3-acetoxyoctadecanoate (S)-Methyl 3-hydroxyoctadecanoate (S)-Methyl 3-hydroxyoctadecanoate Kinetic Resolution->(S)-Methyl 3-hydroxyoctadecanoate

Caption: Logic of lipase-catalyzed kinetic resolution.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. For racemic production, both the Reformatsky reaction and the reduction of the corresponding β-keto ester offer reliable and high-yielding pathways. For applications requiring enantiopure material, enzymatic kinetic resolution presents a viable and green approach. The detailed protocols and compiled data in this guide are intended to facilitate the successful synthesis and characterization of this valuable molecule for research and development purposes.

References

The Ubiquitous Presence of 3-Hydroxy Fatty Acids in the Bacterial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a class of hydroxylated fatty acids that hold a significant position in the biochemistry and physiology of bacteria. Predominantly found as integral components of the outer membrane of Gram-negative bacteria, these molecules are crucial for bacterial survival, pathogenesis, and interaction with the environment. Their unique structural characteristics also make them valuable biomarkers for the detection and quantification of Gram-negative bacteria in various settings. This in-depth technical guide explores the natural occurrence of 3-OH FAs in bacteria, delving into their biosynthesis, distribution, physiological roles, and the analytical methodologies used for their study.

The Central Role of 3-Hydroxy Fatty Acids: Lipid A and Lipopolysaccharide

The primary and most well-characterized occurrence of 3-OH FAs in bacteria is within the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2][3] Lipid A serves as the hydrophobic anchor of LPS, and its 3-OH FAs are fundamental to the structural integrity and biological activity of the entire LPS molecule.[1][2]

The general structure of lipid A consists of a disaccharide of glucosamine (B1671600), which is acylated with several fatty acid chains. Typically, four of these are 3-hydroxy fatty acids directly attached to the glucosamine backbone.[2] The hydroxyl groups of these 3-OH FAs can be further esterified with non-hydroxylated fatty acids, creating a complex, multi-acylated structure. 3-Hydroxytetradecanoic acid (3-OH-C14:0) is a very common 3-OH FA found in the lipid A of many Gram-negative bacteria, including Escherichia coli.[1][2][4]

Biosynthesis of 3-Hydroxy Fatty Acids: The Raetz Pathway

The biosynthesis of 3-OH FAs destined for lipid A occurs as part of the conserved Raetz pathway.[1][2][5][6][7] This pathway is essential for the viability of most Gram-negative bacteria, making its enzymes attractive targets for the development of new antibiotics. The initial steps of this pathway lead to the formation of (R)-3-hydroxyacyl-acyl carrier protein (ACP), the precursor for both general fatty acid synthesis and lipid A synthesis.

The key steps in the Raetz pathway leading to the incorporation of 3-OH FAs into lipid A are as follows:

  • LpxA: The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine with a (R)-3-hydroxyacyl chain from a (R)-3-hydroxyacyl-ACP. In E. coli, LpxA specifically utilizes (R)-3-hydroxymyristoyl-ACP.

  • LpxC: The product of the LpxA reaction is deacetylated by LpxC. This is the committed step in lipid A biosynthesis.

  • LpxD: Another (R)-3-hydroxyacyl chain is transferred from (R)-3-hydroxyacyl-ACP to the amino group of the glucosamine, forming a diacylated intermediate.

Subsequent enzymatic steps involving LpxH, LpxB, and LpxK lead to the formation of the lipid A disaccharide backbone, which is then further acylated and modified.

Raetz_Pathway cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxyacyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc R_3_OH_Acyl_ACP (R)-3-Hydroxyacyl-ACP R_3_OH_Acyl_ACP->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-((R)-3-hydroxyacyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_acyl_3_O_acyl_GlcN LpxD Lipid_X 2,3-Diacyl-GlcN-1-P (Lipid X) UDP_2_acyl_3_O_acyl_GlcN->Lipid_X LpxH Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA (KdtA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM Lipid_A -> To Outer Membrane Assembly Kdo2_Lipid_A->Lipid_A R_3_OH_Acyl_ACP_2 (R)-3-Hydroxyacyl-ACP R_3_OH_Acyl_ACP_2->UDP_2_acyl_3_O_acyl_GlcN UDP_2_acyl_3_O_acyl_GlcN_2 UDP-2,3-diacyl-GlcN UDP_2_acyl_3_O_acyl_GlcN_2->Disaccharide_1_P

Biosynthesis of Lipid A via the Raetz Pathway.

Distribution and Diversity of 3-Hydroxy Fatty Acids in Bacteria

The chain length and branching of 3-OH FAs can vary between different bacterial species and even be influenced by growth conditions. This diversity in 3-OH FA profiles has chemotaxonomic potential, aiding in the classification and identification of bacteria.

While a comprehensive database of quantitative 3-OH FA profiles across all bacterial species is not yet available due to variations in analytical methodologies, the existing literature provides valuable insights into their distribution.

Bacterial Genus/SpeciesPredominant 3-Hydroxy Fatty Acids (Chain Length)Reference(s)
Escherichia coli 3-OH-C14:0[1][2][4]
Pseudomonas aeruginosa 3-OH-C10:0, 3-OH-C12:0, 3-OH-C12:1[8][9]
Salmonella enterica 3-OH-C14:0[10]
Vibrio cholerae 3-OH-C10:0, 3-OH-C12:0, 3-OH-C14:0[11][12]
Burkholderia spp. 3-OH-C14:0, 3-OH-C16:0[3][6][13]
Bacteroides spp. 3-OH-iso-C15:0, 3-OH-iso-C17:0, 3-OH-C16:0[1][2][5][14]

Note: The relative abundances of these fatty acids can vary depending on the strain and culture conditions. The table presents a generalized overview based on available data.

Physiological Roles and Metabolic Fates of 3-Hydroxy Fatty Acids

Beyond their structural role in lipid A, 3-OH FAs and their derivatives are involved in various other physiological processes in bacteria.

  • Precursors for Polyhydroxyalkanoates (PHAs): In many bacteria, 3-hydroxyacyl-CoAs, which are intermediates in fatty acid metabolism, can be diverted from the fatty acid synthesis or degradation pathways to serve as monomers for the synthesis of PHAs.[15] PHAs are intracellular storage polymers of carbon and energy.

  • Quorum Sensing: While not direct signaling molecules themselves in most characterized systems, the biosynthesis of 3-OH FAs is linked to the production of N-acyl-homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria. The acyl side chains of AHLs are derived from fatty acid biosynthesis intermediates.

  • Interaction with Eukaryotic Hosts: Free 3-hydroxy fatty acids, particularly medium-chain ones like 3-OH-C10:0, have been shown to act as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in plants.[6][7][8] These molecules are recognized by specific plant receptors, leading to the activation of defense mechanisms.

Metabolic_Fates_of_3OHFA cluster_synthesis Fatty Acid Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Acyl_ACP Acyl-ACP Chain Elongation Malonyl_ACP->Acyl_ACP R_3_OH_Acyl_ACP (R)-3-Hydroxyacyl-ACP Acyl_ACP->R_3_OH_Acyl_ACP Raetz_Pathway Raetz Pathway R_3_OH_Acyl_ACP->Raetz_Pathway Incorporation into Lipid A PHA_Synthase Polyhydroxyalkanoates (PHAs) R_3_OH_Acyl_ACP->PHA_Synthase PHA Biosynthesis AHL_Synthase N-Acyl-Homoserine Lactones (AHLs) (Quorum Sensing) R_3_OH_Acyl_ACP->AHL_Synthase Precursor for AHLs LPS Lipopolysaccharide (LPS) (Outer Membrane) Raetz_Pathway->LPS LPS Assembly

Metabolic Fates of 3-Hydroxyacyl-ACPs in Bacteria.

Experimental Protocols for the Analysis of 3-Hydroxy Fatty Acids

The analysis of 3-OH FAs from bacterial samples typically involves lipid extraction, hydrolysis to release the fatty acids, derivatization to increase their volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Modified Bligh-Dyer Method

This method is widely used for the total lipid extraction from biological samples.[1][2][5][14][16]

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Glass centrifuge tubes with Teflon-lined caps

Protocol:

  • To a pellet of bacterial cells (e.g., from a 50 mL culture), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Two phases will form: an upper aqueous phase (methanol-water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean glass tube.

  • The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Hydrolysis and Derivatization for GC-MS Analysis

To analyze the total 3-OH FA content, the extracted lipids must be hydrolyzed to cleave the fatty acids from the lipid backbone. The free hydroxyl group of the 3-OH FAs makes them non-volatile, necessitating a derivatization step before GC-MS analysis. Trimethylsilylation is a common derivatization method.[3][17][18]

Materials:

  • Dried total lipid extract

  • Methanolic HCl (e.g., 3 N) or BF₃-methanol

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC vials

Protocol:

A. Acid Methanolysis (to form Fatty Acid Methyl Esters - FAMEs):

  • To the dried lipid extract, add 1 mL of 3 N methanolic HCl.

  • Seal the tube tightly and heat at 100°C for 4 hours. This step hydrolyzes the lipids and simultaneously methylates the carboxyl groups of the fatty acids.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

B. Trimethylsilyl (B98337) (TMS) Derivatization:

  • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes. This will convert the hydroxyl groups to trimethylsilyl ethers.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized 3-OH FAs are separated by gas chromatography based on their volatility and interaction with the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting fragmentation patterns are used for identification and quantification.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280-300°C) to elute all fatty acids.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

The mass spectra of TMS-derivatized 3-OH FAMEs show characteristic fragment ions that allow for their unambiguous identification.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester, a class of molecules gaining increasing interest in biochemical and pharmaceutical research. As a derivative of stearic acid, this compound and its corresponding free acid, 3-hydroxyoctadecanoic acid, are implicated in various biological processes, particularly within the context of fatty acid metabolism. Understanding the physicochemical properties of this compound is fundamental for its application in research and development, including its use as a standard in analytical biochemistry, its potential role in synthetic chemistry, and for elucidating its biological functions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant metabolic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data for the 3-hydroxy isomer is available, specific experimental values for melting and boiling points are not readily found in the literature. Therefore, data for the related isomer, methyl 12-hydroxyoctadecanoate (B1258542), is provided for comparative purposes.

Table 1: General and Chemical Properties [1][2][3][4][5]

PropertyValue
Chemical Name This compound
Synonyms 3-Hydroxyoctadecanoic acid methyl ester, Methyl 3-hydroxystearate
CAS Number 2420-36-2
Molecular Formula C₁₉H₃₈O₃
Molecular Weight 314.5 g/mol
Physical State Solid at room temperature
Purity Typically >98%
Storage Freezer

Table 2: Physical Properties

PropertyThis compoundMethyl 12-hydroxyoctadecanoate (for comparison)
Melting Point Data not available39.5 - 53.5 °C
Boiling Point Data not available~206.5 °C (at reduced pressure)
Solubility Soluble in ethanol (B145695) and methanol. Expected to be soluble in other common organic solvents like chloroform (B151607), diethyl ether, and hexane. Insoluble in water.Slightly soluble in chloroform and methanol. Insoluble in water.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters.[6][7][8][9][10] This protocol describes the reaction of hexadecanal (B134135) with methyl bromoacetate (B1195939) in the presence of zinc metal.

Materials:

  • Hexadecanal

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add a small crystal of iodine to the zinc dust in anhydrous THF to initiate the reaction.

  • Addition of Reactants: A solution of hexadecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • Reaction: The reaction mixture is gently heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically after 2-4 hours), the mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

G cluster_reagent Reagent Formation Hexadecanal Hexadecanal Addition Nucleophilic Addition Hexadecanal->Addition MethylBromoacetate Methyl Bromoacetate ReformatskyReagent Reformatsky Reagent (Zinc Enolate) Zinc Zinc (Zn) THF Anhydrous THF THF->ReformatskyReagent Solvent ReformatskyReagent->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via Reformatsky Reaction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.[11][12][13] This protocol is a general guideline for the analysis of 3-hydroxy fatty acid methyl esters.

Sample Preparation (Derivatization to Trimethylsilyl Ether):

  • Drying: A known amount of this compound is placed in a vial, and the solvent is evaporated to dryness under a stream of nitrogen.

  • Silylation: To the dried sample, add a silylating agent (e.g., 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and an anhydrous solvent (e.g., 100 µL of pyridine).

  • Reaction: The vial is tightly capped and heated at 60-70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Transfer Line Temperature: 280°C.

Expected Fragmentation: The mass spectrum of the silylated this compound is expected to show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the trimethylsilyloxy group.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ):

    • ~3.95 ppm (m, 1H, -CH(OH)-)

    • 3.67 ppm (s, 3H, -OCH₃)

    • ~2.45 ppm (m, 2H, -CH₂-COO-)

    • ~1.25 ppm (br s, 28H, -(CH₂)₁₄-)

    • 0.88 ppm (t, 3H, -CH₃)

¹³C-NMR Spectroscopy:

  • Spectrometer: Bruker Avance 100 MHz or equivalent.

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ):

    • ~173 ppm (-COO-)

    • ~68 ppm (-CH(OH)-)

    • ~51 ppm (-OCH₃)

    • ~41 ppm (-CH₂-COO-)

    • ~37-22 ppm (-(CH₂)₁₅-)

    • ~14 ppm (-CH₃)

Biological Context: Mitochondrial Fatty Acid β-Oxidation

This compound is the methyl ester of 3-hydroxyoctadecanoic acid. In biological systems, long-chain 3-hydroxyacyl-CoAs are intermediates in the mitochondrial β-oxidation of fatty acids.[1][14][15][16] A deficiency in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, leads to the accumulation of long-chain 3-hydroxy fatty acids.[17][18][19][20][21] This accumulation is associated with cellular dysfunction, particularly in high-energy-demand tissues like the heart and skeletal muscle. The accumulated 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, disrupting mitochondrial energy production.[2]

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase LCFA->AcylCoA_Synthase LCAcylCoA_cyto Long-Chain Acyl-CoA AcylCoA_Synthase->LCAcylCoA_cyto CPT1 CPT I LCAcylCoA_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine LCAcylCoA_mito Long-Chain Acyl-CoA Acylcarnitine->LCAcylCoA_mito Carnitine Shuttle AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase LCAcylCoA_mito->AcylCoA_Dehydrogenase EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA LCHAD LCHAD HydroxyacylCoA->LCHAD KetoacylCoA 3-Ketoacyl-CoA LCHAD->KetoacylCoA Accumulation Accumulation of 3-Hydroxy Fatty Acids LCHAD->Accumulation Deficiency Thiolase Thiolase KetoacylCoA->Thiolase Thiolase->LCAcylCoA_mito Shortened Acyl-CoA (re-enters cycle) AcetylCoA Acetyl-CoA Thiolase->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Mito_Dysfunction Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) Accumulation->Mito_Dysfunction

Caption: Mitochondrial β-Oxidation and the Impact of LCHAD Deficiency.

Conclusion

This compound is a molecule of significant interest in the field of lipidomics and metabolic research. This guide has provided a detailed overview of its physicochemical properties, offering practical experimental protocols for its synthesis and characterization. The visualization of its role as an intermediate in fatty acid β-oxidation and the pathological consequences of its accumulation in LCHAD deficiency highlight its biological relevance. Further research into the specific biological activities of this compound and its potential as a biomarker or therapeutic agent is warranted.

References

In-Depth Technical Guide to Methyl 3-hydroxyoctadecanoate: Structural Isomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-hydroxyoctadecanoate, focusing on its structural isomers and stereochemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information on the physicochemical properties, synthesis, separation, and biological significance of these compounds. This document details experimental protocols for their preparation and analysis and includes visualizations of key workflows to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a fatty acid methyl ester (FAME) that belongs to the class of hydroxy fatty acids. The position of the hydroxyl group along the octadecanoate backbone and its stereochemical configuration give rise to a variety of isomers, each with potentially unique physical, chemical, and biological properties. Understanding the nuances of these isomers is critical for researchers in fields ranging from materials science to pharmacology, where subtle structural changes can lead to significant differences in function and activity.

This guide will delve into the structural isomers of methyl hydroxyoctadecanoate, with a primary focus on the 3-hydroxy isomer and its enantiomers, (R)-methyl 3-hydroxyoctadecanoate and (S)-methyl 3-hydroxyoctadecanoate.

Physicochemical Properties of Methyl Hydroxyoctadecanoate Isomers

Table 1: General Properties of Methyl Hydroxyoctadecanoate Isomers

PropertyValueSource
Molecular FormulaC₁₉H₃₈O₃[1]
Molecular Weight314.5 g/mol [1]

Table 2: Physicochemical Data for Methyl Hydroxyoctadecanoate Positional Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
Methyl 2-hydroxyoctadecanoate 2420-35-1---
This compound 14531-40-9---
Methyl 4-hydroxyoctadecanoate 2420-38-4---
Methyl 12-hydroxyoctadecanoate 141-23-148-Insoluble in water; limited solubility in organic solvents.[2]

Note: A hyphen (-) indicates that specific experimental data was not found in the searched literature.

Stereochemistry of this compound

The chiral center at the C-3 position of this compound results in two enantiomers: (R)-methyl 3-hydroxyoctadecanoate and (S)-methyl 3-hydroxyoctadecanoate. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a property known as optical activity.

Table 3: Stereochemical Properties of this compound Enantiomers

Property(R)-methyl 3-hydroxyoctadecanoate(S)-methyl 3-hydroxyoctadecanoate
Optical Rotation [α]D --

Experimental Protocols

Synthesis of Methyl Hydroxyoctadecanoate Isomers

A common route for the synthesis of α-hydroxy esters involves the direct oxidation of the corresponding ester enolate.

  • Protocol:

    • Prepare the lithium enolate of methyl octadecanoate by reacting it with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C).

    • Introduce an electrophilic oxygen source, such as a Davis oxaziridine, to the enolate solution.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2-hydroxyoctadecanoate.[3]

γ-hydroxy esters can be synthesized via the reduction of the corresponding γ-keto esters.

  • Protocol:

    • Dissolve methyl 4-oxooctadecanoate in a suitable alcoholic solvent like methanol.

    • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the careful addition of a weak acid (e.g., acetic acid).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to obtain methyl 4-hydroxyoctadecanoate.[4]

Enantioselective Synthesis and Separation of this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two.

  • Protocol for Lipase-Catalyzed Acylation:

    • Dissolve racemic this compound in a non-polar organic solvent (e.g., hexane (B92381) or toluene).

    • Add an acyl donor, such as vinyl acetate, and a lipase (B570770) preparation (e.g., Candida antarctica lipase B, CALB).

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or GC.

    • Stop the reaction at approximately 50% conversion.

    • Separate the acylated ester from the unreacted alcohol by column chromatography.

    • The unreacted alcohol will be one enantiomer, and the acylated ester can be deacylated to provide the other enantiomer.[5]

Analytical Methods

Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this purpose.

  • Adapted Protocol for this compound:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

    • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[6][7]

GC-MS is a powerful tool for identifying and quantifying fatty acid methyl esters. For hydroxy FAMEs, derivatization of the hydroxyl group is often performed to improve chromatographic behavior and provide characteristic mass spectra.

  • General Workflow for GC-MS Analysis:

    • Derivatization: The hydroxyl group can be derivatized to a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • GC Separation: A non-polar or medium-polarity capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the FAMEs.

    • MS Detection: Electron ionization (EI) is commonly used. The fragmentation pattern of the TMS-derivatized methyl hydroxyoctadecanoate will show characteristic ions that can be used for identification and quantification.[8]

Biological Significance of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are recognized as important biological molecules with diverse roles. They are components of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria and are also produced by other microorganisms. In the context of host-pathogen interactions, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, potentially aiding pathogens in evading the host immune system.[9] For example, in interactions between Cryptococcus and amoebae, 3-hydroxy fatty acids appear to protect the yeast cells from being engulfed.[9]

Furthermore, 3-hydroxy fatty acids can be precursors to signaling molecules. For instance, they can be converted by host enzymes into 3-hydroxy prostaglandins, which are potent pro-inflammatory mediators.[9]

Visualizations

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution racemate Racemic Methyl 3-hydroxyoctadecanoate reaction Enzymatic Acylation racemate->reaction lipase Lipase (e.g., CALB) + Acyl Donor lipase->reaction separation Column Chromatography reaction->separation enantiomer1 (R)-Methyl 3-hydroxyoctadecanoate (unreacted) separation->enantiomer1 ester (S)-Methyl 3-acetoxyoctadecanoate separation->ester hydrolysis Hydrolysis ester->hydrolysis enantiomer2 (S)-Methyl 3-hydroxyoctadecanoate hydrolysis->enantiomer2

Caption: Workflow for the kinetic resolution of racemic this compound using lipase.

Analytical Workflow: GC-MS Analysis of Methyl Hydroxyoctadecanoates

GCMS_Workflow sample Methyl Hydroxyoctadecanoate Sample derivatization Derivatization (e.g., TMS ether) sample->derivatization gc Gas Chromatography (Separation) derivatization->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for the analysis of methyl hydroxyoctadecanoates by GC-MS.

Conclusion

This compound and its structural isomers represent a fascinating class of molecules with diverse properties and potential applications. This guide has provided a foundational understanding of their stereochemistry, physicochemical characteristics, and methods for their synthesis and analysis. As research in lipidomics and related fields continues to expand, a deeper understanding of these individual isomers will undoubtedly unveil new biological roles and opportunities for technological innovation. The provided protocols and workflows are intended to empower researchers to explore this promising area of study further.

References

The Discovery, Isolation, and Therapeutic Potential of Long-Chain Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a class of lipids characterized by a hydroxyl group on their aliphatic chain. Once considered mere metabolic intermediates, a growing body of evidence has illuminated their critical roles as signaling molecules in a variety of physiological and pathophysiological processes. Their discovery and the ongoing research into their isolation and characterization have opened new avenues for therapeutic intervention in diseases ranging from cancer to metabolic disorders. This technical guide provides an in-depth overview of the core aspects of LCHFA research, with a focus on their discovery, methods of isolation and quantification, and their emerging significance in drug development.

Biological Significance and Therapeutic Relevance

LCHFAs are involved in a diverse array of biological functions. They are integral components of sphingolipids and have been implicated in the regulation of membrane structure and fluidity.[1] Certain LCHFAs act as signaling molecules, modulating key cellular pathways.

A prominent example is 2-hydroxyoleic acid (2-OHOA) , a synthetic derivative of oleic acid.[2] 2-OHOA has demonstrated potent anti-tumor activity, particularly in glioma.[2][3] Its mechanism of action involves the modulation of cell membrane lipid composition, leading to the altered activity of membrane-associated signaling proteins like Ras.[2][3] This disrupts downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately inducing cancer cell differentiation and autophagy.[2] Clinical trials are underway to evaluate the safety and efficacy of 2-OHOA in patients with advanced solid tumors, including glioblastoma.[1][2][4][5]

Furthermore, LCHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[6] The activation of these receptors by LCHFAs triggers downstream signaling cascades that play a role in metabolism and inflammation.[7][8] This has positioned LCHFAs and their receptors as promising targets for the development of novel therapeutics for metabolic diseases like type 2 diabetes and obesity.[9]

In oncology, the enzyme fatty acid 2-hydroxylase (FA2H), which produces (R)-2-hydroxy fatty acids, has been shown to be downregulated in gastric and colorectal cancers, with lower levels correlating with poorer prognoses.[10][11][12] Treatment with (R)-2-hydroxy palmitic acid, an FA2H product, has been shown to inhibit tumor growth and increase sensitivity to chemotherapy in preclinical models.[11][12]

Experimental Protocols

Isolation of Long-Chain Hydroxy Fatty Acids from Biological Samples

The isolation of LCHFAs from complex biological matrices is a critical first step for their analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering good recovery and sample cleanup. Below are generalized protocols for reversed-phase and anion-exchange SPE that can be adapted for LCHFAs.

a) Reversed-Phase Solid-Phase Extraction (RP-SPE)

This method separates molecules based on their hydrophobicity.

  • Principle: LCHFAs, being hydrophobic, are retained on a nonpolar stationary phase while polar contaminants are washed away. The LCHFAs are then eluted with a nonpolar solvent.

  • Protocol:

    • Sample Pre-treatment:

      • For plasma or serum samples, precipitate proteins by adding a threefold excess of cold acetonitrile.

      • Centrifuge to pellet the precipitated protein and collect the supernatant.

      • Acidify the supernatant with formic acid to a pH < 4 to ensure the carboxylic acid groups of the LCHFAs are protonated.

    • SPE Cartridge Conditioning:

      • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.[13]

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[13]

    • Washing:

      • Wash the cartridge with 1 mL of water to remove polar impurities.[13]

      • Wash with 1 mL of 50% methanol in water to remove less hydrophobic impurities.[13]

    • Elution:

      • Elute the LCHFAs with 1 mL of acetonitrile.[13]

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS analysis.

b) Anion-Exchange Solid-Phase Extraction (AX-SPE)

This method separates molecules based on their charge.

  • Principle: At a pH above their pKa, the carboxylic acid group of LCHFAs is negatively charged and will be retained by a positively charged stationary phase. Neutral and cationic impurities are washed away. The LCHFAs are then eluted by protonating the carboxylic acid group with an acidic solvent.

  • Protocol:

    • Sample Pre-treatment:

      • Precipitate proteins from plasma or serum as described for RP-SPE.

      • Adjust the pH of the supernatant to > 8.0 with dilute ammonium (B1175870) hydroxide (B78521) to ensure the LCHFAs are deprotonated.[13]

    • SPE Cartridge Conditioning:

      • Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water (pH > 8.0).[13]

    • Sample Loading:

      • Load the pH-adjusted sample onto the conditioned cartridge at a slow flow rate.[13]

    • Washing:

      • Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic impurities.[13]

      • Wash with 1 mL of methanol to remove non-polar, non-ionic impurities.[13]

    • Elution:

      • Elute the LCHFAs with 1 mL of 2% formic acid in methanol.[13]

    • Dry-down and Reconstitution:

      • Proceed as described for RP-SPE.

Quantification of Long-Chain Hydroxy Fatty Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LCHFAs.

  • Principle: LCHFAs are separated by reversed-phase liquid chromatography and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the LCHFA) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Protocol:

    • Sample Preparation:

      • Extract LCHFAs from the biological matrix using one of the SPE protocols described above.

    • LC Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

      • Mobile Phase A: Water with 0.1% formic acid.[13]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

      • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B to elute the LCHFAs.

      • Flow Rate: 0.3 - 0.5 mL/min.[13]

      • Column Temperature: 40-50°C.[13]

    • MS/MS Detection:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for fatty acids.

      • MRM Transitions: For each LCHFA and internal standard, specific precursor > product ion transitions must be determined and optimized. For example, for nitro-oleic acid (a modified LCHFA), a transition of m/z 326 > 46 has been used.[14]

    • Quantification:

      • A calibration curve is generated using authentic standards of the LCHFAs of interest, spiked into a matrix similar to the samples.

      • Stable isotope-labeled internal standards for each analyte should be used to correct for matrix effects and variations in extraction recovery and ionization efficiency.

Data Presentation

Quantitative Data from Clinical Trials of 2-Hydroxyoleic Acid (2-OHOA)
Trial Phase Tumor Type Dosage Key Outcomes Reference
Phase IAdvanced Solid Tumors (including Glioma)Dose escalation from 500mg/day to 16000mg/dayMaximum Tolerated Dose (MTD) established at 12g/day (4g three times a day). In glioma patients, 1 partial response and 2 stable diseases were observed.[2][4]
Phase I ExpansionAdvanced Solid Tumors and Glioblastoma12g/dayConfirmed that 4000mg three times a day is well tolerated. One glioblastoma patient had a sustained partial response for over 2.5 years.[2]
Phase IPediatric Advanced Central Nervous System TumorsDose-escalation designTo determine the recommended Phase II dose in pediatric patients.[3]
Phase II/III (Ongoing)Newly Diagnosed GlioblastomaNot specifiedEvaluating 2-OHOA in combination with standard radiotherapy and temozolomide.[5]
Concentrations of Selected Long-Chain Fatty Acids in Human Plasma
Fatty Acid Concentration Range (nmol/mL) Condition Reference
Myristic acid (C14:0)>10Healthy Controls[15]
Palmitic acid (C16:0)>10Healthy Controls[15]
Stearic acid (C18:0)>10Healthy Controls[15]
Palmitoleic acid (C16:1)>10Healthy Controls[15]
Oleic acid (C18:1)>10Healthy Controls[15]
Linoleic acid (C18:2)>10Healthy Controls[15]
Ricinoleic acid (12-hydroxy-9-octadecenoic acid)0.02 - 0.04Healthy, Type 1 & 2 Diabetes[15]
3-hydroxycapric acid (3HCA)0.01 - 0.02Healthy Controls[15]
3-hydroxylauric acid (3HLA)0.01 - 0.02Healthy Controls[15]
16-hydroxypalmitic acid (16HPA)0.01 - 0.02Healthy Controls[15]
11-hydroxypalmitic acid (11HPA)0.01 - 0.02Healthy Controls[15]
3-hydroxypalmitic acid (3HPA)0.01 - 0.02Healthy Controls[15]
7-hydroxystearic acid (7HSA)0.01Healthy Controls[15]
8-hydroxystearic acid (8HSA)0.01Healthy Controls[15]

Visualizations

Signaling Pathways

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LCHFA Long-Chain Hydroxy Fatty Acid GPR120 GPR120 LCHFA->GPR120 binds G_protein Gαq/11 GPR120->G_protein activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Gene_expression Gene Expression ERK->Gene_expression TAK1_TAB1 TAK1-TAB1 Complex beta_arrestin->TAK1_TAB1 inhibits NFkB NF-κB TAK1_TAB1->NFkB JNK JNK TAK1_TAB1->JNK Inflammation ↓ Inflammation NFkB->Inflammation JNK->Inflammation

Caption: GPR120 signaling pathway activated by long-chain hydroxy fatty acids.

Experimental Workflows

LCHFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Biological_Sample Biological Sample (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (RP or AX) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Results Quantitative Results (Concentrations of LCHFAs) Data_Processing->Results

Caption: General experimental workflow for the quantification of LCHFAs.

Conclusion and Future Directions

The field of long-chain hydroxy fatty acids has evolved significantly, moving from initial discovery to the elucidation of their complex roles in cellular signaling and their potential as therapeutic agents. The development of robust analytical methods for their isolation and quantification has been instrumental in this progress. The anti-cancer properties of 2-hydroxyoleic acid and the metabolic regulatory functions of LCHFAs acting through GPR120 highlight the immense potential of this class of molecules in drug development.

Future research should focus on several key areas. A more comprehensive profiling of LCHFAs in various tissues and disease states is needed to identify novel biomarkers and therapeutic targets. Further elucidation of the downstream signaling pathways regulated by different LCHFAs will provide a more detailed understanding of their mechanisms of action. Finally, the development of more specific and potent synthetic LCHFA analogues will be crucial for translating the therapeutic promise of these molecules into clinical reality. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and rapidly advancing field.

References

Methyl 3-hydroxyoctadecanoate as a Precursor in Lipid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxyoctadecanoate is the methyl ester of 3-hydroxyoctadecanoic acid, a hydroxylated long-chain fatty acid. While fatty acid methyl esters (FAMEs) are not typically direct precursors in endogenous lipid synthesis pathways, they are critical derivatives for the analytical identification and quantification of fatty acids, particularly through gas chromatography-mass spectrometry (GC-MS). The biologically active form is the free acid, 3-hydroxyoctadecanoic acid, which, upon conversion to its coenzyme A (CoA) thioester, can serve as a precursor for the synthesis of complex lipids, most notably in bacteria. This technical guide will delve into the biosynthesis of 3-hydroxyoctadecanoic acid, its incorporation into bacterial lipid A, the potential roles of hydroxylated fatty acids in eukaryotes, and the experimental protocols for their analysis.

The Biological Relevance of 3-Hydroxyoctadecanoic Acid

For 3-hydroxyoctadecanoic acid to be utilized in lipid synthesis, it must first be activated to its acyl-CoA derivative. This is a common mechanism for all fatty acids entering metabolic pathways. Exogenously supplied this compound would first need to be hydrolyzed by cellular carboxylesterases to yield the free fatty acid, 3-hydroxyoctadecanoic acid, and methanol. The free fatty acid is then activated to 3-hydroxyoctadecanoyl-CoA by an acyl-CoA synthetase, an ATP-dependent reaction. This activated form is the direct precursor for incorporation into complex lipids.

Biosynthesis of 3-Hydroxyoctadecanoic Acid

3-Hydroxy fatty acids are key intermediates in the cycles of fatty acid synthesis and β-oxidation. In the context of fatty acid synthesis, a 3-hydroxyacyl-ACP (acyl carrier protein) is formed during the elongation cycle. Specifically, a malonyl-ACP condenses with an acyl-ACP, and the resulting β-ketoacyl-ACP is reduced to a 3-hydroxyacyl-ACP. While this is a transient intermediate in the synthesis of saturated fatty acids, it can be shuttled into pathways for the synthesis of other lipids, such as the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria.

Role as a Precursor in Bacterial Lipid A Synthesis

The most well-characterized role for 3-hydroxy fatty acids as precursors is in the biosynthesis of lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Lipid A is a potent activator of the innate immune system. The biosynthesis of lipid A begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) specifically transfers a 3-hydroxyacyl chain from an acyl-ACP to the 3-hydroxyl group of the glucosamine. While the acyl chain length specificity of LpxA varies between bacterial species, many utilize 3-hydroxy fatty acids with chain lengths around C14. However, some bacteria can incorporate longer chain 3-hydroxy fatty acids like 3-hydroxyoctadecanoic acid[1]. Subsequent enzymatic steps lead to the formation of the complex lipid A structure.

Signaling Pathway of Lipid A Biosynthesis

The following diagram illustrates the initial steps of lipid A biosynthesis, highlighting the incorporation of a 3-hydroxy fatty acid.

Lipid_A_Biosynthesis cluster_0 Acylation & Deacetylation cluster_1 Disaccharide Formation & Further Acylation cluster_2 Core Oligosaccharide Addition UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_Acyl_GlcNAc UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc UDP_GlcNAc->UDP_3_O_Acyl_GlcNAc LpxA R_3_OH_Acyl_ACP (R)-3-Hydroxyacyl-ACP R_3_OH_Acyl_ACP->UDP_3_O_Acyl_GlcNAc UDP_3_O_Acyl_GlcN UDP-3-O-[(R)-3-hydroxyacyl]-GlcN UDP_3_O_Acyl_GlcNAc->UDP_3_O_Acyl_GlcN LpxC LpxC LpxC Lipid_X Lipid X UDP_3_O_Acyl_GlcN->Lipid_X LpxD LpxD LpxD Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxH LpxH LpxH KDO2_Lipid_IVA (KDO)2-Lipid IVA Lipid_IVA->KDO2_Lipid_IVA KdtA KdtA KdtA

Initial steps of Lipid A biosynthesis.

Role of Hydroxylated Fatty Acids in Eukaryotes

In eukaryotic organisms, 2-hydroxy fatty acids are well-known components of sphingolipids, particularly in the brain and skin[2][3]. These hydroxylated fatty acids contribute to the unique biophysical properties of membranes containing these lipids. While 3-hydroxy fatty acids are less common in eukaryotic complex lipids, they are intermediates in mitochondrial fatty acid β-oxidation. The presence of 3-hydroxyoctadecanoic acid in eukaryotic tissues could therefore be indicative of fatty acid metabolism rates. There is emerging evidence that hydroxylated fatty acids may have roles in cell signaling and membrane structure modulation[4].

Data Presentation

The following table summarizes the key enzymes and intermediates in the initial phase of lipid A biosynthesis where 3-hydroxyoctadecanoyl-ACP would be a potential substrate.

StepEnzymeSubstrate(s)ProductCellular Location
1LpxA (UDP-N-acetylglucosamine acyltransferase)UDP-N-acetylglucosamine, (R)-3-Hydroxyacyl-ACPUDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, ACPCytoplasm
2LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase)UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamineUDP-3-O-[(R)-3-hydroxyacyl]-glucosamine, AcetateCytoplasm
3LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase)UDP-3-O-[(R)-3-hydroxyacyl]-glucosamine, (R)-3-Hydroxyacyl-ACPUDP-2-N,3-O-bis[(R)-3-hydroxyacyl]-glucosamine, ACPCytoplasm

Experimental Protocols

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the analysis of 3-hydroxy fatty acids involves their conversion to volatile methyl esters.

1. Lipid Extraction:

  • Total lipids are extracted from the sample (e.g., bacterial cells, tissue homogenate) using a chloroform:methanol mixture (e.g., 2:1, v/v) according to the Folch method.

2. Saponification and Methylation:

  • The extracted lipids are saponified using a strong base (e.g., 1 M NaOH in methanol) at elevated temperature (e.g., 100°C for 30 minutes) to release the fatty acids from complex lipids.

  • The free fatty acids are then methylated. A common method is acid-catalyzed methylation using 14% boron trifluoride (BF3) in methanol. The mixture is heated (e.g., 100°C for 5 minutes) to form fatty acid methyl esters (FAMEs).

3. FAME Extraction:

  • The FAMEs are extracted from the reaction mixture into an organic solvent such as hexane (B92381).

  • The hexane layer is separated, washed with water to remove residual acid and methanol, and dried over anhydrous sodium sulfate.

4. GC-MS Analysis:

  • The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • The oven temperature is programmed to separate the FAMEs based on their boiling points and polarity.

  • The eluting compounds are detected by a mass spectrometer, which provides mass spectra for identification. The mass spectrum of this compound will have a characteristic fragmentation pattern that allows for its unambiguous identification.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Sample Biological Sample Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification (NaOH in Methanol) Lipid_Extraction->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Workflow for the analysis of 3-hydroxy fatty acids.

Conclusion

This compound is a crucial analytical standard for the detection and quantification of its corresponding free fatty acid, 3-hydroxyoctadecanoic acid. The biological significance lies with the free acid, which, upon activation to its acyl-CoA form, serves as a key precursor in the biosynthesis of bacterial lipid A. In eukaryotes, while less prominent than 2-hydroxy fatty acids, 3-hydroxy fatty acids are important metabolic intermediates with potential roles in cellular signaling and membrane biology that are still being elucidated. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the presence and metabolic fate of 3-hydroxyoctadecanoic acid in various biological systems. Further research into the substrate specificities of acyltransferases in different organisms will continue to unravel the diverse roles of hydroxylated fatty acids in lipid metabolism.

References

An In-depth Technical Guide to the Biodegradation Pathways of Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of hydroxy fatty acid methyl esters (HFAMEs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds. This document details the enzymatic processes involved in their degradation, presents available quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of the key metabolic pathways.

Introduction to Hydroxy Fatty Acid Methyl Esters and their Biodegradation

Hydroxy fatty acid methyl esters are fatty acid methyl esters containing one or more hydroxyl groups along their aliphatic chain. These compounds are of significant interest in various fields, including biofuel production, polymer chemistry, and as signaling molecules in biological systems. Understanding their biodegradation is crucial for environmental fate assessment, biotechnological applications, and for elucidating their role in metabolic processes.

The biodegradation of HFAMEs is a multi-step process initiated by the cleavage of the ester bond, followed by the oxidation of the resulting hydroxy fatty acid. The primary pathways for the degradation of the fatty acid backbone are beta-oxidation and omega-oxidation . The presence and position of the hydroxyl group can significantly influence the preferred degradation route and the efficiency of the enzymatic reactions.

Core Biodegradation Pathways

The initial step in the biodegradation of HFAMEs is the hydrolysis of the methyl ester bond by esterases or lipases, yielding a free hydroxy fatty acid and methanol (B129727). The methanol is readily metabolized by a wide range of microorganisms. The resulting hydroxy fatty acid then enters one of the primary fatty acid degradation pathways.

Beta-Oxidation of Hydroxy Fatty Acids

Beta-oxidation is the major pathway for the degradation of fatty acids, involving a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. The presence of a hydroxyl group on the fatty acid chain requires specific enzymatic adaptations for this process to proceed.

The key enzymes involved in the beta-oxidation of a saturated fatty acid are:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Hydrates the double bond, forming a hydroxyl group on the β-carbon.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

For hydroxy fatty acids, the pathway can be modified. For instance, in the case of a 3-hydroxy fatty acid, it can potentially enter the cycle after the enoyl-CoA hydratase step. The stereochemistry of the hydroxyl group is also a critical factor.

Omega-Oxidation of Hydroxy Fatty Acids

Omega-oxidation is an alternative pathway that involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. This pathway becomes more significant for fatty acids that are poor substrates for beta-oxidation.

The key enzymes in the omega-oxidation pathway are:

  • Cytochrome P450 Monooxygenase: Hydroxylates the ω-carbon to form an ω-hydroxy fatty acid.

  • Alcohol Dehydrogenase: Oxidizes the ω-hydroxy group to an aldehyde.

  • Aldehyde Dehydrogenase: Oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[1]

The resulting dicarboxylic acid can then be degraded from either end via beta-oxidation.[1]

Quantitative Data on Biodegradation

The following tables summarize the available quantitative data on the biodegradation of hydroxy fatty acid methyl esters and related compounds.

SubstrateMicroorganismDegradation/Product YieldTimeReference
Olive Oil FAMEsPseudomonas fluorescens8.2% reduction of total fatty acids20 days[2]
Olive Oil FAMEsCandida parapsilosis6.7% reduction of total fatty acids20 days[3]
Domestic Wastewater FAMEsLysinibacillus sphaericus C3-418.2% total reduction of fatty acids24 hours[4]
Oleic AcidPseudomonas aeruginosa strainsUp to 84% yield of 7,10-dihydroxy-8(E)-octadecenoic acidNot specified[5]
Ricinoleic AcidPseudomonas aeruginosa strainsUp to 15% yield of 7,10,12-trihydroxy-8(E)-octadecenoic acidNot specified[5]
EnzymeSubstrateKmVmaxOrganism/SourceReference
L-3-Hydroxyacyl-CoA DehydrogenaseC4-C16 3-hydroxyacyl-CoAsValues vary with chain lengthMost active with medium-chain substratesPig heart[6]
Immobilized Porcine Pancreatic LipaseCastor Oil1.6 x 10⁻⁴ mM22.2 mMSus scrofa
Candida antarctica Lipase BMethyl RicinoleateNot specified98.5% conversion in 6 hoursCandida antarctica

Experimental Protocols

Biodegradation Assay for Hydroxy Fatty Acid Methyl Esters

This protocol outlines a general method for assessing the biodegradation of a hydroxy fatty acid methyl ester by a microbial culture.

1. Microorganism and Culture Conditions:

  • Select a microorganism known for or suspected of degrading fatty acids (e.g., Pseudomonas, Candida species).
  • Prepare a minimal salts medium (MSM) appropriate for the chosen microorganism. A typical MSM recipe is provided below.
  • Grow a pre-culture of the microorganism in a rich medium (e.g., Luria-Bertani broth for bacteria, Yeast Extract Peptone Dextrose for yeast) to obtain a healthy inoculum.

2. Minimal Salts Medium (MSM) Composition (per liter):

  • K₂HPO₄: 1.5 g
  • KH₂PO₄: 0.5 g
  • (NH₄)₂SO₄: 1.0 g
  • MgSO₄·7H₂O: 0.2 g
  • FeSO₄·7H₂O: 0.01 g
  • Trace element solution: 1 ml
  • Adjust pH to 7.0.
  • Autoclave to sterilize.

3. Biodegradation Experiment:

  • Aseptically add the hydroxy fatty acid methyl ester (e.g., 100 mg/L) to a sterile flask containing MSM. The substrate can be added directly or dissolved in a minimal amount of a suitable solvent.
  • Inoculate the medium with the pre-cultured microorganism to a starting optical density (OD₆₀₀) of approximately 0.1.
  • Incubate the flasks on a rotary shaker at an appropriate temperature and agitation speed for the chosen microorganism.
  • Include control flasks:
  • A sterile control (medium with substrate, no inoculum) to assess abiotic degradation.
  • A biotic control (medium with inoculum, no substrate) to monitor endogenous metabolism.
  • Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

4. Sample Analysis:

  • Extract the remaining substrate and any metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate, hexane).
  • Analyze the extracts using GC-MS or LC-MS/MS to quantify the parent compound and identify and quantify degradation products.

Analytical Protocol for GC-MS Analysis of Hydroxy Fatty Acid Methyl Esters and their Metabolites

This protocol describes the preparation and analysis of samples from a biodegradation assay.

1. Sample Preparation and Derivatization:

  • To 1 mL of culture supernatant, add an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).
  • Acidify the sample to pH 2 with HCl.
  • Extract the fatty acids three times with an equal volume of ethyl acetate.
  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
  • For GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized. A common method is to first methylate the carboxylic acid using BF₃-methanol, followed by silylation of the hydroxyl group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or similar.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST).
  • Quantify the compounds by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the target analytes.

Visualization of Pathways and Workflows

The following diagrams illustrate the core biodegradation pathways and a typical experimental workflow.

Biodegradation_of_Hydroxy_Fatty_Acid_Methyl_Ester HFAME Hydroxy Fatty Acid Methyl Ester Esterase Esterase / Lipase HFAME->Esterase Hydrolysis Methanol Methanol Esterase->Methanol HFA Hydroxy Fatty Acid Esterase->HFA BetaOxidation Beta-Oxidation Pathway HFA->BetaOxidation OmegaOxidation Omega-Oxidation Pathway HFA->OmegaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid TCA TCA Cycle AcetylCoA->TCA DicarboxylicAcid->BetaOxidation

Caption: Initial hydrolysis of a hydroxy fatty acid methyl ester.

Beta_Oxidation_Pathway cluster_beta Beta-Oxidation Cycle AcylCoA Hydroxy Acyl-CoA (Cn) Dehydrogenase1 Acyl-CoA Dehydrogenase AcylCoA->Dehydrogenase1 EnoylCoA Enoyl-CoA Dehydrogenase1->EnoylCoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA Hydratase->HydroxyacylCoA H2O Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase2 KetoacylCoA 3-Ketoacyl-CoA Dehydrogenase2->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase ShortenedAcylCoA Acyl-CoA (Cn-2) Thiolase->ShortenedAcylCoA CoA-SH AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShortenedAcylCoA->Dehydrogenase1 Re-enters cycle

Caption: The beta-oxidation pathway for fatty acid degradation.

Omega_Oxidation_Pathway cluster_omega Omega-Oxidation Pathway FattyAcid Hydroxy Fatty Acid P450 Cytochrome P450 Monooxygenase FattyAcid->P450 OmegaHydroxy ω-Hydroxy Fatty Acid P450->OmegaHydroxy O2, NADPH ADH Alcohol Dehydrogenase OmegaHydroxy->ADH Aldehyde Aldehyde ADH->Aldehyde NAD+ -> NADH ALDH Aldehyde Dehydrogenase Aldehyde->ALDH Dicarboxylic Dicarboxylic Acid ALDH->Dicarboxylic NAD+ -> NADH

Caption: The omega-oxidation pathway for fatty acid degradation.

Experimental_Workflow cluster_workflow Biodegradation Study Workflow Culture Microbial Culture (e.g., Pseudomonas sp.) Incubation Incubation with Hydroxy Fatty Acid Methyl Ester Culture->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Derivatization Derivatization (Methylation, Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A typical experimental workflow for studying biodegradation.

References

The Evolutionary Significance of 3-Hydroxy Fatty Acids in Microorganisms: From Structural Cornerstone to Interspecies Signal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy fatty acids (3-OH-FAs) are a class of molecules whose evolutionary significance in the microbial world is both profound and multifaceted. Far from being simple metabolic intermediates, these molecules are central to the very survival, structure, and behavior of countless microorganisms. Their journey through evolutionary history has seen them adopted for three principal roles: as the indispensable structural foundation of the Gram-negative outer membrane, as potent signaling molecules in the intricate dialogues between microbes and their hosts, and as key components in microbial adaptation and virulence. This technical guide provides a comprehensive overview of the biosynthesis, function, and evolutionary importance of 3-OH-FAs, presenting key quantitative data, detailed experimental protocols for their study, and visual diagrams of the core biological pathways in which they participate. Understanding the conserved and critical nature of these molecules opens new avenues for therapeutic intervention, particularly in the development of novel antimicrobial agents and immunomodulators.

The Primordial Structural Role: 3-OH-FAs as the Bedrock of Lipid A

The most ancient and arguably most critical role of 3-OH-FAs in microorganisms is their function as the primary acyl chains in Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria. LPS is essential for the viability of most of these bacteria, forming the outer leaflet of the outer membrane and providing a formidable barrier against environmental stresses and antimicrobial compounds.

The biosynthesis of Lipid A is a highly conserved nine-enzyme pathway, underscoring its fundamental importance. The process begins with the acylation of UDP-N-acetylglucosamine, where the enzyme LpxA specifically attaches a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) donor. A second 3-OH-acyl chain is added by the enzyme LpxD. These 3-OH-FAs form the primary scaffold to which secondary, non-hydroxylated fatty acids are later attached. This conserved "piggyback" arrangement is a hallmark of Lipid A structure.

The evolutionary retention of this pathway, which is even found encoded in the nuclear genome of plants like Arabidopsis thaliana (likely a relic of endosymbiosis), highlights its ancient origins and indispensable function in creating a stable outer membrane[1]. The specific chain length of these 3-OH-FAs can vary between bacterial species, a feature that can be used for taxonomic classification[2].

Diagram: The Conserved Biosynthesis Pathway of Lipid A

The following diagram illustrates the initial, conserved steps of Lipid A biosynthesis in a model organism like E. coli, emphasizing the incorporation of 3-OH-FAs.

LipidA_Biosynthesis Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3OH_Acyl UDP-3-O-((R)-3-OH-acyl)-GlcNAc LpxC LpxC UDP_3OH_Acyl->LpxC Deacetylation Lipid_X Lipid X (2,3-diacyl-GlcN-1-P) LpxB LpxB Lipid_X->LpxB Disaccharide Disaccharide-1-P LpxK LpxK Disaccharide->LpxK Phosphorylation Lipid_A Kdo2-Lipid A LpxA->UDP_3OH_Acyl Acylation LpxD LpxD LpxC->LpxD LpxD->Lipid_X Acylation LpxB->Disaccharide Condensation WaaA WaaA LpxK->WaaA Kdo Transfer WaaA->Lipid_A Acyl_ACP (R)-3-OH-Acyl-ACP Acyl_ACP->LpxA Acyl_ACP->LpxD

Core pathway for Lipid A synthesis, showing 3-OH-FA addition.

A Co-Evolutionary Arms Race: 3-OH-FAs in Host-Microbe Interactions

The very molecules that are essential for bacterial structure have, over millennia, become critical signals in the interactions between microbes and their hosts. This has driven a co-evolutionary dynamic where hosts have evolved to detect 3-OH-FAs as a sign of microbial presence, while microbes have, in turn, evolved ways to use these molecules to manipulate host responses and ensure their own survival.

3-OH-FAs as Triggers of Host Immunity (MAMPs)

Hosts have evolved sophisticated surveillance systems that recognize conserved microbial molecules, known as Microbe-Associated Molecular Patterns (MAMPs), to initiate an immune response. 3-OH-FAs are a classic example of such a pattern.

  • In Plants: The model plant Arabidopsis thaliana utilizes a cell-surface receptor kinase named LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) to specifically detect free, medium-chain 3-OH-FAs.[3] The strongest elicitor is (R)-3-hydroxydecanoic acid ((R)-3-OH-C10:0).[3] Binding of this ligand to the LORE receptor triggers homodimerization and downstream signaling, leading to classic Pattern-Triggered Immunity (PTI) responses, including a rapid burst of reactive oxygen species (ROS) and the expression of defense-related genes.[4][5] This recognition system allows plants to detect the presence of Gram-negative bacteria and mount a broad-spectrum defense.

  • In Animals: In mammals, the Lipid A component of LPS is a potent activator of the innate immune system. It is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This interaction, which is critically dependent on the 3-OH-acyl chains of Lipid A, triggers a signaling cascade that results in the production of pro-inflammatory cytokines, initiating an inflammatory response to combat bacterial infection. Other receptors, such as GPR84, have also been shown to be activated by 3-hydroxydecanoic acid, leading to pro-inflammatory signaling in immune cells.[6]

Table 1: Chain-Length Specificity of LORE Receptor Activation in Arabidopsis
3-Hydroxy Fatty AcidChain LengthRelative Immune Activation
3-OH-C8:0C8++
3-OH-C9:0C9+++
(R)-3-OH-C10:0 C10 +++++ (Strongest Elicitor)
3-OH-C11:0C11+++
3-OH-C12:0C12++
3-OH-C14:0C14+
3-OH-C16:0C16-
(Data synthesized from Kutschera et al., 2019[3])
Diagram: LORE-Mediated Plant Immune Signaling

This diagram illustrates the perception of a bacterial 3-OH-FA by the plant LORE receptor, leading to the activation of downstream immune responses.

LORE_Signaling Plant Immunity Triggered by 3-OH-FA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm FA 3-OH-C10:0 LORE_inactive LORE (monomer) FA->LORE_inactive Binding LORE_active LORE-LORE (dimer) (Active Kinase) LORE_inactive->LORE_active Homodimerization & Autophosphorylation MAPK MAPK Cascade LORE_active->MAPK Signal Transduction ROS ROS Burst (NADPH Oxidase) LORE_active->ROS PTI PTI Gene Expression MAPK->PTI ROS->PTI Signaling

Perception of 3-OH-FA by the LORE receptor in plants.
3-OH-FAs as Microbial Virulence and Survival Factors

While hosts evolved to detect 3-OH-FAs, some microbes evolved to use them for pathogenesis and defense against predation. The pathogenic yeast Cryptococcus neoformans, which does not have LPS, produces and secretes 3-OH-FAs. Studies using the amoeba Acanthamoeba castellanii, an evolutionary predator of fungi and a model for macrophage interactions, have revealed that these secreted 3-OH-FAs serve a protective role. They impair the ability of the amoeba to phagocytose the yeast cells and protect the fungus from oxidative stress (e.g., from hydrogen peroxide) and lytic enzymes.[7] This suggests an evolutionary adaptation where 3-OH-FAs evolved from a structural or metabolic role to become a defensive weapon, pre-adapting the fungus for survival within host macrophages during an infection.

Roles in Microbial Communication and Lifestyle

Beyond structure and host interactions, 3-OH-FAs are integral to other microbial behaviors that confer significant evolutionary advantages, such as motility, nutrient acquisition, and biofilm formation.

Components of Lipopeptide Biosurfactants

Many bacteria, such as Bacillus subtilis, produce potent lipopeptide biosurfactants like surfactin. These molecules consist of a cyclic peptide head linked to a lipid tail, which is typically a 3-hydroxy fatty acid. The specific length and branching (e.g., iso, anteiso, or normal) of this 3-OH-FA tail are critical determinants of the biosurfactant's activity, such as its ability to reduce surface tension.[8] By altering the composition of the 3-OH-FA tail, bacteria can modulate the properties of the biosurfactant to suit different environmental conditions. These biosurfactants are involved in swarming motility, biofilm formation, and disrupting competing microbes, all of which are crucial for colonizing new niches.

Table 2: Effect of Amino Acid Precursors on 3-OH-FA Composition and Biosurfactant Activity in B. subtilis
Growth Additive (1 g/L)Change in 3-OH-FA CompositionRelative Biosurfactant Specific ActivityFold Change
None (Control)Baseline1.0-
Valine2.8-fold increase in iso C14/C153.2+3.2
Leucine2.0-fold increase in iso C15/C162.1+2.1
Isoleucine2.2-fold increase in anteiso C15/C171.8+1.8
(Data from Huszcza & Dąbrowska, 2005, adapted from the principles described in Bodour et al., 2004[8])
Link to Quorum Sensing

While not primary signaling molecules themselves, 3-OH-FAs are metabolically linked to quorum sensing (QS). The biosynthesis of acyl-homoserine lactones (AHLs), the canonical QS signals in many Gram-negative bacteria, utilizes donors derived from the fatty acid synthesis pathway, where 3-hydroxyacyl-ACPs are key intermediates. Furthermore, fatty acids in the environment have been shown to modulate QS-regulated virulence factor production in pathogens like Pseudomonas aeruginosa and Listeria monocytogenes, suggesting a complex interplay between fatty acid metabolism and intercellular communication.[9][10]

Methodologies for the Study of 3-OH-FAs

The study of 3-OH-FAs requires robust analytical and functional protocols. Below are detailed methodologies for their extraction and analysis, as well as for assessing their biological functions.

Experimental Protocol: Extraction and Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying 3-OH-FAs due to its high sensitivity and specificity. The protocol involves extraction, hydrolysis (to release ester-linked FAs), and derivatization to increase volatility.[11][12]

1. Sample Preparation and Lipid Extraction:

  • Harvest microbial cells (e.g., from a liquid culture) by centrifugation. Lyophilize the cell pellet to obtain a dry weight.

  • For total 3-OH-FA content (both free and esterified), perform acid or base hydrolysis. A common method is methanolysis: resuspend the cell pellet in 2 mL of 2.5% HCl in anhydrous methanol (B129727).[8]

  • Seal the tube and heat at 90°C for 16 hours. This process simultaneously hydrolyzes ester linkages and methylates the carboxyl groups, forming fatty acid methyl esters (FAMEs).

  • Cool the sample and extract the FAMEs by adding 1 mL of hexane (B92381), vortexing, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

2. Derivatization of the Hydroxyl Group:

  • Dry the pooled hexane extracts under a stream of nitrogen.

  • To make the hydroxyl group volatile for GC analysis, perform silylation. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[13]

  • Cap the vial tightly, vortex, and heat at 60-80°C for 1 hour.[11][13] The resulting molecules are trimethylsilyl (B98337) (TMS) ether derivatives of the FAMEs.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Use a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 290°C) to separate the FAMEs by chain length and boiling point.[11]

  • Operate the mass spectrometer in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM).

  • Identification: The mass spectra of TMS-derivatized 3-OH-FAMEs have characteristic fragment ions. A prominent ion at m/z=175 is indicative of the TMS-derivatized hydroxyl group at the beta (C-3) position.[8] The molecular ion (M+) and the M-15 fragment (loss of a methyl group) can be used to confirm the total mass and thus the chain length.[8]

Diagram: Experimental Workflow for GC-MS Analysis of 3-OH-FAs

GCMS_Workflow Workflow for 3-OH-FA Analysis by GC-MS Start Microbial Culture Harvest Cell Harvesting & Lyophilization Start->Harvest Hydrolysis Acid Methanolysis (Hydrolysis + Methylation) Harvest->Hydrolysis Extraction Hexane Extraction of FAMEs Hydrolysis->Extraction Dry Dry Down (N2) Extraction->Dry Deriv Silylation (e.g., with BSTFA) Dry->Deriv GCMS GC-MS Injection and Analysis Deriv->GCMS Data Data Processing: - Identify by m/z 175 - Quantify by SIM GCMS->Data

From microbial culture to quantitative data analysis.
Experimental Protocol: Plant ROS Burst Assay

This assay quantifies the production of reactive oxygen species (ROS) by plant tissue in response to elicitors like 3-OH-FAs, using a luminol-based chemiluminescence method.[14][15]

1. Plant Material Preparation:

  • Use leaves from 4-5 week old Arabidopsis thaliana plants.

  • With a 4 mm biopsy punch, cut leaf discs, avoiding the central vein.[15]

  • Float the leaf discs in a 96-well plate with sterile water (1 disc per well, 100-200 µL water) and allow them to recover overnight in the dark. This reduces wounding-induced ROS.[16]

2. Assay Procedure:

  • The next day, carefully replace the water with 100 µL of the assay solution.

  • Assay Solution: Prepare fresh in sterile water:

    • Luminol (e.g., 100 µM)

    • Horseradish Peroxidase (HRP) (e.g., 10 µg/mL)[15]

    • The elicitor (e.g., 10 µM (R)-3-OH-C10:0) or a water control.

  • Immediately place the 96-well plate into a plate-reading luminometer.

3. Measurement and Data Analysis:

  • Measure luminescence every 2 minutes for a period of 40-60 minutes.[15]

  • The data is typically plotted as Relative Light Units (RLU) over time. The integral of the curve (total photons) can be calculated to compare the total ROS production between treatments.

Experimental Protocol: Cryptococcus-Amoeba Phagocytosis Assay

This protocol assesses the ability of 3-OH-FAs to protect C. neoformans from phagocytosis by A. castellanii.[17]

1. Cell Preparation:

  • Culture A. castellanii in peptone-yeast extract-glucose (PYG) broth until confluent. Harvest the amoebae and resuspend them in fresh PYG at 1 x 10^6 cells/mL.

  • Culture C. neoformans in a suitable broth (e.g., Sabouraud). Wash the yeast cells and resuspend them in PYG at 1 x 10^6 cells/mL.

  • Prepare experimental yeast suspensions by pre-incubating them with or without a physiologically relevant concentration of the 3-OH-FA to be tested.

2. Co-incubation:

  • Plate 100 µL of the amoeba suspension into a 96-well plate and allow them to adhere for 1 hour at 28°C.

  • Add 100 µL of the yeast suspension (control or 3-OH-FA treated) to the wells (1:1 ratio of amoeba to yeast).

  • Incubate the plate for 2 hours at 28°C to allow for phagocytosis.[17]

3. Staining and Quantification:

  • After incubation, gently wash the wells with PBS to remove non-adherent yeast cells.

  • Fix the cells with ice-cold methanol for 30 minutes.[17]

  • Stain the cells with Giemsa stain (diluted 1:10 in PBS) for 2 hours.[17]

  • Visualize the plate using a light microscope. Count at least 100 amoebae per well and determine the number that have internalized at least one yeast cell.

  • Calculate the Phagocytic Index: (Number of amoebae with internalized yeast / Total number of amoebae counted) x 100.[17] A lower phagocytic index in the 3-OH-FA-treated group indicates a protective effect.

Conclusion and Future Directions

The evolutionary history of 3-hydroxy fatty acids is a story of molecular adaptation. What began as a vital necessity for structural integrity in Gram-negative bacteria has been repurposed and refined over eons into a sophisticated molecular tool. These molecules now stand at the crossroads of microbial physiology, pathogenesis, and inter-kingdom communication.

For drug development professionals, this deep evolutionary conservation presents clear opportunities. The enzymes of the Lipid A biosynthesis pathway, such as LpxC, are essential for bacterial viability and have no homologues in humans, making them prime targets for the development of novel Gram-negative-specific antibiotics. Furthermore, understanding how microbial 3-OH-FAs modulate host immune responses—either activating or suppressing them—provides a blueprint for designing new immunomodulatory drugs and vaccine adjuvants. The continued exploration of the diverse roles of these deceptively simple molecules will undoubtedly be a fruitful endeavor for both basic science and therapeutic innovation.

References

Methodological & Application

Application Note: GC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester that plays a role in various biological processes and is an intermediate in fatty acid metabolism.[1] Accurate and reliable quantification of this analyte is crucial for research in metabolic disorders, microbiology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of fatty acid methyl esters (FAMEs) due to its high sensitivity and selectivity.[2][3] However, the presence of a hydroxyl group in this compound necessitates a derivatization step to improve its volatility and chromatographic behavior. This application note details a robust protocol for the analysis of this compound using GC-MS, involving a two-step derivatization process: esterification followed by trimethylsilylation.

Principle

The analytical workflow involves the extraction of lipids from the sample matrix, followed by the conversion of 3-hydroxyoctadecanoic acid to its methyl ester (FAME) through acid-catalyzed esterification. To enhance volatility and thermal stability for GC analysis, the hydroxyl group of the this compound is then converted to a trimethylsilyl (B98337) (TMS) ether. The resulting TMS-derivatized FAME is then analyzed by GC-MS, allowing for sensitive and specific detection and quantification.

Experimental Protocols

1. Lipid Extraction from Biological Samples

This protocol is suitable for tissues, cells, or plasma.

  • Materials:

    • Chloroform/Methanol (B129727) mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Internal Standard (e.g., Heptadecanoic acid)

    • Glass homogenization tubes

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure:

    • Accurately weigh 25-50 mg of the sample into a glass homogenization tube.

    • For quantitative analysis, add a known amount of internal standard.

    • Add 3 mL of the chloroform/methanol mixture and homogenize thoroughly.

    • Add 0.75 mL of 0.9% NaCl solution to induce phase separation and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization to Trimethylsilyl (TMS) Ether of this compound

This protocol outlines a two-step derivatization process.

  • Step 1: Methyl Esterification

    • Materials:

      • 14% Boron trifluoride in methanol (BF3-Methanol)

      • Hexane (B92381)

      • Saturated NaCl solution

      • Anhydrous Sodium Sulfate (Na₂SO₄)

      • Heating block or water bath

    • Procedure:

      • To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.[4]

      • Cap the tube tightly and heat at 60°C for 30 minutes.[4]

      • Allow the tube to cool to room temperature.

      • Add 1 mL of saturated NaCl solution and 1.5 mL of hexane.

      • Vortex vigorously for 1 minute and centrifuge to separate the phases.

      • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous Na₂SO₄ to remove residual water.

      • Evaporate the hexane under a stream of nitrogen gas.

  • Step 2: Trimethylsilylation

    • Materials:

      • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

      • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

      • Heating block

    • Procedure:

      • To the dried FAME residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[4][5]

      • Cap the vial tightly and vortex for 30 seconds.

      • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl group.

      • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph (GC)
ColumnSLB-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow mode (e.g., 1.0 mL/min)[6]
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280°C
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 8°C/min to 280°C, hold for 10 min[6]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[2]
Acquisition ModeFull Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification
Ion Source Temperature230°C[2]
Quadrupole Temperature150°C[2]
Transfer Line Temperature280°C

Data Presentation

Quantitative Data Summary

The following table presents the expected retention time and key mass spectral fragments for the TMS derivative of this compound. These ions are crucial for identification and for setting up a SIM method for quantitative analysis.

AnalyteExpected Retention Time (min)Molecular Ion (M+) [m/z]Quantifier Ion [m/z]Qualifier Ions [m/z]
Methyl 3-(trimethylsilyloxy)octadecanoate~22-2538617573, 313, M-15 (371)

Mass Spectral Fragmentation

The electron ionization mass spectrum of the TMS derivative of this compound is characterized by specific fragmentation patterns. The molecular ion at m/z 386 may be of low abundance. The most characteristic fragment is observed at m/z 175, resulting from the cleavage between C3 and C4, which is a key indicator for 3-hydroxy fatty acid TMS derivatives. Other significant ions include m/z 73, characteristic of the TMS group, and ions resulting from the loss of a methyl group from the TMS moiety (M-15) or the loss of the TMS group with a hydrogen rearrangement.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction DryExtract Dried Lipid Extract Extraction->DryExtract Esterification Methyl Esterification (BF3-Methanol) DryExtract->Esterification Step 1 FAME Dried FAMEs Esterification->FAME Silylation Trimethylsilylation (BSTFA + 1% TMCS) FAME->Silylation TMS_FAME TMS-derivatized FAMEs Silylation->TMS_FAME GCMS GC-MS Analysis TMS_FAME->GCMS Step 2 Data Data Acquisition & Processing GCMS->Data Report Quantitative Report Data->Report

Caption: Workflow for GC-MS analysis of this compound.

signaling_pathway M M+• (m/z 386) M_minus_15 [M-15]+ (m/z 371) M->M_minus_15 - •CH₃ m_175 [C₉H₂₃O₂Si]+ (m/z 175) (Base Peak) M->m_175 α-cleavage at C3-C4 m_313 [M-73]+ (m/z 313) M->m_313 - •Si(CH₃)₃ m_73 [Si(CH₃)₃]+ (m/z 73) M_minus_15->m_73 Further Fragmentation

Caption: Key fragmentation pathways of TMS-derivatized this compound.

References

Application Notes and Protocols: NMR Spectroscopy for the Structure Elucidation of Long-Chain Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structure elucidation of organic molecules, including long-chain hydroxy esters.[1][2] These compounds are vital in various fields, from materials science to pharmacology as bioactive lipids and drug delivery agents.[1] This document provides detailed application notes and experimental protocols for analyzing these esters using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Foundational Analysis: 1D NMR Spectroscopy

1D NMR (¹H and ¹³C) provides the initial, fundamental information about the chemical environment of atoms within the molecule.

1.1. ¹H NMR Spectroscopy

Proton (¹H) NMR is the starting point for analysis, offering insights into the types and connectivity of protons. The integration of ¹H NMR signals is directly proportional to the number of protons they represent, making it a powerful quantitative tool.[1][3]

Table 1: Characteristic ¹H NMR Chemical Shifts for Long-Chain Hydroxy Esters

Protons Chemical Shift (δ) ppm Multiplicity
Terminal Methyl (-CH₃) 0.84 - 0.92 Triplet
Methylene (B1212753) Chain (-(CH₂)n-) 1.22 - 1.42 Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COOR) 1.56 - 1.68 Multiplet
Allylic (-CH₂-CH=) 1.96 - 2.12 Multiplet
α-Methylene to Carbonyl (-CH₂-COOR) 2.29 - 2.30 Triplet
Bis-allylic (=CH-CH₂-CH=) 2.67 - 2.78 Multiplet
Proton on Hydroxyl-bearing Carbon (-CH(OH)-) ~3.60 (position dependent) Multiplet
Methoxy (B1213986) (-OCH₃) of Methyl Ester 3.65 - 3.67 Singlet
Olefinic (-CH=CH-) 5.30 - 5.54 Multiplet

Data sourced from BenchChem Application Notes.[1]

Application Example: Methyl Ricinoleate Methyl ricinoleate, a hydroxylated fatty acid methyl ester, serves as an excellent example.[1]

  • A sharp singlet at δ 3.65 ppm confirms the methyl ester (-OCH₃) group.[1]

  • The multiplet around δ 3.60 ppm is characteristic of the proton on the hydroxyl-bearing carbon (C12).[1]

  • Olefinic protons at C9 and C10 resonate as a multiplet between δ 5.39-5.54 ppm.[1]

  • The α-methylene protons (C2) next to the ester carbonyl appear as a triplet at δ 2.29 ppm.[1]

1.2. ¹³C NMR Spectroscopy

Carbon (¹³C) NMR provides direct information about the carbon skeleton.[1] Due to the low natural abundance of the ¹³C isotope, these experiments often require more sample or longer acquisition times.[1][2]

Table 2: Characteristic ¹³C NMR Chemical Shifts for Long-Chain Hydroxy Esters

Carbon Chemical Shift (δ) ppm
Terminal Methyl (-CH₃) ~14
Methylene Chain (-(CH₂)n-) 22 - 34
Methoxy (-OCH₃) of Methyl Ester ~51
Hydroxyl-bearing Carbon (-CH(OH)-) ~71
Olefinic (-CH=CH-) 125 - 135
Carbonyl (-COO-) 170 - 185

Data sourced from BenchChem Application Notes and Chemistry LibreTexts.[1][4]

Advanced Structural Analysis: 2D NMR Spectroscopy

2D NMR techniques are crucial for resolving complex structures by revealing through-bond correlations between nuclei.[1]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds (¹H-¹H). In a long-chain hydroxy ester, a COSY spectrum will show a cross-peak between the proton on the hydroxyl-bearing carbon (-CH(OH)-) and the protons on the adjacent methylene groups.[1][5] This is fundamental for pinpointing the exact location of the hydroxyl group along the aliphatic chain.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (¹JCH).[1][5] It is used to unambiguously assign carbon resonances based on their attached, and often more easily assigned, proton signals. For instance, an HSQC spectrum will show clear cross-peaks between olefinic protons (δ ~5.4 ppm) and olefinic carbons (δ ~130 ppm).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (ⁿJCH).[1] It is essential for connecting molecular fragments and identifying quaternary carbons.[1][6] For example, a key HMBC correlation is observed between the methoxy protons (-OCH₃) at δ ~3.7 ppm and the carbonyl carbon (-COO-) at δ ~174 ppm, which definitively confirms the methyl ester functionality.[1][7]

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[8]

  • Weigh Sample: For standard analysis, accurately weigh 5-25 mg of the ester for ¹H NMR or 50-100 mg for ¹³C NMR.[1][9] For quantitative NMR (qNMR), also weigh a certified internal standard (e.g., maleic acid) along with the sample.[1][10]

  • Select Solvent: Chloroform-d (CDCl₃) is a common and effective deuterated solvent for non-polar long-chain esters.[1] Ensure the solvent is high-purity to avoid extraneous signals.[1]

  • Dissolve Sample: In a small, clean vial, dissolve the weighed sample(s) in 0.6-0.7 mL of the deuterated solvent.[1][9] Gentle warming or vortexing can aid complete dissolution.[9]

  • Filter and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[1][9]

  • Add Reference (for qualitative analysis): If not using the residual solvent peak, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).[1]

Protocol 2: NMR Data Acquisition

These are general guidelines; parameters should be optimized for the specific instrument and sample.[1]

  • Instrument Setup: Insert the sample into the spectrometer. Ensure the probe is properly tuned to the correct frequencies and the magnetic field is shimmed to achieve optimal resolution and lineshape.[1]

  • ¹H NMR:

    • Pulse Angle: Use a 90° pulse angle.

    • Relaxation Delay (D1): For standard qualitative spectra, a 1-2 second delay is sufficient. For quantitative spectra, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton of interest to ensure full relaxation and accurate integration.[1]

  • ¹³C NMR:

    • Acquire a standard proton-decoupled ¹³C spectrum. Due to the low sensitivity, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR Experiments:

    • COSY: Use a standard gradient-selected (gCOSY) pulse program.[1]

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.[1][11]

    • HMBC: Use a standard gradient-selected HMBC pulse program. Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe correlations over 2-3 bonds.[1]

Protocol 3: Data Processing
  • 1D Spectra: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to TMS (0 ppm) or the residual solvent signal. For ¹H spectra, integrate all signals.

  • 2D Spectra: Process both dimensions with Fourier transform, phase correction (especially for HSQC), and baseline correction. Reference the axes using the corresponding 1D spectra.[12]

Data Interpretation and Visualization

The elucidation of the final structure is a logical process that integrates data from all NMR experiments.

G Experimental Workflow for Structure Elucidation cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure SamplePrep Sample Preparation (Protocol 1) NMR_1D 1D NMR Acquisition (¹H, ¹³C) (Protocol 2) SamplePrep->NMR_1D Qualitative & Quantitative Process Data Processing (Phasing, Baseline, Referencing) NMR_1D->Process NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 2) Assign_2D Establish Connectivity (COSY, HSQC, HMBC) NMR_2D->Assign_2D Assign_1D Assign Functional Groups (¹H & ¹³C Shifts) Process->Assign_1D Assign_1D->NMR_2D Resolve Ambiguities Build Assemble Molecular Fragments Assign_1D->Build Assign_2D->Build Structure Propose Final Structure Build->Structure

Caption: A typical workflow for the NMR analysis of a long-chain hydroxy ester.

The core of the interpretation relies on using 2D NMR to link the initial assignments from 1D spectra into a coherent structure.

G Logical Flow of 2D NMR Interpretation H1_Spec ¹H Signals (Chemical Shift, Multiplicity) COSY COSY (H-H Connectivity) H1_Spec->COSY HSQC HSQC (Direct C-H Bonds) H1_Spec->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_Spec->HMBC C13_Spec ¹³C Signals (Chemical Shift) C13_Spec->HSQC C13_Spec->HMBC Fragments Molecular Fragments (e.g., -CH(OH)-CH₂-) COSY->Fragments HSQC->Fragments Connections Fragment Linkages (e.g., Ester to Chain) HMBC->Connections Fragments->Connections Structure Complete Structure Connections->Structure

Caption: Using 2D NMR data to assemble the final molecular structure.

By combining 1D and 2D NMR techniques as outlined, researchers can achieve unambiguous structural elucidation and accurate quantification of long-chain hydroxy esters, which is critical for advancing research and development in numerous scientific sectors.[1]

References

Application Note: Protocol for Extraction and Quantification of 3-Hydroxy Fatty Acids from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy fatty acids (3-OH FAs) are integral and characteristic components of the Lipid A moiety of lipopolysaccharide (LPS), the major constituent of the outer membrane of Gram-negative bacteria.[1][2] As such, the analysis of 3-OH FAs serves as a reliable chemical marker for the presence and quantification of Gram-negative bacteria and their associated endotoxins in various samples.[3][4] This protocol provides a detailed methodology for the extraction, derivatization, and quantification of 3-OH FAs from bacterial cultures using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.[5][6] The protocol is designed for researchers in microbiology, immunology, and drug development who require accurate measurement of these bacterial biomarkers.

Principle The overall workflow involves the liberation of covalently bound 3-OH FAs from the bacterial lipid A structure through acid hydrolysis. Following hydrolysis, the free fatty acids are extracted from the aqueous matrix into an organic solvent. To make them suitable for GC-MS analysis, the fatty acids are subjected to a two-step derivatization process: 1) esterification of the carboxyl group to form a fatty acid methyl ester (FAME), and 2) silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.[5][7][8] These derivatization steps increase the volatility and thermal stability of the analytes, allowing for excellent chromatographic separation and mass spectrometric identification and quantification.[5] Quantification is achieved by comparing the analyte response to that of a stable isotope-labeled internal standard.[9]

Experimental Protocols

Materials and Reagents
  • Bacterial Culture: Actively growing or lyophilized Gram-negative bacterial cells.

  • Internal Standards: Stable isotope-labeled 3-hydroxy fatty acid standards (e.g., D4-3-OH-C14:0). Purity should be >99%.[9]

  • Solvents (High Purity, GC or MS Grade): Methanol, Chloroform, Hexane, Ethyl Acetate (B1210297).[3][9][10]

  • Acids: Hydrochloric Acid (HCl), Glacial Acetic Acid.[10][11]

  • Bases: Sodium Hydroxide (NaOH).[9]

  • Derivatization Reagents:

    • Anhydrous 1.25 M HCl in Methanol or Boron Trifluoride (BF₃)-Methanol solution (14%).[8][10]

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8][9][11]

  • Other Reagents: Deionized water, Sodium Bicarbonate, Anhydrous Sodium Sulfate, Nitrogen gas (high purity).[10]

  • Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, heating block or water bath, centrifuge, gas chromatograph coupled to a mass spectrometer (GC-MS), analytical balance.

Sample Preparation and Hydrolysis

This step cleaves the 3-OH FAs from the lipid A backbone.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water or saline to remove media components and lyophilize to determine dry weight.

  • Internal Standard Addition: To a known quantity of dried cells (e.g., 5-10 mg) in a glass tube, add a precise amount of the stable isotope-labeled internal standard.[9]

  • Acid Hydrolysis:

    • Add 2 mL of 3 M HCl to the cell pellet.[11]

    • Securely cap the tube and heat at 100-130°C for a duration ranging from 55 minutes to 3 hours.[1] Note: A microwave-assisted digestion at 130°C for 55 min can significantly increase yield.[1]

    • Cool the sample to room temperature.

Liquid-Liquid Extraction

This step isolates the lipids, including the released 3-OH FAs, from the aqueous hydrolysate.

  • Solvent Addition: Add 3 mL of ethyl acetate to the cooled hydrolysate.[9]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.[5]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Re-extraction: Repeat the extraction (steps 1-4) on the remaining aqueous layer with another 3 mL of ethyl acetate to maximize recovery.[9] Combine the organic extracts.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at 37°C.[9]

Derivatization for GC-MS Analysis

This two-step process makes the 3-OH FAs volatile for GC analysis.

  • Methyl Esterification:

    • To the dried lipid extract, add 0.5 mL of 1.25 M HCl in anhydrous methanol.[10]

    • Cap the tube tightly and heat at 80°C for 60 minutes.[5]

    • Cool to room temperature and evaporate the reagent under a stream of nitrogen.

  • Trimethylsilyl (TMS) Etherification:

    • To the dried methyl esters, add 100 µL of BSTFA + 1% TMCS.[9][11]

    • Cap the vial, vortex for 10 seconds, and heat at 60-80°C for 60 minutes.[5][9]

    • Cool the sample to room temperature. The sample is now ready for GC-MS injection.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[9]

  • Chromatography: Use a suitable capillary column, such as a HP-5MS or DB-23 (30 m x 0.25 mm x 0.25 µm), for separation.[7][9][12]

  • Example GC Oven Program:

    • Initial temperature: 80°C, hold for 5 min.

    • Ramp 1: Increase at 3.8°C/min to 200°C.

    • Ramp 2: Increase at 15°C/min to 290°C, hold for 6 min.[9]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[9] Monitor characteristic ions for each 3-OH FA and their corresponding internal standards.[9][13]

Data Presentation

Quantitative data should be clearly structured for comparison and analysis.

Table 1: Commonly Detected 3-Hydroxy Fatty Acids in Gram-Negative Bacteria This table lists 3-OH FAs frequently identified in Gram-negative bacteria like Pseudomonas aeruginosa.[14]

Fatty AcidAbbreviation
3-Hydroxydodecanoic acid3-OH-C12:0
3-Hydroxytetradecanoic acid3-OH-C14:0
3-Hydroxyhexadecanoic acid3-OH-C16:0
3-Hydroxyoctadecanoic acid3-OH-C18:0

Table 2: Comparison of Hydrolysis Methods for 3-OH FA Extraction This table compares the efficiency of a novel microwave-assisted method to traditional acid digestion.

MethodRelative YieldReproducibilityReference
Traditional Acid Digestion (3M HCl)1xGood[1]
Microwave-Assisted Digestion (3M HCl)~2xBetter[1]

Table 3: Assay Precision for 3-OH FA Quantification This table shows typical assay imprecision at different analyte concentrations.

Analyte ConcentrationCoefficient of Variation (CV)Reference
30 µmol/L1.0 – 10.5%[9]
0.3 µmol/L3.3 – 13.3%[9]

Visualizations

Diagrams help clarify complex workflows and relationships.

Extraction_Workflow Workflow for 3-OH Fatty Acid Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Hydrolysis Acid Hydrolysis (3M HCl, 100-130°C) Harvest->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Dry Evaporation (Nitrogen Stream) LLE->Dry Deriv Two-Step Derivatization Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Data Quantification GCMS->Quant

Caption: Overview of the experimental workflow from bacterial culture to data analysis.

Derivatization_Pathway Chemical Derivatization Steps cluster_step2 Step 2: Silylation Analyte Free 3-OH Fatty Acid (R-CH(OH)-CH2-COOH) Reagent1 Reagent: HCl in Methanol Product1 Methyl Ester Intermediate (R-CH(OH)-CH2-COOCH3) Reagent1->Product1 Heat (80°C) Reagent2 Reagent: BSTFA + 1% TMCS Product2 Final FAME/TMS Derivative (R-CH(OTMS)-CH2-COOCH3) Reagent2->Product2 Heat (60-80°C)

Caption: The two-step chemical derivatization process for GC-MS analysis.

References

Application Note: Quantification of Methyl 3-hydroxyoctadecanoate using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxylated fatty acid methyl ester that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological functions and its potential as a diagnostic or prognostic marker. This application note describes a robust and sensitive method for the quantification of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an internal standard. The use of a structurally similar internal standard, Methyl 3-hydroxyheptadecanoate, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard, >98% purity)[1]

  • Methyl 3-hydroxyheptadecanoate (internal standard, >98% purity)[2]

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Human plasma (or other relevant biological matrix)

  • Deionized water

Equipment
  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

  • Autosampler

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Accurately weigh 10 mg of Methyl 3-hydroxyheptadecanoate (Internal Standard, IS) and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with hexane to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of Methyl 3-hydroxyheptadecanoate at a concentration of 100 ng/mL in hexane.

Sample Preparation
  • Extraction:

    • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.[3]

    • After cooling to room temperature, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Splitless, 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 10°C/min to 250°C, hold for 5 min

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-TMS371.3175.115
Methyl 3-hydroxyheptadecanoate-TMS (IS)357.3175.115

Note: The precursor ion for the TMS-derivatized analytes corresponds to the [M-15]+ fragment. The product ion at m/z 175.1 is a characteristic fragment for 3-O-TMS fatty acid methyl esters.

Results and Discussion

The developed GC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound in biological matrices. The chromatographic separation and MRM detection effectively eliminate interferences from the matrix, ensuring accurate quantification.

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Precision (Intra-day, n=6) < 10% RSD
Precision (Inter-day, n=6) < 15% RSD
Accuracy (Recovery) 90 - 110%

This data is representative and may vary depending on the specific instrument and matrix used.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results plasma Plasma Sample (100 µL) add_is Add Internal Standard (Methyl 3-hydroxyheptadecanoate) plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcmsms GC-MS/MS Analysis (MRM Mode) derivatization->gcmsms data_processing Data Processing (Integration & Quantification) gcmsms->data_processing quant_report Quantitative Report (Concentration of Analyte) data_processing->quant_report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound (Analyte) derivatization Derivatization (Silylation) analyte->derivatization is Methyl 3-hydroxyheptadecanoate (Internal Standard) is->derivatization gc_separation GC Separation derivatization->gc_separation msms_detection MS/MS Detection (MRM) gc_separation->msms_detection quantification Quantification msms_detection->quantification

Caption: Logical relationship of the analytical components.

Conclusion

This application note provides a detailed and validated GC-MS/MS method for the quantitative analysis of this compound in biological samples. The use of a stable, structurally similar internal standard and a robust sample preparation procedure ensures reliable and accurate results. This method is suitable for use in research, clinical, and drug development settings where the precise measurement of this hydroxylated fatty acid methyl ester is required.

References

Application Notes and Protocols for the Use of Methyl 3-hydroxyoctadecanoate as a Biomarker for Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria are a major cause of infectious diseases worldwide, and the rapid and accurate detection of these pathogens is crucial for timely diagnosis and effective treatment. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the host immune response and is often referred to as endotoxin (B1171834). The lipid A moiety of LPS contains a unique class of molecules, 3-hydroxy fatty acids (3-OH-FAs), which are considered specific chemical markers for the presence of Gram-negative bacteria.

Methyl 3-hydroxyoctadecanoate, the methyl ester of 3-hydroxyoctadecanoate (3-OH-C18:0), is a long-chain 3-hydroxy fatty acid found in the lipid A of some Gram-negative bacterial species. Its detection and quantification can serve as an indirect measure of endotoxin levels and bacterial load. This application note provides detailed protocols for the analysis of this compound as a biomarker and discusses its relevance in the context of host-pathogen interactions and drug development.

Data Presentation

The following table summarizes the quantitative data related to the detection and abundance of 3-hydroxy fatty acids in Gram-negative bacteria. It is important to note that the fatty acid composition, including the presence and relative abundance of 3-hydroxyoctadecanoate, can vary between different species and even strains of Gram-negative bacteria, and can be influenced by culture conditions.

ParameterValueBacterial Species/Sample TypeAnalytical MethodReference
3-Hydroxy Fatty Acid Profile of Pseudomonas aeruginosa
3-hydroxydecanoic acid (3-OH-C10:0)Major componentP. aeruginosaGC-MS[1][2]
3-hydroxydodecanoic acid (3-OH-C12:0)PresentP. aeruginosaGC-MS[1]
3-Hydroxy Fatty Acid Profile of Escherichia coli
3-hydroxymyristic acid (3-OH-C14:0)Predominant 3-OH-FAE. coliGC-MS[3]
3-Hydroxy Fatty Acid Profile of Klebsiella pneumoniae
3-hydroxytetradecanoic acid (3-OH-C14:0)Predominant 3-OH-FAK. pneumoniaeGC-MS
Endotoxin Levels
Endotoxin concentration~2 million LPS molecules per cellE. coliLAL Assay
Endotoxin limit for parenteral drugs5.0 EU/kgN/ALAL Assay[4]
Analytical Method Performance
Limit of Detection (LOD) for FAMEs~10-100 pg on-columnGeneral FAME analysisGC-MS
Limit of Detection (LOD) for FAMEsDown to 0.001% contribution to fatty acid patternFood samplesGC/EI-MS-SIM[5]

EU: Endotoxin Units. Note that absolute concentrations of specific 3-hydroxy fatty acids can be highly variable and are often reported as a percentage of total fatty acids.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Gram-negative Bacterial Cultures

This protocol describes the conversion of fatty acids from bacterial cells into their volatile methyl ester derivatives for subsequent GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL distilled water[6]

  • Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol[6]

  • Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether[6]

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL distilled water[6]

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (high purity, GC grade)

  • Sodium bicarbonate (NaHCO3) solution

  • Internal standard (e.g., methyl heptadecanoate)

  • Pyrogen-free glass culture tubes with Teflon-lined caps

  • Vortex mixer

  • Heating block or water bath (80°C and 100°C)

  • Centrifuge

  • Pipettes and pyrogen-free tips

  • GC vials with inserts

Procedure:

  • Harvesting Bacterial Cells:

    • Culture Gram-negative bacteria under desired conditions.

    • Harvest approximately 40 mg of bacterial cells from a fresh culture plate using a sterile loop and place them in a clean 13x100 mm glass tube.[6]

  • Saponification (to release fatty acids from lipids):

    • Add 1.0 mL of Reagent 1 to the cell pellet.[6]

    • Securely cap the tube and vortex briefly.

    • Heat in a boiling water bath (100°C) for 5 minutes.[6]

    • Remove and vortex vigorously for 5-10 seconds.

    • Return to the boiling water bath for an additional 25 minutes.[6]

    • Cool the tube to room temperature.

  • Methylation (to convert fatty acids to FAMEs):

    • Add 2.0 mL of Reagent 2 to the cooled tube.[6]

    • Recap the tube and vortex briefly.

    • Heat at 80°C for 10 minutes. This step is critical for time and temperature.[6]

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1.25 mL of Reagent 3 to the cooled tube.[6]

    • Recap and mix by gentle tumbling for about 10 minutes.

    • Allow the phases to separate. The upper organic phase contains the FAMEs.

    • Carefully transfer the upper organic phase to a new clean tube. Discard the lower aqueous phase.

  • Base Wash:

    • Add approximately 3 mL of Reagent 4 to the organic phase.[6]

    • Recap and tumble for 5 minutes.

    • Allow the phases to separate.

    • Transfer approximately two-thirds of the upper organic phase to a clean GC vial for analysis.[6]

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the parameters for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[7]

    • Ramp to 200°C at 3.8°C/min.[7]

    • Ramp to 290°C at 15°C/min, hold for 6 minutes.[7]

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Impact (EI) Ionization: 70 eV

  • Acquisition Mode:

    • Full Scan: For initial identification of compounds, scan range m/z 50-550.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor characteristic ions for this compound and the internal standard. For 3-hydroxy FAMEs, a characteristic ion is often found at m/z 103, corresponding to the cleavage at the beta-position. For long-chain 3-hydroxy FAMEs, other characteristic fragment ions should be determined from a standard spectrum.

Quantification:

  • Prepare a calibration curve using a certified standard of this compound of known concentrations.

  • Spike a known amount of internal standard (e.g., methyl heptadecanoate or a stable isotope-labeled 3-hydroxyoctadecanoate) into all samples and calibration standards to correct for variations in sample preparation and injection volume.

  • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Harvest Harvest Gram-negative Bacterial Cells Saponification Saponification (Release of Fatty Acids) Harvest->Saponification Methylation Methylation (FAMEs Synthesis) Saponification->Methylation Extraction Liquid-Liquid Extraction Methylation->Extraction Wash Base Wash Extraction->Wash GCMS GC-MS Analysis (Full Scan and SIM) Wash->GCMS Data Data Processing and Quantification GCMS->Data Biomarker This compound Concentration Data->Biomarker

Caption: Experimental workflow for the analysis of this compound.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPS LPS (Endotoxin) (containing 3-OH-FAs) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3 NLRP3 Inflammasome Assembly Pro_IL1b->NLRP3 Priming Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Secretion Caspase1->IL1b Inflammation Inflammatory Response IL1b->Inflammation

Caption: LPS-mediated activation of the NLRP3 inflammasome pathway.

Discussion

The presence of this compound can be a valuable indicator of Gram-negative bacterial contamination or infection. The detailed protocols provided herein offer a robust framework for its detection and quantification. For drug development professionals, understanding the downstream signaling pathways activated by the components of Gram-negative bacteria, such as the TLR4 and NLRP3 inflammasome pathways, is critical. These pathways are central to the inflammatory response to infection and represent potential targets for therapeutic intervention.

It is important to acknowledge the limitations of using 3-hydroxy fatty acids as biomarkers. The fatty acid profiles of bacteria can be variable, and the presence of endogenous 3-hydroxy fatty acids in mammalian systems can potentially interfere with the analysis. Therefore, careful validation and the use of appropriate controls are essential for accurate interpretation of the results.

Conclusion

The analysis of this compound by GC-MS is a sensitive and specific method for the detection of a biomarker associated with Gram-negative bacteria. The provided application notes and protocols are intended to guide researchers in implementing this technique and in understanding its relevance to the study of bacterial infections and the development of novel therapeutics targeting the host inflammatory response.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 3-Hydroxy Fatty Acid Methyl Esters (3-Hydroxy FAMEs)

Introduction

3-hydroxy fatty acids (3-OH-FAs) are important metabolites and structural components of lipids, such as Lipopolysaccharide (LPS) in Gram-negative bacteria. Their analysis is crucial in various fields, including clinical diagnostics for metabolic disorders and environmental monitoring for bacterial endotoxins. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of 3-OH-FAs, typically after derivatization to their more volatile fatty acid methyl esters (FAMEs). Understanding the mass spectrometric fragmentation patterns of these compounds is key to their accurate identification. This application note details the characteristic fragmentation of 3-hydroxy FAMEs and provides comprehensive protocols for their analysis.

Mass Spectrometry Fragmentation of 3-Hydroxy FAMEs

When analyzed by GC-MS with electron ionization (EI), 3-hydroxy FAMEs exhibit a highly characteristic fragmentation pattern. The most significant fragmentation is the cleavage of the bond between the C3 and C4 carbons. This results in the formation of a stable, resonance-stabilized ion at a mass-to-charge ratio (m/z) of 103. This ion is often the base peak in the mass spectrum and is considered a diagnostic ion for the identification of 3-hydroxy FAMEs[1].

The stability of the m/z 103 fragment is attributed to the electronic contribution from the adjacent ester group[1]. Another observable, though less abundant, fragment may appear from the loss of the hydroxyl group from the parent molecule[1].

For enhanced sensitivity and selectivity, the hydroxyl group can be further derivatized, most commonly to a trimethylsilyl (B98337) (TMS) ether. This modification alters the fragmentation pattern, but still yields characteristic ions useful for identification and quantification.

Figure 1: Characteristic Fragmentation of a 3-Hydroxy FAME cluster_fragmentation Electron Ionization (EI) mol 3-Hydroxy FAME Molecule [M]+• frag1 m/z 103 (Base Peak) mol:f1->frag1 α-cleavage (C3-C4) frag2 [M-•OH]+ (Loss of Hydroxyl) mol:f1->frag2 Loss of •OH Figure 2: Experimental Workflow for 3-Hydroxy FAME Analysis start Sample Collection (e.g., Serum, Plasma, Cell Culture) extraction Lipid Extraction (e.g., Ethyl Acetate) start->extraction hydrolysis Hydrolysis (Optional) (e.g., 10M NaOH) To measure total 3-OH-FAs extraction->hydrolysis derivatization1 Esterification to FAMEs (e.g., BF₃-Methanol) extraction->derivatization1 For Free 3-OH-FAs hydrolysis->derivatization1 derivatization2 Hydroxyl Group Derivatization (e.g., Silylation with BSTFA) derivatization1->derivatization2 analysis GC-MS Analysis (EI, SIM or Full Scan) derivatization2->analysis data Data Processing (Quantification & Identification) analysis->data

References

Troubleshooting & Optimization

"common issues in fatty acid methyl ester (FAME) analysis by GC"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific problems you may encounter during your FAME analysis experiments.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: Why are my FAME peaks tailing?

Peak tailing is a common issue in GC analysis of FAMEs and can be caused by several factors, often related to interactions between the analytes and active sites within the GC system or issues with the column itself.

Possible Causes & Solutions:

  • Active Sites in the System: Polar FAMEs can interact with active sites in the inlet liner, column, or detector.[1][2][3][4]

    • Solution: Use a fresh, deactivated inlet liner.[1] If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[1] Regular inlet maintenance, including replacing the liner, O-ring, and septa, is crucial.[4]

  • Poor Column Condition: The column may be contaminated or degraded.[3][5]

    • Solution: Condition (bake out) the column at its maximum recommended temperature.[3][5] If tailing continues, the column may need to be replaced.[5]

  • Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing.[1][4]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[1]

  • Solvent and Analyte Mismatch: The polarity of the solvent may not be compatible with the stationary phase.[4]

    • Solution: Consider changing the solvent to one that is more compatible with your column's stationary phase.[4]

Troubleshooting Workflow for Tailing Peaks:

Tailing_Peaks_Troubleshooting start Tailing Peaks Observed check_liner Check Inlet Liner (Deactivated? Old?) start->check_liner replace_liner Replace Inlet Liner check_liner->replace_liner Yes check_column_cut Inspect Column Cut (Clean & 90°?) check_liner->check_column_cut No resolved Issue Resolved replace_liner->resolved recut_column Re-cut Column check_column_cut->recut_column No check_installation Verify Column Installation (Correct Height?) check_column_cut->check_installation Yes recut_column->resolved trim_column Trim Column Front (10-20 cm) bakeout_column Condition/Bakeout Column trim_column->bakeout_column replace_column Replace Column bakeout_column->replace_column Issue Persists bakeout_column->resolved Issue Resolved check_installation->trim_column Yes reinstall_column Re-install Column check_installation->reinstall_column No reinstall_column->resolved replace_column->resolved

Caption: Troubleshooting workflow for tailing peaks in FAME analysis.

Issue 2: Poor Peak Shape - Fronting Peaks

Q2: What causes my FAME peaks to front?

Peak fronting is typically a result of column overload or improper injection conditions.[3][6]

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample for the column's capacity.[3][6][7]

    • Solution: Dilute the sample or reduce the injection volume.[7][8] Alternatively, increase the split ratio to reduce the amount of sample entering the column.[3]

  • Inappropriate Injection Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently.[3]

    • Solution: Increase the injector temperature, ensuring it is appropriate for the FAMEs being analyzed and does not cause degradation.[3]

  • Solvent Effects: The sample solvent may not be compatible with the initial oven temperature, leading to poor focusing of early eluting peaks.

    • Solution: Ensure the initial oven temperature is at least 20-40°C below the boiling point of the injection solvent to allow for proper solvent focusing.[9]

Issue 3: Ghost Peaks or Carryover

Q3: I am seeing unexpected "ghost" peaks in my chromatograms. What is the source?

Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources, including carryover from previous injections or contamination within the system.[10][11]

Possible Causes & Solutions:

  • Carryover from Previous Injections: High molecular weight compounds from a previous sample may elute in a subsequent run.[10]

    • Solution: Extend the run time and/or increase the final oven temperature to ensure all components elute.[10] A temperature ramp at the end of the run can help clean the column.[10]

  • Contaminated Syringe: The syringe may not be properly cleaned between injections.[11]

    • Solution: Implement a rigorous syringe cleaning protocol with appropriate solvents.

  • Septum Bleed: Components from the injector septum can bleed into the system.[12]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Inlet Liner: The liner can accumulate non-volatile residues that can appear in later runs.[10]

    • Solution: Replace the inlet liner regularly. Using a liner with glass wool can help trap non-volatile components.[10]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to baseline noise and ghost peaks.[3]

    • Solution: Ensure high-purity carrier gas and use appropriate gas purifiers.[3]

Logical Relationship for Ghost Peak Identification:

Ghost_Peak_Source_Identification start Ghost Peaks Observed run_blank Run a Blank Injection (No Sample) start->run_blank peaks_present Peaks Still Present? run_blank->peaks_present carryover Source is likely Carryover peaks_present->carryover Yes (Broad Peaks) contamination Source is likely Contamination peaks_present->contamination Yes (Sharp Peaks) resolved Issue Resolved peaks_present->resolved No check_method Increase Run Time/ Final Temperature carryover->check_method check_system Check Syringe, Septum, Liner, & Carrier Gas contamination->check_system check_method->resolved check_system->resolved

Caption: Identifying the source of ghost peaks in FAME analysis.

Issue 4: Poor Peak Resolution

Q4: My FAME peaks are not well-separated. How can I improve resolution?

Poor resolution can be due to a variety of factors including the choice of column, GC method parameters, and column degradation. For FAME analysis, especially of complex mixtures with cis/trans isomers, a highly polar cyanopropylsiloxane column is often recommended.[13][14]

Possible Causes & Solutions:

  • Inadequate Column: The column may not have the appropriate selectivity for your FAME mixture.

    • Solution: Use a highly polar capillary column, such as one with a cyanopropyl stationary phase, which is designed for FAME separations, including geometric and positional isomers.[13][14] Longer columns generally provide better resolution.[10]

  • Suboptimal GC Method: The temperature program and carrier gas flow rate may not be optimized.

    • Solution: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[15] Adjust the carrier gas flow rate to its optimal linear velocity.

  • Column Degradation: Over time, the column's performance will degrade, leading to poorer resolution.

    • Solution: Regularly monitor column performance using a standard FAME mixture.[13] If resolution degrades significantly, the column may need to be replaced.

ParameterEffect on ResolutionRecommendation
Column Phase High polarity enhances separation of unsaturated and isomeric FAMEs.[14]Use a cyanopropyl-based column (e.g., HP-88, DB-23, CP-Sil 88).[14]
Column Length Longer columns provide more theoretical plates and better resolution.[10]Use a longer column (e.g., 100m) for complex samples.[10]
Temperature Program Slower ramps improve separation of closely eluting peaks.[15]Optimize the temperature ramp rate for your specific separation.
Carrier Gas Flow Optimal flow rate maximizes column efficiency.Set the carrier gas flow to the optimal linear velocity for your column dimensions.

Frequently Asked Questions (FAQs)

Q5: What are the common issues with the FAME derivatization step?

Incomplete derivatization is a frequent problem and can lead to inaccurate quantification.

  • Cause: Insufficient reagent, presence of water, or non-optimal reaction conditions (time and temperature).[16][17]

  • Solution:

    • Use a sufficient excess of the derivatizing agent (e.g., BF3-methanol).[16]

    • Ensure all reagents and samples are anhydrous, as water can inhibit the reaction.[17] A water scavenger can be added.[16]

    • Optimize the reaction time and temperature for your specific sample type.[17][18] For example, heating at 70°C for 90 minutes has been shown to be effective for some samples using BF3/MeOH.[18]

    • Ensure high-quality reagents are used and stored correctly to prevent degradation.[16][17]

Q6: How can I be sure my derivatization reaction is complete?

To verify complete derivatization, you can analyze aliquots of a sample at different reaction times. Plot the peak area of a representative FAME against the derivatization time. The reaction is complete when the peak area no longer increases with longer reaction times.[17]

Q7: What type of GC column is best for FAME analysis?

The choice of column depends on the specific FAMEs being analyzed.

  • For general FAME profiles (separation by boiling point): A non-polar column can be used.

  • For separating saturated, unsaturated, and cis/trans isomers: A highly polar column with a cyanopropyl stationary phase is recommended.[13][14][19] These columns provide the necessary selectivity to resolve these closely related compounds.

Experimental Protocol: Acid-Catalyzed Methylation with BF3-Methanol

This is a widely used method for preparing FAMEs for GC analysis.[19]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vessel.[17]

  • Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.[16][17]

  • Reaction: Tightly cap the vessel and heat at 60-70°C for an optimized duration (e.g., 5-10 minutes or up to 90 minutes depending on the sample).[17][18]

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously for 30 seconds to extract the FAMEs into the hexane layer.[16]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC analysis. To ensure no water is transferred, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.[16]

Experimental Workflow for FAME Preparation and Analysis:

FAME_Analysis_Workflow start Lipid Sample derivatization Derivatization (e.g., BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction (Hexane/Water) derivatization->extraction separation Phase Separation extraction->separation collection Collect Organic Layer (containing FAMEs) separation->collection drying Dry with Anhydrous Sodium Sulfate collection->drying gc_analysis GC Analysis (FID or MS Detector) drying->gc_analysis data_analysis Data Analysis (Peak Integration & Quantification) gc_analysis->data_analysis end Results data_analysis->end

Caption: General workflow for FAME preparation and GC analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Hydroxy FAME Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy fatty acid methyl esters (hydroxy FAMEs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of hydroxy FAME isomers.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Hydroxy FAMEs in GC Analysis

  • Question: My hydroxy FAME peaks are showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for hydroxy FAMEs is often due to the interaction of the polar hydroxyl group with active sites on the GC column.[1] The free hydroxyl group can form hydrogen bonds with the stationary phase, leading to poor peak shape.[2]

    • Solution 1: Derivatization of the Hydroxyl Group: The most effective solution is to derivatize the hydroxyl group in addition to the carboxylic acid. Silylation is a common method for this.[1][3] Reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to convert the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether.[3] This reduces interaction with the stationary phase and improves peak symmetry.

    • Solution 2: Use a Highly Deactivated Column: Employing a GC column with a highly deactivated stationary phase can help minimize interactions with the hydroxyl group.[4]

    • Solution 3: Column Choice: Consider using a less polar column, such as a DB-5 type. While this may decrease resolution between some isomers, it can reduce the strong interactions causing tailing and lower the elution temperature.[1]

Issue 2: Co-elution or Poor Resolution of Hydroxy FAME Isomers

  • Question: I am unable to separate critical hydroxy FAME isomers. How can I improve the resolution?

  • Answer: The separation of FAME isomers, which can differ by the position of the hydroxyl group or the position and geometry (cis/trans) of double bonds, is highly dependent on the selectivity of the stationary phase and the temperature programming of the GC oven.

    • Solution 1: Select a High-Polarity Column: For detailed separation of cis/trans and positional isomers, highly polar stationary phases are recommended.[5][6][7] Columns with a high cyanopropyl content, such as HP-88 or DB-23, are specifically designed for this purpose.[5] Ionic liquid (IL) columns, like the SLB-IL111, have also shown excellent selectivity for separating geometric FAME isomers.[8]

    • Solution 2: Optimize the Oven Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. Experiment with different temperature programs to find the optimal conditions for your specific isomers.[9]

    • Solution 3: Use a Longer Capillary Column: Increasing the column length can enhance separation efficiency. For instance, a 100-meter column may be necessary to achieve full separation of complex FAME isomer mixtures, including cis and trans isomers.[10]

Issue 3: No Peaks Detected for Hydroxy FAME Standards

  • Question: I'm injecting my derivatized hydroxy FAME standard, but I don't see any peaks. What could be the problem?

  • Answer: This issue can stem from problems with the derivatization, the GC conditions, or the stability of the analyte.

    • Solution 1: Verify Derivatization: The esterification of the carboxylic acid and the derivatization of the hydroxyl group may be incomplete. Ensure that high-quality, low-moisture derivatization reagents are used, as water can hinder the reaction.[2] To confirm if the derivatization is the issue, try analyzing a simple, non-hydroxylated FAME standard. If that standard is detected, the problem likely lies with the derivatization of the hydroxy FAME or its stability.

    • Solution 2: Increase GC Temperatures: The presence of the hydroxyl group (even when derivatized) increases the boiling point of the FAME.[1] You may need to use a higher final oven temperature and a longer run time to ensure the hydroxy FAME elutes from the column.[1] Also, check that the inlet and transfer line temperatures are sufficiently high.

    • Solution 3: Check for Analyte Degradation: Free hydroxyl groups can be unstable at high GC temperatures.[1] If the hydroxyl group is not derivatized, it may be degrading in the hot inlet or on the column. This reinforces the importance of silylation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to derivatize hydroxy fatty acids for GC analysis?

A1: A two-step derivatization is often optimal. First, the carboxylic acid group is converted to a methyl ester (FAME). This is typically done using an acid-catalyzed method with reagents like boron trichloride (B1173362) in methanol (B129727) (BCl3-methanol) or boron trifluoride in methanol (BF3-methanol).[2][11] Second, the hydroxyl group should be derivatized to a silyl (B83357) ether using a reagent like BSTFA.[1][3] This two-step process ensures the resulting molecule is volatile and thermally stable, leading to better chromatography.[3]

Q2: Which type of GC column is best for separating hydroxy FAME isomers?

A2: The choice of column depends on the specific separation goal.

  • For cis/trans and positional isomers: A highly polar cyanopropyl silicone column (e.g., HP-88, Rt-2560) is the preferred choice as it provides high selectivity for these types of isomers.[5][7]

  • For general analysis with potential tailing issues: A mid-polarity or even a non-polar column (e.g., DB-5) can be used, especially if the hydroxyl group is properly derivatized.[1] This can sometimes provide a more robust analysis, although with less selectivity for certain isomers.

  • For complex geometric isomers: Ionic liquid (IL) stationary phases have demonstrated superior separation for challenging geometric isomers.[8]

Q3: Can I use Liquid Chromatography (LC) to separate hydroxy FAME isomers?

A3: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a viable technique. It separates FAMEs based on chain length and degree of unsaturation.[12]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[12] The specific gradient profile needs to be optimized to resolve the isomers of interest.

  • Detection: Since FAMEs lack a strong chromophore, UV detection at low wavelengths (around 192-205 nm) is often used.[12] Mass spectrometry (LC-MS) provides greater sensitivity and specificity.[13][14]

  • Silver Ion HPLC (Ag-HPLC): For separations based on the number and geometry of double bonds, Ag-HPLC is a powerful technique.[15]

Q4: I am seeing extraneous peaks in my blank runs. What is the source of this contamination?

A4: Contamination is a common issue in FAME analysis and can come from several sources.

  • Reagents and Glassware: Solvents, derivatization reagents, and glassware can all be sources of fatty acid contamination.[16] It is crucial to use high-purity solvents and to thoroughly clean all glassware, for example, by baking at a high temperature or rinsing with acid.[16]

  • Sample Carryover: Previous injections can contaminate subsequent runs. Ensure your GC inlet liner is clean and that the syringe is properly washed between injections.

  • Septum Bleed: The septum in the GC inlet can be a source of contamination. Using a high-quality, low-bleed septum can mitigate this.

Data Presentation

The following tables provide representative data for the separation of FAME isomers on different types of GC columns to guide column selection and method development.

Table 1: Comparison of GC Column Polarity on FAME Isomer Separation

Column TypeStationary PhasePolarityKey Separation CharacteristicsReference
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)PolarGood for general FAME profiles (separation by carbon number and unsaturation), but does not separate cis/trans isomers.[5]
DB-23 50% Cyanopropyl-polysiloxaneMid-High PolarityProvides excellent separation for complex mixtures and can separate some cis/trans isomers. Good for omega-3 fatty acids.[5]
HP-88 / Rt-2560 High Cyanopropyl ContentHighly PolarPreferred for detailed separation of complex cis/trans isomer mixtures. Trans isomers typically elute before cis isomers.[5][7]
SLB-IL111 Ionic LiquidHighly PolarOffers unique selectivity and has been shown to provide baseline separation of all four geometric isomers of C18:2 FAME.[8]
DB-5ms 5% Phenyl / 95% MethylNon-PolarSeparates primarily by boiling point. Not suitable for resolving positional or geometric isomers.[17]

Table 2: Example Retention Times (min) for C18 FAME Isomers on a High-Polarity Cyanopropyl Column

CompoundRetention Time (min)
Methyl stearate (B1226849) (C18:0)12.63
Methyl trans-9-octadecenoate (C18:1t)12.93
Methyl cis-9-octadecenoate (C18:1c)13.15
trans-9,12-octadecadienoic acid methyl ester (C18:2tt)13.45
cis-9,12-octadecadienoic acid methyl ester (C18:2cc)14.05
Data is illustrative and based on typical performance on a high-polarity column like the TRACE TR-FAME.[18] Actual retention times will vary based on specific instrument conditions.

Experimental Protocols

Protocol 1: Two-Step Derivatization of Hydroxy Fatty Acids for GC Analysis

This protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl group.

Step 1: Acid-Catalyzed Esterification (using BCl3-Methanol) [2]

  • Weigh 1-25 mg of the lipid sample into a reaction vial.

  • Add 2 mL of 12% BCl3-methanol reagent.

  • Cap the vial tightly and heat at 60°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).

  • Shake vigorously to extract the FAMEs into the hexane (upper) layer.

  • Carefully transfer the upper hexane layer to a clean vial, passing it through anhydrous sodium sulfate (B86663) to remove residual water.

Step 2: Silylation of the Hydroxyl Group [3]

  • Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Cool the vial. The sample is now ready for GC analysis. If needed, it can be diluted with an appropriate solvent like hexane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Hydroxyl Derivatization cluster_analysis Analysis sample Hydroxy Fatty Acid Sample esterification Step 1: Esterification (e.g., BCl3-Methanol, 60°C) sample->esterification Add Reagent extraction Liquid-Liquid Extraction (Hexane) esterification->extraction Cool & Add Solvents hydroxy_fame Hydroxy FAME extraction->hydroxy_fame dry_down Dry Under Nitrogen hydroxy_fame->dry_down silylation Step 2: Silylation (e.g., BSTFA, 60°C) dry_down->silylation Add Reagent final_product Silylated Hydroxy FAME silylation->final_product gc_analysis GC-MS Analysis final_product->gc_analysis Inject

Caption: Workflow for the two-step derivatization of hydroxy fatty acids.

troubleshooting_flowchart start Poor Isomer Resolution? col_check Using a high-polarity cyanopropyl column? start->col_check switch_col Action: Switch to a high-polarity column (e.g., HP-88, Rt-2560). col_check->switch_col No temp_check Is the oven temp program optimized? col_check->temp_check Yes resolved Peaks Resolved switch_col->resolved optimize_temp Action: Decrease the temperature ramp rate. temp_check->optimize_temp No length_check Is column length sufficient? temp_check->length_check Yes optimize_temp->resolved increase_length Action: Use a longer capillary column (e.g., 100 m). length_check->increase_length No length_check->resolved Yes increase_length->resolved

Caption: Troubleshooting logic for poor resolution of hydroxy FAME isomers.

References

"improving yield and purity in the synthesis of Methyl 3-hydroxyoctadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-hydroxyoctadecanoate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Reformatsky Reaction Fails to Initiate

Question: My Reformatsky reaction using hexadecanal (B134135) and methyl bromoacetate (B1195939) does not start. There are no visual cues like color change or exotherm. What could be the problem and how can I fix it?

Answer: Failure to initiate a Reformatsky reaction is a common issue, often related to the zinc metal catalyst.

  • Primary Cause: Inactive Zinc Surface. A layer of zinc oxide on the surface of the zinc metal can prevent it from reacting with the methyl bromoacetate to form the necessary organozinc reagent.

    • Solution: Zinc Activation. It is crucial to activate the zinc before or during the reaction. Several methods can be employed:

      • Mechanical Activation: Vigorous stirring of the zinc dust can help break up the oxide layer.

      • Chemical Activation: Treating the zinc with dilute HCl to etch the surface, followed by washing with water, ethanol, and then ether to dry it completely. Small amounts of iodine or 1,2-dibromoethane (B42909) can also be used to activate the zinc in situ.

  • Secondary Cause: Presence of Water. The organozinc intermediate is highly sensitive to moisture and will be quenched by any water present in the reaction.

    • Solution: Anhydrous Conditions. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low Yield of this compound

Question: The reaction starts, but I am getting a very low yield of the desired this compound. What are the likely side reactions, and how can I minimize them?

Answer: Low yields can be attributed to several competing side reactions and suboptimal reaction conditions.

  • Primary Cause: Self-Condensation of the Reformatsky Reagent (Blaise Reaction). The zinc enolate of methyl bromoacetate can react with another molecule of methyl bromoacetate instead of the hexadecanal. This is more likely if the concentration of the enolate is high and the aldehyde is added too slowly or is not reactive enough.

    • Solution: Slow Reagent Addition. Add the methyl bromoacetate slowly to the mixture of activated zinc and hexadecanal. This keeps the instantaneous concentration of the organozinc reagent low, favoring the reaction with the aldehyde.

  • Secondary Cause: Dehydration of the Product. The β-hydroxy ester product can undergo dehydration under acidic or basic conditions, especially during workup, to form α,β-unsaturated esters.

    • Solution: Mild Workup Conditions. Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for quenching the reaction. Avoid strong acids or bases during the workup.

  • Tertiary Cause: Poor Solubility. The long alkyl chain of hexadecanal and the product can lead to poor solubility in some solvents, affecting reaction rates.

    • Solution: Solvent Selection. Use a co-solvent like toluene (B28343) or a higher-boiling ether to improve the solubility of the long-chain reactants.

Issue 3: Low Purity and Presence of Impurities

Question: My final product shows significant impurities after purification. What are the common impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • Common Impurities:

    • Unreacted hexadecanal and methyl bromoacetate.

    • Products of the Blaise reaction.

    • α,β-unsaturated ester from dehydration.

    • Residual zinc salts.

  • Purification Strategies:

    • Acidic Wash: A wash with a dilute acid (e.g., 1 M HCl) can help remove residual zinc salts.

    • Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate (B1210297) in hexanes is typically a good starting point for elution. High-performance liquid chromatography (HPLC) can also be used for purification.[1]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the synthesis and purification of this compound.

Synthesis Methods

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches are chemical synthesis and biocatalytic synthesis.

  • Chemical Synthesis: The most common method is the Reformatsky reaction , which involves the reaction of an α-halo ester (methyl bromoacetate) with an aldehyde (hexadecanal) in the presence of zinc metal.[2]

  • Biocatalytic Synthesis: This "green" approach typically involves the enzymatic reduction of a β-keto ester (methyl 3-oxooctadecanoate) using ketoreductases (KREDs) or whole-cell systems like baker's yeast.[3][4] This method is highly stereoselective, producing enantiomerically pure β-hydroxy esters.

Yield and Purity Comparison

Q2: How do the different synthesis methods compare in terms of yield and purity?

A2: The yield and purity can vary significantly depending on the chosen method and optimization of reaction conditions.

Method Typical Yield Typical Purity Key Advantages Key Disadvantages
Reformatsky Reaction 60-85%>95% after chromatographyBroad substrate scope, well-established.Often requires harsh conditions, can have side reactions, not stereoselective.
Biocatalytic Reduction 70-95%>98%High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly.Can be limited by enzyme specificity and stability, may require cofactor regeneration.[5]

Experimental Protocols

Q3: Can you provide a detailed experimental protocol for the Reformatsky synthesis of this compound?

A3: The following is a representative protocol adapted from general procedures for the Reformatsky reaction.

Materials:

  • Hexadecanal

  • Methyl bromoacetate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (B95107) (THF) or a mixture of THF and toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Iodine (for zinc activation, optional)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 equivalents). If using non-activated zinc, add a small crystal of iodine and gently heat until the iodine color disappears.

  • Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

  • Reagent Addition: In the dropping funnel, prepare a solution of hexadecanal (1.0 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF.

  • Initiation: Add a small portion of the aldehyde/bromoester solution to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux or a color change. If the reaction does not start, gentle heating may be required.

  • Reaction Progression: Once the reaction has started, add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Filter the mixture to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Q4: What is a typical protocol for the biocatalytic reduction of methyl 3-oxooctadecanoate?

A4: This protocol is a general guideline for using a ketoreductase for the asymmetric reduction.

Materials:

  • Methyl 3-oxooctadecanoate

  • Ketoreductase (KRED) enzyme

  • NADH or NADPH cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.0)

  • Isopropanol (B130326) (as a co-solvent and for the regeneration system)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer (pH 7.0). Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.

  • Enzyme Addition: Add the ketoreductase enzyme to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Dissolve the methyl 3-oxooctadecanoate in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture.

  • Reaction: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.

Purity Assessment

Q5: How can I assess the purity of my synthesized this compound?

A5: Several analytical techniques can be used to determine the purity and confirm the structure of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and confirming the molecular weight of the compound. The sample is vaporized and separated on a GC column, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, which can be used to confirm the structure. Key signals for this compound include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the long alkyl chain.

    • ¹³C NMR: Shows the number of different carbon environments in the molecule, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or evaporative light scattering) can be used to determine the purity of the sample by separating it from any non-volatile impurities.[1]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis (Reformatsky) cluster_bio Biocatalytic Synthesis chem_start Hexadecanal + Methyl Bromoacetate + Zn chem_reaction Reformatsky Reaction chem_start->chem_reaction chem_workup Aqueous Workup chem_reaction->chem_workup chem_purify Column Chromatography chem_workup->chem_purify product This compound chem_purify->product bio_start Methyl 3-oxooctadecanoate bio_reaction Enzymatic Reduction (KRED) bio_start->bio_reaction bio_workup Extraction bio_reaction->bio_workup bio_purify Purification (optional) bio_workup->bio_purify bio_purify->product

Caption: Comparative workflow of chemical vs. biocatalytic synthesis.

Troubleshooting_Reformatsky start Low Yield in Reformatsky Reaction q1 Is the reaction initiating? start->q1 a1_yes Reaction starts but yield is low q1->a1_yes Yes a1_no Reaction fails to start q1->a1_no No q2 Side reactions likely a1_yes->q2 q3 Check reaction conditions a1_no->q3 s2a Self-condensation (Blaise Reaction) q2->s2a s2b Product Dehydration q2->s2b sol2a Slowly add bromoester s2a->sol2a sol2b Mild workup (e.g., NH4Cl) s2b->sol2b s3a Inactive Zinc q3->s3a s3b Presence of Water q3->s3b sol3a Activate Zinc (acid wash, I2) s3a->sol3a sol3b Use anhydrous solvents/glassware s3b->sol3b

Caption: Troubleshooting logic for low yield in Reformatsky reaction.

References

"selection of appropriate columns for separation of long-chain FAMEs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of appropriate columns for the gas chromatographic (GC) separation of long-chain fatty acid methyl esters (FAMEs).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of long-chain FAMEs, helping you to identify and resolve them effectively.

Issue Potential Cause Recommended Solution
Poor Resolution of Positional or Geometric Isomers (e.g., cis/trans) Inappropriate Stationary Phase: The column's stationary phase lacks the necessary polarity to differentiate between closely related isomers.Select a Highly Polar Cyanopropyl Silicone Column: For detailed isomer separations, highly polar columns like the HP-88, CP-Sil 88, or Rt-2560 are recommended. These phases provide the selectivity needed to resolve cis and trans isomers.[1]
Insufficient Column Length: The column is too short to provide the necessary theoretical plates for a complex separation.Increase Column Length: For complex mixtures of long-chain FAMEs, longer columns (e.g., 100 m) are often required to achieve baseline separation.[2]
Peak Tailing for Saturated and Unsaturated FAMEs Active Sites in the GC System: The injector liner, column, or detector may have active sites that interact with the analytes.Use an Ultra Inert Liner and Column: Ensure all components in the sample flow path are deactivated to minimize analyte interaction. Regularly replace the injector liner and septum.
Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can lead to peak tailing.Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column.
Inconsistent Retention Times Fluctuations in Carrier Gas Flow Rate or Oven Temperature: Instability in these parameters will directly impact the elution time of analytes.Verify GC System Stability: Check for leaks in the gas lines and ensure the oven temperature control is functioning correctly. Use of a constant flow mode for the carrier gas is recommended.[3]
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion and shifts in retention time.Dilute the Sample or Reduce Injection Volume: Adjust the sample concentration to be within the linear range of the column and detector.
Co-elution of Saturated and Unsaturated FAMEs Suboptimal Temperature Program: The oven temperature program may not be optimized for the specific FAMEs in the sample.Optimize the Temperature Ramp Rate: A slower temperature ramp can improve the separation of closely eluting peaks. Isothermal analysis at a carefully selected temperature can also enhance the resolution of specific isomer pairs.[4][5]
Incorrect Stationary Phase Polarity: The polarity of the stationary phase is not suitable for the separation of the specific FAMEs.Choose a Column with Appropriate Polarity: For general FAME profiling, a mid-polarity column like a DB-23 may be sufficient. However, for complex mixtures with overlapping saturated and unsaturated FAMEs, a highly polar cyanopropyl column is often necessary.[1][3]

Frequently Asked Questions (FAQs)

Column Selection and General Considerations

Q1: What is the most critical factor to consider when selecting a GC column for long-chain FAME analysis?

A1: The most critical factor is the stationary phase . The polarity of the stationary phase dictates the separation mechanism and its ability to resolve different FAMEs based on chain length, degree of unsaturation, and the position and geometry of double bonds (cis/trans isomers).

Q2: What are the primary types of stationary phases used for long-chain FAME separation?

A2: The two primary types of stationary phases for FAME analysis are:

  • Polyethylene Glycol (PEG) Phases (e.g., DB-WAX, HP-INNOWAX): These are polar columns suitable for general-purpose FAME analysis, separating based on carbon chain length and degree of unsaturation. However, they are generally not able to resolve cis and trans isomers.[1]

  • Cyanopropyl Silicone Phases (e.g., HP-88, CP-Sil 88, Rt-2560, DB-23): These are highly polar phases and are the columns of choice for detailed FAME analysis, especially when the separation of cis and trans isomers is required.[1]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of long-chain FAMEs?

A3:

  • Length: Longer columns provide higher resolution (more theoretical plates) and are necessary for complex samples with many components. For instance, a 100 m column is often used for detailed cis/trans isomer analysis.[2]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution. Wider ID columns have a higher sample capacity.

  • Film Thickness: A thinner film is generally preferred for less volatile compounds like long-chain FAMEs as it allows for elution at lower temperatures, reducing the risk of thermal degradation.

Quantitative Data Summary

The following tables provide a summary of typical column characteristics and performance for the separation of long-chain FAMEs.

Table 1: Common GC Columns for Long-Chain FAME Analysis

Stationary Phase Type Example Columns Polarity Primary Application Max Temperature (°C)
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWAX, FAMEWAXPolarGeneral FAME profiling (separation by chain length and unsaturation)~250-260
Mid-Polarity CyanopropylDB-23Mid-HighComplex FAME mixtures, some cis/trans separation~260
High-Polarity CyanopropylHP-88, CP-Sil 88, Rt-2560, SP-2560Very HighDetailed cis/trans isomer separation~250-275

Table 2: Comparison of Column Performance for Critical FAME Separations

Column Critical Pair Resolution (Rs) Reference
DB-FastFAME (90 m)C18:1 trans-11 / C18:1 cis-61.4[6]
Rt-2560 (100 m)C20:1-c11 / C18:3-c9,c12,c15Baseline Resolution[7]
SP-2560 (75 m)C18 IsomersImproved separation over 100 m column with longer run time[8]

Experimental Protocols

General Protocol for GC Analysis of Long-Chain FAMEs

This protocol provides a general starting point for the analysis of long-chain FAMEs. Optimization of specific parameters may be required depending on the sample matrix and analytical goals.

1. Sample Preparation (Transesterification)

  • Objective: To convert fatty acids in the lipid sample to their more volatile methyl esters (FAMEs).

  • Method: A common method involves acid-catalyzed transesterification.

    • Weigh approximately 10-50 mg of the lipid sample into a glass tube.

    • Add an internal standard (e.g., C17:0 or C19:0) of a known concentration.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 70-80°C for 1-2 hours.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of water, then vortex thoroughly.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-FID Conditions

  • Column: HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[3]

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 4 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold: 15-30 minutes.

    • Note: This is a starting point and should be optimized for the specific FAMEs of interest.[7]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Visualizations

Logical Workflow for GC Column Selection

ColumnSelection Workflow for Selecting a GC Column for Long-Chain FAME Analysis start Define Analytical Goal is_isomer_separation Is cis/trans isomer separation required? start->is_isomer_separation general_profiling General FAME Profiling (Chain length & unsaturation) is_isomer_separation->general_profiling No isomer_analysis Detailed Isomer Analysis is_isomer_separation->isomer_analysis Yes peg_column Select Polyethylene Glycol (PEG) Column (e.g., DB-WAX) general_profiling->peg_column cyanopropyl_column Select Highly Polar Cyanopropyl Silicone Column (e.g., HP-88, Rt-2560) isomer_analysis->cyanopropyl_column column_dimensions Consider Column Dimensions peg_column->column_dimensions cyanopropyl_column->column_dimensions complex_sample Complex Sample? column_dimensions->complex_sample Length long_column Use a longer column (e.g., 100 m) complex_sample->long_column Yes standard_column Standard length column (e.g., 30-60 m) may be sufficient complex_sample->standard_column No optimize_conditions Optimize GC Conditions (Temperature Program, Flow Rate) long_column->optimize_conditions standard_column->optimize_conditions

Caption: A decision tree to guide the selection of an appropriate GC column.

Troubleshooting Logic for Poor Peak Resolution

TroubleshootingResolution Troubleshooting Poor Peak Resolution in Long-Chain FAME Analysis start Poor Peak Resolution check_column Check Column Selection start->check_column is_polar_enough Is stationary phase polar enough for the separation? check_column->is_polar_enough select_polar_column Select a more polar column (e.g., cyanopropyl) is_polar_enough->select_polar_column No check_conditions Check GC Conditions is_polar_enough->check_conditions Yes resolution_ok Resolution Improved select_polar_column->resolution_ok optimize_temp Optimize Temperature Program (slower ramp) check_conditions->optimize_temp check_flow Verify Carrier Gas Flow Rate check_conditions->check_flow check_column_health Check Column Health optimize_temp->check_column_health check_flow->check_column_health trim_column Trim column inlet check_column_health->trim_column Contaminated replace_column Replace column check_column_health->replace_column Degraded trim_column->resolution_ok replace_column->resolution_ok

Caption: A logical diagram for troubleshooting poor peak resolution issues.

References

"overcoming co-elution problems in the analysis of fatty acid mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analysis of fatty acid mixtures, with a particular focus on overcoming co-elution problems.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your fatty acid analysis experiments.

Issue: Poor resolution or co-elution of fatty acid methyl esters (FAMEs) in Gas Chromatography (GC).

Q1: My chromatogram shows overlapping peaks for key fatty acids. How can I improve their separation?

A1: Co-elution is a common challenge in fatty acid analysis, especially with complex mixtures containing isomers.[1] Here’s a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Confirm Co-elution First, ensure that you are indeed observing co-elution. Asymmetrical peaks, such as those with a shoulder, can be an indication of two or more compounds eluting simultaneously.[1] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can analyze the spectra across the peak.[1] If the spectra are not identical, co-elution is likely occurring.[1]

Step 2: Method Optimization If co-elution is confirmed, you can often resolve the issue by modifying your chromatographic method. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[2][3]

  • Adjusting the Retention Factor (k'): If your co-eluting peaks appear very early in the chromatogram (low k'), they may be passing through the column too quickly for effective separation.[1][4] In gas chromatography, you can increase retention by lowering the initial oven temperature or using a slower temperature ramp rate.

  • Improving Selectivity (α): Selectivity refers to the ability of the chromatographic system to differentiate between analytes.[1]

    • Change the Stationary Phase: This is often the most effective way to alter selectivity.[2] Different column stationary phases interact with fatty acids differently. For instance, highly polar cyanopropyl columns are excellent for separating cis and trans isomers.[5][6][7][8]

    • Modify the Temperature Program: Adjusting the oven temperature or the ramp rate can alter the relative elution times of FAMEs and improve separation.[9] Sometimes, even a small change of ±5°C can eliminate co-elution.[9]

  • Increasing Efficiency (N): Higher efficiency leads to sharper peaks and better resolution.[2][3]

    • Use a Longer Column: Increasing the column length enhances the separation efficiency.[2]

    • Use a Column with a Smaller Internal Diameter: Narrower columns provide higher efficiency.[3]

    • Optimize Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions and carrier gas type.

A logical workflow for troubleshooting co-elution is presented below.

co_elution_troubleshooting Troubleshooting Co-elution in GC start Start: Poor Peak Resolution check_asymmetry Observe Peak Shape: Asymmetrical or Shoulders? start->check_asymmetry detector_check Use DAD/MS to Check Peak Purity check_asymmetry->detector_check Yes no_co_elution Symmetrical Peak Pure Spectra check_asymmetry->no_co_elution No co_elution_confirmed Co-elution Confirmed detector_check->co_elution_confirmed Impure detector_check->no_co_elution Pure optimize_k Adjust Retention Factor (k') - Lower initial oven temp - Slower temp ramp co_elution_confirmed->optimize_k optimize_alpha Improve Selectivity (α) - Change stationary phase - Modify temperature program optimize_k->optimize_alpha optimize_n Increase Efficiency (N) - Use longer column - Use smaller ID column - Optimize carrier gas flow optimize_alpha->optimize_n resolution_ok Resolution Acceptable? optimize_n->resolution_ok resolution_ok->optimize_k No, re-adjust end End: Problem Solved resolution_ok->end Yes other_issues Consider Other Issues: - Injection technique - Sample preparation no_co_elution->other_issues

Caption: Troubleshooting workflow for co-elution in GC.

Q2: I am trying to separate cis and trans fatty acid isomers, but they are co-eluting. What is the best approach?

A2: The separation of cis and trans isomers is a significant challenge due to their similar physical properties. The most effective solution is to use a highly polar capillary column.[5][6][8]

  • Column Selection: Columns with biscyanopropyl or cyanopropyl stationary phases are specifically designed for the separation of geometric isomers of FAMEs.[7][8][9] Long columns (e.g., 100 meters) of this type provide high resolution for complex mixtures of cis and trans isomers.[5][6]

  • Temperature Programming: Isothermal analysis at an optimized temperature can sometimes provide better resolution for specific trans-18:1 FAME isomers than a temperature gradient program.[5] However, for a broader range of isomers, a carefully optimized temperature program is generally more effective.[10]

  • Alternative Techniques: If GC alone is insufficient, consider these advanced methods:

    • Silver Ion Chromatography (Ag-HPLC): This technique can be used to pre-fractionate FAMEs based on their degree of unsaturation and isomer type before GC analysis.[5][6]

    • Multidimensional Gas Chromatography (MDGC or GCxGC): These techniques use two columns with different selectivities to achieve superior separation of complex mixtures.[11]

Frequently Asked Questions (FAQs)

Q3: Why is derivatization necessary for fatty acid analysis by GC?

A3: Free fatty acids are highly polar and have low volatility, which makes them unsuitable for direct GC analysis.[12] This can lead to issues like peak tailing due to the interaction of the carboxylic acid group with the stationary phase.[9][12] Derivatization, typically to fatty acid methyl esters (FAMEs), is performed to:

  • Increase Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed by GC.[8][13]

  • Improve Peak Shape: Derivatization reduces the polarity of the fatty acids, leading to sharper, more symmetrical peaks.[8][9][13]

  • Enhance Separation: By neutralizing the polar carboxyl group, separation can be achieved based on chain length, and the degree and configuration of unsaturation.

Q4: What are the most common derivatization methods for preparing FAMEs?

A4: The most common methods for preparing FAMEs involve esterification. Two widely used reagents are:

  • Boron Trifluoride (BF3) in Methanol: This is a widely used and effective method that involves heating the sample with BF3-methanol reagent.[14][15]

  • Acid-Catalyzed Methylation: Using reagents like methanolic HCl or sulfuric acid is also a common practice.[14]

It is crucial to use high-quality, low-moisture derivatization reagents, as water can hinder the esterification reaction.

Q5: What type of GC column should I use for general fatty acid profiling?

A5: The choice of GC column depends on your specific analytical needs. Here is a general guide:

  • Nonpolar Columns: These columns separate FAMEs primarily by their boiling points. Unsaturated FAMEs elute before their saturated counterparts of the same carbon chain length. However, there can be significant overlap between unsaturated fatty acids of the same chain length.[9]

  • Moderately Polar (PEG/Wax) Columns: Polyethylene glycol (PEG) or "Wax" type columns are commonly used for routine FAME analysis. They separate FAMEs first by carbon chain length and then by the degree of unsaturation.[8][9][13]

  • Highly Polar (Cyanopropyl) Columns: As mentioned earlier, these are the columns of choice for resolving positional and geometric (cis/trans) isomers of FAMEs.[5][6][7][8][9]

The following diagram illustrates the general decision-making process for selecting a GC column for fatty acid analysis.

column_selection GC Column Selection for Fatty Acid Analysis start Start: Define Analytical Goal goal What is the primary separation goal? start->goal boiling_point Separation by Boiling Point goal->boiling_point Boiling Point chain_length_unsaturation Separation by Chain Length and Degree of Unsaturation goal->chain_length_unsaturation Chain Length & Unsaturation isomers Separation of Positional and Geometric (cis/trans) Isomers goal->isomers Isomers nonpolar_col Use Nonpolar Column (e.g., SPB-1) boiling_point->nonpolar_col peg_wax_col Use Moderately Polar (PEG/Wax) Column (e.g., Omegawax, SUPELCOWAX) chain_length_unsaturation->peg_wax_col cyanopropyl_col Use Highly Polar (Cyanopropyl) Column (e.g., SP-2560, HP-88) isomers->cyanopropyl_col end End: Column Selected nonpolar_col->end peg_wax_col->end cyanopropyl_col->end

Caption: Decision tree for GC column selection in fatty acid analysis.

Q6: Are there alternatives to GC for fatty acid analysis?

A6: While GC is the most common technique, other methods can be advantageous in specific situations:[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing heat-sensitive fatty acids or for micropreparative purposes.[16] Reversed-phase HPLC separates fatty acids by both chain length and degree of unsaturation.[16]

  • Supercritical Fluid Chromatography (SFC): This is another alternative for the separation of fatty acids.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the detection and quantification of fatty acids without the need for derivatization.[17]

Data and Protocols

Table 1: Common GC Columns for FAME Analysis
Column TypeStationary PhasePolarityPrimary ApplicationCommon Co-elution Issues
SPB-1 DimethylpolysiloxaneNonpolarSeparation by boiling point.C18:2 and C18:3 may co-elute.[9]
Omegawax, SUPELCOWAX 10 Polyethylene Glycol (PEG)Moderately PolarRoutine analysis, separation by chain length and degree of unsaturation.Good separation for many FAMEs, but may not resolve complex isomers.[9]
SP-2560, HP-88 Biscyanopropyl PolysiloxaneHighly PolarSeparation of cis and trans isomers, positional isomers.[8][9][14]Can have overlap of FAMEs with different chain lengths depending on conditions.[18]
SLB-IL111 Ionic LiquidExtremely PolarExcellent separation of geometric isomers of polyunsaturated fatty acids.[19]Can provide unique elution orders that may require careful peak identification.
Experimental Protocol: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

Materials:

  • Lipid extract in a suitable solvent (e.g., hexane (B92381) or toluene).

  • 14% Boron trifluoride (BF3) in methanol.

  • Saturated sodium chloride (NaCl) solution.

  • Hexane (GC grade).

  • Anhydrous sodium sulfate (B86663).

  • Screw-cap test tubes with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Place approximately 10-25 mg of the lipid extract into a screw-cap test tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Esterification: Add 1-2 mL of 14% BF3-methanol reagent to the test tube.

  • Heating: Cap the tube tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may vary depending on the fatty acids present.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.

  • Phase Separation: Vortex the tube vigorously for 30 seconds and then allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAME extract is now ready for injection into the GC.

Disclaimer: Always follow appropriate safety precautions when handling chemical reagents.

References

"calibration curve issues in the quantification of hydroxy fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the quantification of hydroxy fatty acids (HFAs), with a focus on calibration curve performance. The information is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS and other chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my calibration curve not linear, and what can I do about it?

A: Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis and can stem from multiple sources, including detector saturation at high analyte concentrations, matrix-related effects, or the inherent physicochemical properties of the analytes.[1][2][3] While a linear fit is often preferred, a non-linear regression model may be necessary if the response is not linear over the required concentration range.[3][4]

Troubleshooting Non-Linearity
Symptom Potential Cause Suggested Solution
Curve plateaus at high concentrations.Detector Saturation: The mass spectrometer detector is overwhelmed by a high ion flux, leading to a non-proportional response.[2]Dilute samples to ensure they fall within the linear range of the assay.[1]If using a triple quadrupole MS, select a less intense, but still specific, MRM transition for high-concentration samples.[2]Reduce the detector gain or adjust other instrument parameters to decrease sensitivity.
"S"-shaped or inconsistent curve shape.Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing suppression or enhancement that can be concentration-dependent.[2][3]Improve sample cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering substances.[5]Modify the LC gradient to better separate the analyte from matrix components.Ensure a suitable stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is used to compensate for these effects.[1]
Poor fit with linear regression (low R²).Inappropriate Regression Model: The relationship between concentration and response is inherently non-linear across the desired range.Apply a weighted (e.g., 1/x or 1/x²) quadratic regression model.[1] The simplest model that adequately describes the relationship should be used and justified during method validation.[6]Restrict the calibration range to the linear portion of the curve if feasible for the study's needs.[3]
Random scatter of calibration points.Standard Preparation Error: Inaccuracies in the preparation of stock solutions or serial dilutions.[7]Carefully re-prepare all standards using calibrated pipettes and high-purity solvents.Use certified reference materials for standards whenever possible.[7]Prepare standards independently rather than through serial dilution of a single high standard to avoid propagating errors.[8]

Logical Diagram: Troubleshooting Non-Linearity

start Non-Linear Calibration Curve check_high_conc Does curve plateau at high concentrations? start->check_high_conc check_scatter Are points randomly scattered? check_high_conc->check_scatter No sol_saturation Potential Detector Saturation - Dilute Samples - Use alternate MRM transition check_high_conc->sol_saturation Yes check_model Is R² poor with linear model? check_scatter->check_model No sol_standards Potential Standard Error - Re-prepare standards - Verify concentrations check_scatter->sol_standards Yes sol_model Evaluate Non-Linear Model - Use weighted (1/x²) quadratic fit - Justify model selection check_model->sol_model Yes sol_matrix Potential Matrix Effects - Improve sample prep (SPE) - Optimize chromatography check_model->sol_matrix No

Caption: Troubleshooting workflow for a non-linear calibration curve.

Q2: How do I know if matrix effects are impacting my quantification, and how can I minimize them?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[9][10] This can lead to ion suppression (signal decrease) or ion enhancement (signal increase), causing significant inaccuracies in quantification.[10] Biological samples like plasma or tissue homogenates are rich in components like phospholipids (B1166683) that are known to cause matrix effects in lipid analysis.[10]

Troubleshooting Matrix Effects
Symptom Potential Cause Suggested Solution
Low or inconsistent analyte recovery.Ion Suppression: Endogenous matrix components compete with the analyte for ionization in the MS source.[9]Incorporate a Solid Phase Extraction (SPE) step to remove interfering classes of compounds (e.g., phospholipids).[5]Modify the chromatographic method to achieve baseline separation between the analyte and the interfering peaks.
High variability (%CV) in replicate injections.Inconsistent Matrix Effects: The degree of suppression or enhancement varies between samples due to differences in matrix composition.The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte.[11] The SIL-IS should be added at the very beginning of the sample preparation process to account for variability in both extraction and ionization.[11][12]
Inaccurate quantification despite good peak shape.Ion Enhancement or Uncorrected Suppression: The signal is being artificially inflated or deflated by the matrix.Perform a quantitative assessment by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.Dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, potentially moving the response into a region where matrix effects are negligible.[10]
Experimental Protocol: Solid Phase Extraction (SPE) for HFA Enrichment

This protocol is a general guideline for enriching HFAs and removing interfering compounds from a lipid extract.[5]

  • Column Conditioning: Condition a silica-based SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of ethyl acetate (B1210297), followed by 3 mL of hexane (B92381).

  • Sample Loading: Dissolve the dried lipid extract in a small volume (~200 µL) of hexane and load it onto the conditioned SPE column.

  • Wash Step (Elute Non-polar Lipids): Wash the column with 3 mL of a hexane:ethyl acetate (95:5 v/v) mixture to elute non-polar lipids like cholesterol esters and triglycerides.

  • Elution of HFAs: Elute the desired hydroxy fatty acids from the column using 3 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate solvent (e.g., methanol:water) for LC-MS/MS analysis.

Diagram: Workflow for Mitigating Matrix Effects

cluster_assessment Matrix Effect Assessment start Initial Sample (e.g., Plasma) extraction 1. Lipid Extraction (e.g., Bligh-Dyer) + Add SIL-IS start->extraction spe 2. Solid Phase Extraction (SPE) - Remove Phospholipids - Enrich HFAs extraction->spe lcms 3. LC-MS/MS Analysis - Optimize Chromatography - Use MRM Mode spe->lcms decision Matrix Effect > 15%? lcms->decision result Accurate Quantification test Post-Extraction Spike Test test->decision decision->spe Yes (Re-optimize) decision->result No

Caption: A typical workflow for HFA analysis emphasizing matrix effect reduction.

Q3: What are the general acceptance criteria for a calibration curve in a bioanalytical method?

A: Bioanalytical method validation guidelines, such as those from the FDA, provide a framework for accepting a calibration curve.[13] Adhering to these criteria ensures the reliability and accuracy of the quantitative data.[6]

Quantitative Data: Calibration Curve Acceptance Criteria
Parameter Acceptance Criteria Reference
Calibration Points A minimum of six non-zero standards, plus a blank (matrix without analyte or IS) and a zero sample (matrix with IS only).[14][15][14][15]
Regression Model The simplest model that adequately describes the concentration-response relationship should be used, along with an appropriate weighting scheme (e.g., 1/x, 1/x²).[6][6]
Correlation Coefficient (r) or Coefficient of Determination (R²) While often cited, R² alone is not sufficient. However, a value of ≥ 0.99 is generally expected for good linearity.[16][16]
Accuracy of Standards The back-calculated concentration for each standard should be within ±15% of its nominal value.[6][17][6][17]
Accuracy at LLOQ The back-calculated concentration for the Lower Limit of Quantification (LLOQ) standard must be within ±20% of its nominal value.[6][17][6][17]
Run Acceptance At least 75% of the non-zero calibration standards must meet the accuracy criteria, including the LLOQ and the highest concentration standard (ULOQ).[6][14][6][14]
LLOQ Signal-to-Noise The analyte response at the LLOQ should be at least five times the response of the blank sample.[15][15]
Experimental Protocol: Preparation of Calibration Standards
  • Prepare Primary Stock Solution: Accurately weigh a certified reference standard of the hydroxy fatty acid and dissolve it in a suitable organic solvent (e.g., ethanol) to create a high-concentration primary stock solution (e.g., 1 mg/mL). Store appropriately, often at -20°C or -80°C.

  • Prepare Working Stock Solutions: Create a series of intermediate working stock solutions by diluting the primary stock. This helps minimize errors during the final spiking step.

  • Spike into Matrix: Prepare the calibration standards by spiking known, small volumes of the working stock solutions into the same biological matrix as the study samples (e.g., human plasma).[15] A set of at least six non-zero concentrations covering the expected analytical range should be prepared.[14]

  • Prepare QC Samples: Independently prepare quality control (QC) samples at a minimum of three levels (low, medium, high) using a separate stock solution weighing.

  • Process with Internal Standard: Treat each standard and QC sample exactly as the unknown samples will be treated. This includes the addition of the internal standard at the beginning of the process, followed by extraction and analysis.[11]

Diagram: General Quantitative Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation sample Unknown Sample + IS extraction Extraction (LLE or SPE) sample->extraction cal Calibration Standards + IS cal->extraction qc QC Samples + IS qc->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration (Analyte/IS Ratio) lcms->integration curve Generate Calibration Curve (Conc. vs Ratio) integration->curve quant Quantify Samples & QCs curve->quant criteria Check Acceptance Criteria - Curve R² & Accuracy - QC Accuracy quant->criteria final Final Concentrations Reported criteria->final Pass cluster_prep cluster_prep criteria->cluster_prep Fail (Troubleshoot)

Caption: Overview of the workflow from sample preparation to final result validation.

References

"improving ionization efficiency for Methyl 3-hydroxyoctadecanoate in ESI-MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ionization efficiency of Methyl 3-hydroxyoctadecanoate in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for my this compound sample?

A low or absent signal for a neutral lipid-like this compound is a common issue in ESI-MS. The primary reasons include:

  • Poor Ionization Efficiency: As a neutral molecule, this compound does not readily acquire a charge. Efficient ionization typically relies on the formation of adducts with cations present in the mobile phase.

  • Suboptimal Mobile Phase Composition: The choice of solvents and additives is critical for promoting adduct formation. The absence of an appropriate adduct-forming reagent will lead to a weak signal.[1]

  • Instrument Contamination: A dirty ion source can significantly suppress the signal.[2]

  • Inappropriate MS Settings: The mass spectrometer parameters, such as capillary voltage and gas flows, may not be optimized for your analyte and mobile phase.

Q2: What is the best strategy to improve the ionization of this compound?

The most effective strategy is to promote the formation of cationic adducts. This is achieved by introducing a source of cations into the mobile phase. The most common adducts for neutral lipids are the ammonium (B1175870) ([M+NH₄]⁺) and sodium ([M+Na]⁺) adducts. Protonated molecules ([M+H]⁺) can also be formed, especially with the addition of acid, but may be less efficient for this class of compounds.

Q3: Which adduct ([M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺) will give me the best sensitivity?

Data Presentation: Comparison of Adduct Formation Efficiency

Adduct IonMobile Phase AdditiveExpected Relative Signal IntensityNotes
[M+H]⁺ 0.1% Formic AcidLowProtonation of the ester and hydroxyl groups is generally inefficient.
[M+NH₄]⁺ 5-10 mM Ammonium Acetate (B1210297) or Ammonium FormateHighOften the most abundant and reproducible adduct for FAMEs in reversed-phase LC-MS.
[M+Na]⁺ 1-5 mM Sodium Acetate or adventitious sodiumVery HighCan provide the highest signal intensity but may be less reproducible due to ubiquitous sodium contamination.[3][4]

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Weak or No Analyte Signal

Use the following flowchart to diagnose and resolve issues related to a weak or non-existent signal.

Troubleshooting_Weak_Signal start Start: Weak or No Signal check_adduct Are you using an adduct-forming additive (e.g., ammonium acetate, sodium acetate)? start->check_adduct add_additive Action: Add 5-10 mM ammonium acetate or 1-5 mM sodium acetate to the mobile phase. check_adduct->add_additive No check_ms_settings Are MS parameters optimized? check_adduct->check_ms_settings Yes add_additive->check_ms_settings success Signal Improved add_additive->success optimize_ms Action: Infuse a standard and optimize capillary voltage, gas flows, and temperatures. check_ms_settings->optimize_ms No check_contamination Is the ion source clean? check_ms_settings->check_contamination Yes optimize_ms->check_contamination optimize_ms->success clean_source Action: Clean the ion source according to the manufacturer's protocol. check_contamination->clean_source No check_sample_prep Is the sample properly prepared and stable? check_contamination->check_sample_prep Yes clean_source->check_sample_prep clean_source->success prepare_fresh Action: Prepare a fresh sample and ensure it is fully dissolved. check_sample_prep->prepare_fresh No further_investigation Problem Persists: Consult instrument specialist check_sample_prep->further_investigation Yes prepare_fresh->success prepare_fresh->success

Caption: Troubleshooting workflow for a weak or absent ESI-MS signal.

Issue 2: Inconsistent Signal and Poor Reproducibility

Inconsistent signal intensity can be caused by several factors, particularly when relying on adduct formation.

Q: My signal intensity for the [M+Na]⁺ adduct is high but varies significantly between injections. Why?

A: Sodium adducts are prone to inconsistency due to the ubiquitous nature of sodium. Sources of contamination include glassware, solvents, and the sample matrix itself. To improve reproducibility:

  • Use plastic vials and containers: This reduces sodium leaching from glass.

  • Use high-purity, MS-grade solvents and additives.

  • Intentionally add a low concentration of a sodium salt (e.g., 1 mM sodium acetate) to your mobile phase: This will create a consistent and saturating level of sodium, making the signal less dependent on random contamination.

Q: My retention time is shifting, and my peak shape is poor. How can this affect my signal intensity?

A: Poor chromatography can lead to broader peaks, which lowers the concentration of the analyte entering the ion source at any given time, resulting in a lower signal-to-noise ratio. Ensure your LC method is robust and that your column is not degraded.

Experimental Protocols

Protocol 1: Enhancing Ionization using Ammonium Adducts

This protocol is designed to promote the formation of the [M+NH₄]⁺ adduct for reliable quantification.

Protocol_Ammonium_Adduct cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis sample_prep Dissolve this compound in Methanol (B129727) or Acetonitrile (B52724) lc_separation Inject sample onto a C18 column. Use a suitable gradient. sample_prep->lc_separation mobile_phase_A Mobile Phase A: Water + 10 mM Ammonium Acetate mobile_phase_A->lc_separation mobile_phase_B Mobile Phase B: Methanol/Acetonitrile + 10 mM Ammonium Acetate mobile_phase_B->lc_separation ms_detection MS Detection in Positive Ion Mode. Scan for m/z of [M+NH₄]⁺. lc_separation->ms_detection

Caption: Experimental workflow for forming ammonium adducts.

Methodology:

  • Sample Preparation: Dissolve the this compound standard or sample extract in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.2-0.4 mL/min.

    • Use a suitable gradient elution profile.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan for the theoretical m/z of the [M+NH₄]⁺ adduct of this compound.

    • Optimize capillary voltage, nebulizing gas flow, and drying gas temperature and flow rate by infusing a standard solution.

Protocol 2: Maximizing Sensitivity with Sodium Adducts

This protocol aims to achieve the highest possible sensitivity by promoting the formation of the [M+Na]⁺ adduct.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1. Use plastic vials to minimize random sodium contamination.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1 mM sodium acetate in water.

    • Mobile Phase B: 1 mM sodium acetate in methanol or acetonitrile.

  • LC-MS Conditions: Follow the LC-MS conditions outlined in Protocol 1, but scan for the theoretical m/z of the [M+Na]⁺ adduct.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between different aspects of the ESI-MS experiment that can affect ionization efficiency.

Logical_Relationships ionization_efficiency Ionization Efficiency signal_intensity Signal Intensity ionization_efficiency->signal_intensity adduct_formation Adduct Formation adduct_formation->ionization_efficiency mobile_phase Mobile Phase Composition mobile_phase->adduct_formation analyte_properties Analyte Properties analyte_properties->adduct_formation ms_parameters MS Parameters ms_parameters->ionization_efficiency lc_conditions LC Conditions lc_conditions->signal_intensity affects concentration at ion source

Caption: Factors influencing ESI-MS signal intensity.

References

Validation & Comparative

A Comparative Analysis of Methyl 3-hydroxyoctadecanoate and Methyl 2-hydroxyoctadecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, the nuanced differences between isomeric forms of fatty acid esters can have profound implications for their biological activity and therapeutic potential. This guide provides a detailed comparative analysis of two such isomers: Methyl 3-hydroxyoctadecanoate and Methyl 2-hydroxyoctadecanoate. By examining their physicochemical properties, biological activities, and the experimental methodologies used to characterize them, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work in this area.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in biological systems and for designing experimental protocols. The following table summarizes the key properties of this compound and Methyl 2-hydroxyoctadecanoate.

PropertyThis compoundMethyl 2-hydroxyoctadecanoate
Molecular Formula C₁₉H₃₈O₃[1][2][3][4][5]C₁₉H₃₈O₃
Molecular Weight 314.50 g/mol [1][2][3]314.5 g/mol
CAS Number 2420-36-2[1][2]2420-35-1[6]
IUPAC Name This compound[1][2]methyl 2-hydroxyoctadecanoate
Synonyms Methyl 3-hydroxystearate, β-hydroxy Octadecanoic Acid methyl ester[7]Methyl 2-hydroxystearate, α-hydroxy Octadecanoic Acid methyl ester[8]
Predicted LogP 7.2Not explicitly found, but expected to be similar to the 3-hydroxy isomer.
Physical State Solid[5]Solid
Purity (typical) >98%[5]>98%

Biological Activities and Potential Applications

While both are hydroxylated fatty acid methyl esters, their isomeric differences lead to distinct biological activities and potential therapeutic applications.

This compound (β-hydroxy fatty acid ester)

This compound belongs to the class of β-hydroxy fatty acids, which are key intermediates in the mitochondrial fatty acid β-oxidation pathway.[9][10] This metabolic role suggests its potential involvement in cellular energy homeostasis.

Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes structures similar to this compound, have been identified as having anti-inflammatory and anti-diabetic properties.[11][12][13] These compounds can reduce inflammatory responses and may play a role in regulating glucose metabolism.[12][13] While specific studies quantifying the anti-inflammatory activity of this compound are not abundant in the reviewed literature, its structural similarity to known anti-inflammatory lipids suggests it may possess similar properties.

Methyl 2-hydroxyoctadecanoate (α-hydroxy fatty acid ester)

Methyl 2-hydroxyoctadecanoate is an α-hydroxy fatty acid ester. These molecules are integral components of sphingolipids, which are critical for maintaining the structural integrity and function of cell membranes.[14] The biosynthesis of sphingolipids involves the incorporation of 2-hydroxy fatty acids.[14]

Notably, Methyl 2-hydroxyoctadecanoate has been investigated for its effects on lipid membranes. It has been shown to broaden phase transitions in dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid membranes.[8][15] This property is significant as it can influence membrane fluidity and the function of membrane-bound proteins.

Furthermore, Methyl 2-hydroxyoctadecanoate has been utilized in the synthesis of lipid-nucleotide conjugated anti-HIV agents.[8][15] The rationale behind this application is to enhance the cleavage of phosphodiester bonds and increase the intracellular release of the nucleotide-based drug.[8][15]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of these compounds.

Synthesis: Fischer Esterification

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. The following is a general protocol that can be adapted for the synthesis of both this compound and Methyl 2-hydroxyoctadecanoate from their corresponding hydroxy acids.

Materials:

  • 3-hydroxyoctadecanoic acid or 2-hydroxyoctadecanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Toluene (for azeotropic removal of water, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxyoctadecanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the methyl ester into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure methyl hydroxyoctadecanoate.

Biological Assay: In Vitro Anti-HIV Activity

The evaluation of fatty acid derivatives for anti-HIV activity can be performed using a single-round infection assay.[16]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-pseudotyped virus

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compounds (Methyl 2-hydroxyoctadecanoate derivatives)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the HIV-1 Env-pseudotyped virus with the test compounds for a specified time.

  • Infect the TZM-bl cells with the virus-compound mixture.

  • Incubate the infected cells for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC₅₀) of the test compounds.

Biophysical Assay: Differential Scanning Calorimetry (DSC) for Lipid Membrane Analysis

DSC is a powerful technique to study the effect of lipids on the phase transition of model membranes.[17][18][19][20]

Materials:

  • Dimyristoylphosphatidylcholine (DMPC)

  • Methyl 2-hydroxyoctadecanoate or this compound

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare liposomes by dissolving DMPC and the test compound (at various molar ratios) in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with a buffer solution.

  • Load the liposome (B1194612) suspension into the sample pan of the DSC instrument.

  • Load an equal volume of buffer into the reference pan.

  • Scan the samples over a defined temperature range that encompasses the phase transition of DMPC (typically 10-40°C).

  • Record the heat flow as a function of temperature to obtain a thermogram.

  • Analyze the thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of the test compound indicate an interaction with the lipid bilayer.

Signaling Pathways and Experimental Workflows

Visualizing the cellular context in which these molecules function is crucial for understanding their mechanism of action.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase

Fatty Acid β-Oxidation Pathway

The diagram above illustrates the fatty acid β-oxidation spiral, where 3-hydroxyacyl-CoA is a key intermediate. This compound is the methyl ester of the corresponding 3-hydroxyoctadecanoic acid, which would be converted to its CoA ester to enter this pathway.[9][10][21][22]

sphingolipid_biosynthesis Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid Fatty Acid 2-Hydroxylase 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxy Fatty Acid->2-Hydroxyacyl-CoA Acyl-CoA Synthetase Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine Dihydrosphingosine2-Hydroxyacyl-CoA Dihydrosphingosine2-Hydroxyacyl-CoA Dihydroceramide Dihydroceramide Dihydrosphingosine2-Hydroxyacyl-CoA->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide

Sphingolipid Biosynthesis Pathway

This diagram shows the initial steps of sphingolipid biosynthesis, highlighting the role of 2-hydroxy fatty acids. Methyl 2-hydroxyoctadecanoate would be hydrolyzed to 2-hydroxyoctadecanoic acid before being activated to its CoA ester and incorporated into this pathway.[14]

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Lipid + Compound in Organic Solvent Lipid + Compound in Organic Solvent Thin Lipid Film Thin Lipid Film Lipid + Compound in Organic Solvent->Thin Lipid Film Liposome Suspension Liposome Suspension Thin Lipid Film->Liposome Suspension Hydration with Buffer Load into DSC Pans Load into DSC Pans Liposome Suspension->Load into DSC Pans Temperature Scan Temperature Scan Load into DSC Pans->Temperature Scan Thermogram Thermogram Temperature Scan->Thermogram Determine Tm and ΔH Determine Tm and ΔH Thermogram->Determine Tm and ΔH Compare with Control Compare with Control Determine Tm and ΔH->Compare with Control

Differential Scanning Calorimetry Workflow

The workflow for analyzing the interaction of the hydroxy fatty acid methyl esters with lipid membranes using Differential Scanning Calorimetry is depicted above.

Conclusion

This compound and Methyl 2-hydroxyoctadecanoate, while structurally similar, exhibit distinct biological relevance stemming from their respective roles as a β-hydroxy and an α-hydroxy fatty acid ester. This compound is intrinsically linked to cellular energy metabolism, with potential anti-inflammatory properties. In contrast, Methyl 2-hydroxyoctadecanoate is a key component in the biosynthesis of sphingolipids and has demonstrated utility in modulating lipid membrane properties and in the development of anti-HIV prodrugs. A thorough understanding of their unique characteristics and the experimental methods to study them is paramount for researchers aiming to harness their potential in various biomedical applications. This guide provides a foundational resource to facilitate further investigation and innovation in this promising area of lipid research.

References

Unveiling the Biological Nuances: A Comparative Guide to Hydroxyoctadecanoic Acid Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of bioactive lipids is paramount. This guide provides an objective comparison of the biological activities of different positional isomers of hydroxyoctadecanoic acid methyl ester and their corresponding free acids. The positioning of a single hydroxyl group along the octadecanoic acid chain can significantly alter its biological effects, a critical consideration in the design of novel therapeutics.

This report synthesizes available experimental data to illuminate the differential effects of these isomers on cancer cell proliferation and inflammation. While direct comparative studies on a full range of methyl ester isomers are limited, data on the free acid forms (hydroxystearic acids, HSAs) provide significant insights into their potential activities.

Comparative Analysis of Biological Activity

The biological impact of hydroxyoctadecanoic acid isomers is profoundly influenced by the position of the hydroxyl (-OH) group. The following table summarizes key quantitative data on the antiproliferative and anti-inflammatory activities of various isomers. It is important to note that much of the detailed comparative data available is for the free acid form (hydroxystearic acid), which is presented here as a strong indicator of the potential activity of the corresponding methyl esters.

Isomer PositionCompound FormBiological ActivityCell Line / ModelQuantitative Data (IC50 / Inhibition)
5-hydroxyHydroxystearic Acid (5-HSA)AntiproliferativeHeLa, MCF7, HT29, NLFSignificantly increased cell doubling time (e.g., MCF7: from 24 to 80h) at 50 µM[1]
7-hydroxyHydroxystearic Acid (7-HSA)AntiproliferativeHeLa, MCF7, HT29, NLFShowed significant inhibitory potency[1]
8-hydroxyHydroxystearic Acid (8-HSA)AntiproliferativeHeLa, MCF7, HT29, NLFNo inhibitory activity observed[1]
9-hydroxyHydroxystearic Acid (9-HSA)AntiproliferativeHT29Acts as a histone deacetylase (HDAC1) inhibitor, causing G0/G1 cell cycle arrest[1]
9-hydroxyMethyl (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoateAnti-inflammatoryTPA-induced mouse ear edema43% inhibitory effect at 500 µg dose[2]
9-hydroxyMethyl (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoateEnzyme InhibitionSoybean LipoxygenaseInhibitory activity at 10 µg/ml[2]
10-hydroxyHydroxystearic Acid (10-HSA)AntiproliferativeHeLa, MCF7, HT29, NLFVery weak effect[1]
11-hydroxyHydroxystearic Acid (11-HSA)AntiproliferativeHeLa, MCF7, HT29, NLFVery weak effect[1]
13-hydroxy(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE)ApoptoticCaco-2Decreases cell growth and DNA synthesis[3]
13-hydroxy(R)-Hydroxyoctadecadienoic Acid (13(R)-HODE)ProliferativeCaco-2Increases cell growth and DNA synthesis[3]

Key Observations

  • Antiproliferative Activity is Isomer-Specific : The antiproliferative effects of hydroxystearic acids are highly dependent on the hydroxyl group's position. Isomers with the hydroxyl group on odd-numbered carbons (5-HSA, 7-HSA, 9-HSA) demonstrated significant cancer cell growth inhibition, whereas those on even-numbered carbons near the chain's center (8-HSA, 10-HSA) had little to no effect[1].

  • Contrasting Effects of Enantiomers : For the unsaturated 13-hydroxyoctadecadienoic acid (13-HODE), the stereochemistry is critical. The 13(S)-HODE isomer induces apoptosis in Caco-2 colorectal cancer cells, while the 13(R)-HODE isomer promotes proliferation[3]. This highlights the importance of stereospecificity in biological systems.

  • Anti-inflammatory Potential : The methyl ester of 9-hydroxy-10,12,15-octadecatrienoic acid has demonstrated notable anti-inflammatory properties by inhibiting TPA-induced inflammation and the activity of soybean lipoxygenase, a key enzyme in inflammatory pathways[2].

Signaling Pathways and Mechanisms of Action

The biological activities of these hydroxy fatty acid isomers are mediated through various signaling pathways. While the mechanisms for all isomers are not fully elucidated, research on key isomers provides valuable insights.

Antiproliferative Signaling of Hydroxystearic Acids

The antiproliferative effects of certain hydroxystearic acid isomers, particularly 9-HSA, are linked to the inhibition of histone deacetylases (HDACs). This mechanism is crucial for regulating gene expression.

antiproliferative_pathway HSA 9-Hydroxystearic Acid (9-HSA) HDAC1 Histone Deacetylase 1 (HDAC1) HSA->HDAC1 Histones Histone Proteins HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC1->Acetylation Leads to GeneExp Altered Gene Expression Acetylation->GeneExp CellCycle G0/G1 Cell Cycle Arrest GeneExp->CellCycle

Caption: Mechanism of 9-HSA-induced cell cycle arrest via HDAC1 inhibition.

Differential Signaling of 13-HODE Enantiomers

The opposing effects of 13(S)-HODE and 13(R)-HODE on cell fate are governed by their interaction with different cellular receptors and downstream pathways. 13(S)-HODE's apoptotic effect is mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), while 13(R)-HODE's proliferative signal involves the BLT receptor and subsequent activation of the COX pathway.

hode_signaling cluster_S 13(S)-HODE Pathway cluster_R 13(R)-HODE Pathway S_HODE 13(S)-HODE PPARg PPARγ Receptor S_HODE->PPARg Activates Apoptosis Apoptosis PPARg->Apoptosis Induces R_HODE 13(R)-HODE BLT BLT Receptor R_HODE->BLT Activates ERK_CREB ERK/CREB Pathway BLT->ERK_CREB COX COX Pathway (PGE2 Synthesis) ERK_CREB->COX Proliferation Cell Growth COX->Proliferation Promotes

Caption: Contrasting signaling pathways of 13-HODE enantiomers in Caco-2 cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these compounds.

Antiproliferative Activity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

mtt_workflow A 1. Seed cells in 96-well plates and allow to adhere overnight B 2. Treat cells with various concentrations of test isomer A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours C->D E 5. Solubilize formazan (B1609692) crystals with DMSO or other solvent D->E F 6. Measure absorbance at ~570 nm using a plate reader E->F

Caption: General workflow for assessing cell proliferation using the MTT assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF7, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the hydroxyoctadecanoic acid methyl ester isomers. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as a percentage of the vehicle control, and IC50 values are calculated.

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This model is used to evaluate the topical anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male ICR mice are used for the study.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is applied to the inner surface of the mouse's right ear to induce inflammation and edema.

  • Treatment: The test compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, is co-applied with the TPA solution at a specific dose (e.g., 500 µg per ear)[2]. The left ear typically serves as a control.

  • Evaluation: After a set period (e.g., 6 hours), the mice are euthanized, and circular biopsies are taken from both ears.

  • Data Analysis: The weight of the biopsies is measured. The inhibitory effect is calculated as the percentage reduction in the weight of the ear punch from the treated group compared to the TPA-only control group.

This guide underscores the significant impact that subtle structural changes, such as the position of a hydroxyl group, can have on the biological activity of fatty acid derivatives. For researchers in drug discovery, these findings highlight the importance of systematic screening of positional isomers to identify candidates with optimal therapeutic profiles. Further research is warranted to fully elucidate the activity of a complete series of hydroxyoctadecanoic acid methyl ester isomers and their mechanisms of action.

References

A Comparative Guide to the Quantification of Methyl 3-hydroxyoctadecanoate: Cross-Validation of GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid metabolites is paramount. Methyl 3-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, is a molecule of interest in various biological studies. The selection of an appropriate analytical technique is crucial for obtaining reliable data. This guide provides an objective comparison of two powerful and widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound.

This comparison is supported by established experimental protocols for similar analytes, offering a clear overview of each method's performance characteristics and expected outcomes. A cross-validation approach, where results from two distinct methods are compared, ensures the accuracy and reliability of the analytical data.

At a Glance: Method Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Principle Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.Separation of vaporized compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass analysis.
Analyte Suitability Suitable for non-volatile, polar, and thermally unstable compounds.[1]Ideal for volatile and thermally stable compounds, or those that can be made volatile through derivatization.[1]
Derivatization Often not required, allowing for direct analysis.Typically required for hydroxylated compounds to increase volatility and improve peak shape (e.g., silylation).[2][3]
Sensitivity Dependent on the detector (e.g., UV, MS, CAD). Can achieve high sensitivity with appropriate derivatization and detection methods.[4][5]Generally offers high sensitivity, especially with Selected Ion Monitoring (SIM) in mass spectrometry.[6][7]
Sample Throughput Can be high, with typical run times of 10-30 minutes.Can be lower due to longer run times and the need for derivatization.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for the analysis of long-chain fatty acid methyl esters and 3-hydroxy fatty acids and can be adapted for this compound quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of fatty acid methyl esters.[8][9]

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 205 nm or CAD.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Precisely weigh and dissolve the sample containing this compound in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of 3-hydroxy fatty acids.[2][3][6]

  • Chromatographic System: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp: 3.8°C/min to 200°C.

    • Ramp: 15°C/min to 290°C, hold for 6 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample using a suitable solvent like ethyl acetate.

  • Derivatization: Evaporate the solvent and derivatize the hydroxyl group using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[2] This step is crucial to increase the volatility of the analyte.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

Performance Data: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound. These values are based on published validation data for structurally related fatty acid methyl esters and 3-hydroxy fatty acids and represent what can be achieved with a well-validated method.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.99[8][9]≥ 0.99
Limit of Detection (LOD) 0.0001% to 0.0018% (mass) for similar FAMEs[10]Typically in the low µmol/L range[2]
Limit of Quantification (LOQ) 0.0004% to 0.0054% (mass) for similar FAMEs[10]In the µmol/L range[2]
Accuracy (Recovery %) 81.7% to 110.9% for similar FAMEs[10]Typically >90%
Precision (RSD %) < 3%[8][9]1.0% to 13.3% depending on concentration[2]

Mandatory Visualizations

Experimental Workflow

cluster_sample Sample Preparation cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_crossval Cross-Validation Sample Biological or Chemical Sample HPLC_Prep Dilution & Filtration Sample->HPLC_Prep Direct Analysis GCMS_Prep Extraction & Derivatization (Silylation) Sample->GCMS_Prep Requires Derivatization HPLC_Analysis HPLC-UV/CAD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Quantification HPLC_Analysis->HPLC_Data Comparison Compare Quantitative Results (Accuracy, Precision, etc.) HPLC_Data->Comparison GCMS_Analysis GC-MS (SIM) Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Quantification GCMS_Analysis->GCMS_Data GCMS_Data->Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Method Selection Logic

Start Start: Need to Quantify This compound Derivatization Is derivatization acceptable? Start->Derivatization Throughput Is high sample throughput critical? Derivatization->Throughput Yes HPLC Choose HPLC Derivatization->HPLC No Confirmation Is structural confirmation by mass spectrometry required? Throughput->Confirmation Yes Throughput->HPLC No Confirmation->HPLC No, UV/CAD is sufficient GCMS Choose GC-MS Confirmation->GCMS Yes

Caption: Decision tree for selecting an analytical method.

Discussion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them is contingent on the specific requirements of the analysis.

HPLC offers the significant advantage of direct analysis without the need for a derivatization step. This simplifies sample preparation and can lead to higher sample throughput. HPLC is particularly well-suited for routine quality control and for screening large numbers of samples where high precision and accuracy are required. The use of a C18 column provides good separation for long-chain fatty acid methyl esters.

GC-MS , on the other hand, generally provides higher sensitivity, especially when operating in the Selected Ion Monitoring (SIM) mode. The primary drawback is the necessity of a derivatization step to increase the volatility of the hydroxylated analyte. This additional step can be time-consuming and introduce variability if not carefully controlled. However, the mass spectrometric detection provides a high degree of selectivity and allows for unequivocal identification of the analyte, which is a significant advantage in complex matrices.

Conclusion

The cross-validation of HPLC and GC-MS methods is a valuable exercise to ensure the accuracy and reliability of quantitative data for this compound.

  • For applications requiring high throughput and simplified sample preparation, a well-validated HPLC method is an excellent choice.

  • For analyses that demand the highest sensitivity and definitive structural confirmation, GC-MS is the preferred technique, despite the need for derivatization.

Ultimately, the selection of the most appropriate method will depend on a careful consideration of the analytical goals, available instrumentation, and the nature of the sample matrix.

References

A Comparative Guide to Fatty Acid Biomarkers for Microbial Identification: The Role of Methyl 3-Hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid identification of microorganisms is a cornerstone of research, clinical diagnostics, and pharmaceutical development. Cellular fatty acid analysis, particularly through Fatty Acid Methyl Ester (FAME) analysis, offers a robust and automated method for microbial identification based on their unique chemical fingerprints. This guide provides a detailed comparison of methyl 3-hydroxyoctadecanoate and other key fatty acid biomarkers, supported by experimental data and protocols, to aid researchers in selecting and applying these powerful analytical tools.

Introduction to FAME Analysis

Fatty Acid Methyl Ester (FAME) analysis is a widely used technique for the identification of bacteria and yeasts. The method relies on the principle that different microbial species have distinct and reproducible fatty acid profiles.[1][2] The process involves harvesting microbial cells, extracting their lipids, and then converting the fatty acids into their more volatile methyl esters. These FAMEs are subsequently separated and quantified using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification.[1][3] Commercial systems, such as the Sherlock Microbial Identification System, utilize extensive libraries of FAME profiles to rapidly identify unknown microorganisms by comparing their fatty acid composition to a database.[4][5][6][7]

Key Classes of Fatty Acid Biomarkers

Bacterial fatty acids are diverse in their structure, and these variations serve as valuable biomarkers for different microbial groups. The primary types of fatty acids used in microbial identification include:

  • Saturated and Unsaturated Straight-Chain Fatty Acids: These are common to most bacteria, but their relative proportions can vary significantly between species and are influenced by growth conditions.[8]

  • Branched-Chain Fatty Acids (iso- and anteiso-): These are characteristic of and predominant in many Gram-positive bacteria.[4][9][10] Their presence and relative abundance are key differentiators.

  • Hydroxy Fatty Acids: 3-hydroxy fatty acids are significant components of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria, making them important markers for this group.[4][11][12]

  • Cyclopropane (B1198618) Fatty Acids: These are formed by the modification of unsaturated fatty acids and are found in many bacterial species, often in response to environmental stress or during the stationary phase of growth.[13][14][15][16][17]

Comparison of this compound and Other Biomarkers

This compound is the methyl ester of 3-hydroxyoctadecanoic acid (also known as 3-hydroxystearic acid). As a 3-hydroxy fatty acid, its presence strongly suggests a Gram-negative bacterium. However, its utility as a specific biomarker depends on its abundance and distribution compared to other fatty acids.

The following table summarizes the characteristics of this compound in comparison to other fatty acid biomarkers. Due to the vast diversity of microbial fatty acid profiles and variations in analytical methods across studies, this table presents a qualitative comparison with quantitative examples where available.

Biomarker ClassSpecific Fatty Acid Example(s)Primary Microbial AssociationAbundance & SpecificityNotes
Hydroxy Fatty Acids This compound (3-OH C18:0) Gram-negative bacteriaCan be a minor or significant component depending on the species. For example, 3-hydroxystearic acid is a reported marker for Helicobacter pylori.[18]3-hydroxy fatty acids of various chain lengths (C10-C18) are characteristic of the lipid A component of LPS.[12]
Methyl 3-hydroxydecanoate (B1257068) (3-OH C10:0)Gram-negative bacteria (e.g., Pseudomonas)Often a prominent 3-hydroxy fatty acid in many Gram-negative species.Also acts as a potent elicitor of plant immune responses.
Methyl 3-hydroxymyristate (3-OH C14:0)Gram-negative bacteriaA very common and often abundant 3-hydroxy fatty acid in the LPS of many Gram-negative bacteria.
Branched-Chain Fatty Acids Methyl 15-methylhexadecanoate (iso-C17:0)Gram-positive bacteria (e.g., Bacillus, Staphylococcus)Often a major component in many Gram-positive species.[19]The ratio of iso to anteiso fatty acids can be a key diagnostic feature.
Methyl 14-methylhexadecanoate (anteiso-C17:0)Gram-positive bacteria (e.g., Bacillus)Abundance varies, but its presence is a strong indicator of certain Gram-positive groups.[19]
Cyclopropane Fatty Acids Methyl cis-9,10-methylenehexadecanoate (C17:0 cyclo)Various bacteria (e.g., E. coli, Pseudomonas)Abundance increases in stationary phase and under stress conditions.[13][15]Formed from unsaturated fatty acid precursors.
Methyl cis-11,12-methyleneoctadecanoate (C19:0 cyclo)Various bacteria (e.g., Helicobacter pylori)Can be a major fatty acid in some species, constituting a large proportion of the total fatty acids.[17]
Unsaturated Straight-Chain Fatty Acids Methyl cis-vaccenate (B1238199) (C18:1ω7c)Many Gram-negative and some Gram-positive bacteriaOften one of the most abundant fatty acids in many bacterial species.The ratio of trans to cis isomers can indicate environmental stress.[20]

Experimental Protocols

FAME Analysis of Bacterial Cells

This protocol describes a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

1. Cell Culture and Harvesting:

  • Culture bacteria under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature and incubation time) to ensure reproducible fatty acid profiles.[4]

  • Harvest approximately 40 mg of bacterial cells from a pure culture using a sterile loop. Place the cells in a clean 13x100 mm glass tube.

2. Saponification (Liberation of Fatty Acids):

  • Add 1.0 ml of saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water) to the tube containing the cells.[4]

  • Seal the tube tightly with a Teflon-lined cap and vortex briefly.

  • Heat the tube in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating.[4]

  • Cool the tube to room temperature.

3. Methylation (Conversion to FAMEs):

  • Add 2.0 ml of methylation reagent (325 ml 6.0 N HCl, 275 ml methanol) to the cooled tube.[4]

  • Reseal the tube and vortex briefly.

  • Heat the tube at 80°C for 10 minutes. This step is critical for time and temperature.[4]

  • Cool the tube rapidly to room temperature.

4. Extraction:

  • Add 1.25 ml of extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether) to the tube.

  • Seal the tube and mix gently by tumbling on a rotator for 10 minutes.

  • Allow the phases to separate. The upper, organic phase contains the FAMEs.

  • Carefully transfer the upper organic phase to a clean vial for analysis.

5. Sample Cleanup (Base Wash):

  • Add approximately 3 ml of a dilute NaOH solution (e.g., 10.8 g NaOH in 900 ml distilled water) to the extracted organic phase.[4]

  • Seal and tumble for 5 minutes.

  • After phase separation, transfer about two-thirds of the top organic layer to a GC vial. The sample is now ready for analysis.

6. GC-MS Analysis:

  • Column: A fused silica (B1680970) capillary column, such as a phenyl methyl silicone column (e.g., 25 m x 0.2 mm), is commonly used.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An example program is an initial hold at 170°C for a few minutes, followed by a ramp up to 270°C at 5°C/min.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode.

  • Identification: FAMEs are identified by their retention times and comparison of their mass spectra to a reference library (e.g., NIST, Wiley) or a specialized microbial FAME library.

Signaling Pathways and Biological Roles

While the primary role of many of these fatty acids is structural, 3-hydroxy fatty acids, as components of LPS, are potent microbe-associated molecular patterns (MAMPs) that can be recognized by the innate immune systems of host organisms, such as plants.

Host Recognition of 3-Hydroxy Fatty Acids in Plants

In plants like Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) are recognized by the cell-surface receptor kinase LORE (LipoOligosaccharide-Specific Reduced Elicitation). This recognition triggers a signaling cascade that leads to pattern-triggered immunity (PTI), providing broad-spectrum resistance to pathogens.

LORE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_OH_FA 3-Hydroxy Fatty Acid (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase 3_OH_FA->LORE Binding PBL34 PBL34 LORE->PBL34 Phosphorylation Ca_Influx Ca2+ Influx LORE->Ca_Influx ROS_Burst Reactive Oxygen Species (ROS) Burst PBL34->ROS_Burst MAPK_Cascade MAPK Cascade Activation PBL34->MAPK_Cascade PTI Pattern-Triggered Immunity (PTI) ROS_Burst->PTI MAPK_Cascade->PTI Ca_Influx->PTI

References

A Guide to Inter-Laboratory Comparison of Methyl 3-Hydroxyoctadecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Methyl 3-hydroxyoctadecanoate. In the absence of publicly available proficiency testing data for this specific long-chain hydroxy fatty acid methyl ester, this document outlines a standardized analytical protocol and presents a hypothetical data set to illustrate the evaluation process. The objective is to ensure that analytical methods across different laboratories are robust, accurate, and comparable—a critical requirement in research, quality control, and drug development environments where consistent data is paramount.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for validating analytical methods and assessing the performance of laboratories. By analyzing an identical, homogenous sample, participating laboratories can benchmark their results against a consensus value. This process helps identify potential biases in methodology, instrumentation, or data processing, ultimately leading to improved data quality and reliability across the scientific community.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following table summarizes hypothetical quantitative data from a round-robin study designed to assess the proficiency of various laboratories in quantifying this compound in a prepared serum matrix sample. The assigned value for the sample is 25.0 µg/mL .

Laboratory IDReported Concentration (µg/mL)Mean (µg/mL)Standard Deviation (σ)z-scorePerformance
Lab-0124.825.11.2-0.25Satisfactory
Lab-0226.525.11.21.17Satisfactory
Lab-0325.225.11.20.08Satisfactory
Lab-0427.825.11.22.25Questionable
Lab-0523.925.11.2-1.00Satisfactory
Lab-0624.525.11.2-0.50Satisfactory
Lab-0722.125.11.2-2.50Questionable
Lab-0825.525.11.20.33Satisfactory

Note on z-score interpretation:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Experimental Protocols

A standardized protocol is crucial for a successful inter-laboratory comparison. The following methodology is recommended for the quantification of this compound.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a serum or plasma matrix.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (IS), such as Methyl 3-hydroxynonadecanoate or a stable isotope-labeled version of the analyte (e.g., this compound-d3), in methanol (B129727) at a concentration of 100 µg/mL.

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of the study sample.

  • Spiking: Add 10 µL of the internal standard solution to the tube.

  • Extraction: Add 1.0 mL of a methyl tert-butyl ether (MTBE) and methanol mixture (3:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane (B92381) and transfer to a GC vial with a micro-insert for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard gas chromatograph coupled with a single quadrupole or tandem mass spectrometer.

  • Column: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Injector:

    • Mode: Splitless

    • Temperature: 280°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at 15°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Target Ions for this compound (m/z): 103 (characteristic fragment for 3-hydroxy FAMEs), 74, 283 ([M-31]+).

      • Target Ions for Internal Standard: To be determined based on the specific IS used.

  • Quantification: Prepare a multi-point calibration curve by analyzing standard solutions of this compound at various concentrations, each containing a fixed amount of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Perform a linear regression to obtain the calibration equation.

Mandatory Visualization

The following diagrams illustrate the key workflows for this inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Reporting & Analysis Sample Receive Homogenized Sample Aliquot Aliquot 200 µL Sample Sample->Aliquot Spike Spike with Internal Standard Aliquot->Spike Extract Add MTBE/Methanol & Vortex Spike->Extract Centrifuge Centrifuge for Phase Separation Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry (SIM Mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report Stats Statistical Analysis (z-score) Report->Stats Compare Compare Laboratory Performance Stats->Compare G cluster_input Inputs cluster_process Calculation cluster_output Performance Assessment LabResult Lab Result (x) Formula z = (x - μ) / σ LabResult->Formula AssignedValue Assigned Value (μ) AssignedValue->Formula StdDev Standard Deviation (σ) StdDev->Formula ZScore z-score Formula->ZScore Interpretation Interpretation (|z| ≤ 2 -> Satisfactory) (2 < |z| < 3 -> Questionable) (|z| ≥ 3 -> Unsatisfactory) ZScore->Interpretation

The Emerging Anti-Inflammatory Potential of Methyl 3-hydroxyoctadecanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methyl 3-hydroxyoctadecanoate with Other Bioactive Lipids in Modulating Inflammatory Responses.

The landscape of anti-inflammatory therapeutics is continually evolving, with a growing interest in the role of endogenous and synthetic lipids in resolving inflammation. While well-established lipid mediators derived from polyunsaturated fatty acids (PUFAs), such as resolvins and protectins, have been extensively studied, attention is now turning to other classes of lipids, including hydroxylated fatty acid esters. This guide provides a comparative analysis of the potential anti-inflammatory efficacy of this compound against other well-characterized anti-inflammatory lipids.

Disclaimer: Direct experimental data on the anti-inflammatory activity of this compound is currently limited in publicly available scientific literature. The information presented here is based on the known activities of structurally similar compounds, particularly other 3-hydroxy fatty acids, and is intended to guide future research.

Comparative Efficacy of Anti-Inflammatory Lipids

The anti-inflammatory potential of a lipid is often evaluated by its ability to modulate key inflammatory markers in cellular and animal models. Below is a comparative summary of the known effects of various lipid classes on these markers. The data for this compound is inferred from studies on related 3-hydroxy fatty acids.

Table 1: Comparison of Anti-Inflammatory Effects of Selected Lipids

Lipid MediatorTarget Cell Type(s)Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Effect on Inflammatory Enzymes (e.g., COX-2, iNOS)Effect on Prostaglandin E2 (PGE2) Production
This compound (Inferred) MacrophagesPresumed InhibitionPresumed InhibitionPresumed Reduction
Resolvins (e.g., Resolvin D1) Macrophages, Neutrophils, Endothelial cellsStrong InhibitionStrong InhibitionStrong Reduction
Protectins (e.g., Protectin D1) T-cells, NeutrophilsStrong InhibitionInhibitionReduction
Lipoxins (e.g., Lipoxin A4) Neutrophils, MacrophagesInhibitionInhibitionReduction
Omega-3 Fatty Acids (EPA, DHA) Macrophages, MonocytesInhibitionInhibitionReduction
3-Hydroxydecanoic Acid MacrophagesInhibition of TNF-α[1]Inhibition of COX-2[1]Reduction[1]

Experimental Protocols

To facilitate further research into the anti-inflammatory properties of this compound and other lipids, detailed methodologies for key in vitro assays are provided below.

In Vitro Anti-Inflammatory Assay Using LPS-Stimulated Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[2][3]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test lipid (e.g., this compound) for 1 hour.

2. Inflammatory Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[4][5] Include a vehicle control (cells treated with the vehicle used to dissolve the lipid) and a negative control (unstimulated cells).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).[6]
  • Prostaglandin E2 (PGE2) Production: Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit. A reduction in PGE2 suggests inhibition of cyclooxygenase-2 (COX-2).[6]
  • Pro-inflammatory Cytokine Production: Measure the levels of cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

Western Blot Analysis for Inflammatory Proteins

This technique is used to determine the effect of the test compound on the expression levels of key inflammatory proteins.

1. Cell Lysis and Protein Quantification:

  • After treatment and stimulation as described above, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

2. Electrophoresis and Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-p65 NF-κB).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualization

The anti-inflammatory effects of many lipids are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel anti-inflammatory agents.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[7][8][9][10] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Many anti-inflammatory lipids exert their effects by inhibiting these pathways.

NFkB_MAPK_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to MAPKK MAPKK (MKKs) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Cytokines Induces Transcription GPR120_Pathway Omega3 Omega-3 Fatty Acids (e.g., DHA, EPA) GPR120 GPR120 Omega3->GPR120 Binds & Activates beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits TAK1 TAK1 beta_arrestin2->TAK1 Inhibits NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Activates Inflammation Inflammation NFkB_MAPK->Inflammation Leads to

References

"comparative study of the surfactant properties of different hydroxy fatty acid esters"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surfactant properties of various hydroxy fatty acid esters, offering valuable insights for their application in research, drug development, and formulation science. By presenting key performance data, detailed experimental methodologies, and a clear workflow, this document serves as a practical resource for selecting and utilizing these versatile molecules.

Hydroxy fatty acid esters are a class of non-ionic surfactants derived from renewable resources, making them an attractive alternative to petroleum-based surfactants. Their amphiphilic nature, characterized by a hydrophilic head group (the ester and hydroxyl functionalities) and a lipophilic tail (the fatty acid carbon chain), allows them to reduce surface and interfacial tension, forming stable emulsions and facilitating the solubilization of poorly soluble compounds. The presence of a hydroxyl group along the fatty acid chain imparts unique properties, influencing their solubility, biodegradability, and interaction with other molecules.

Comparative Performance Data

The surfactant properties of hydroxy fatty acid esters are influenced by factors such as the length of the alkyl ester chain, the position of the hydroxyl group, and the overall chain length of the fatty acid. The following table summarizes key surfactant properties for a selection of hydroxy fatty acid esters. Please note that some values are estimated based on structure-activity relationships due to the limited availability of direct comparative studies in published literature.

SurfactantFatty Acid ChainEster GroupSurface Tension (mN/m)Critical Micelle Concentration (CMC) (mM)Emulsification Index (E24) (%)
12-Hydroxystearic Acid Esters
Methyl 12-HydroxystearateC18 (saturated)Methyl~35-40~0.1 - 0.5Moderate-Good
Ethyl 12-HydroxystearateC18 (saturated)Ethyl~34-39~0.08 - 0.4Moderate-Good
Propyl 12-HydroxystearateC18 (saturated)Propyl~33-38~0.06 - 0.3Good
Butyl 12-HydroxystearateC18 (saturated)Butyl~32-37~0.05 - 0.2Good-Excellent
Ricinoleic Acid Esters
Methyl RicinoleateC18 (unsaturated)Methyl~36-41~0.2 - 0.6Good
Ethyl RicinoleateC18 (unsaturated)Ethyl~35-40~0.15 - 0.5Good-Excellent
Butyl RicinoleateC18 (unsaturated)Butyl~33-38~0.1 - 0.4Excellent

Note: The emulsification index (E24) is a measure of the stability of an emulsion after 24 hours. The qualitative descriptions are based on the general understanding that longer alkyl chains in the ester group tend to improve emulsification properties.

Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties presented in the table above.

Determination of Surface Tension

Method: Wilhelmy Plate Method or Du Noüy Ring Method

Apparatus: Tensiometer

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions of the hydroxy fatty acid ester at various concentrations.

  • Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (typically ~72.8 mN/m at 20°C).

  • Measurement:

    • For the Wilhelmy Plate method, a thin platinum plate is suspended from a balance and brought into contact with the surface of the surfactant solution. The force required to pull the plate from the surface is measured and is directly proportional to the surface tension.

    • For the Du Noüy Ring method, a platinum-iridium ring is submerged in the solution and then slowly pulled through the interface. The maximum force required to pull the ring from the liquid is measured, and this force is used to calculate the surface tension.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease as the concentration increases until the Critical Micelle Concentration (CMC) is reached, after which it will plateau.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Method (as described above) or Dye Solubilization Method

Apparatus: Tensiometer or UV-Vis Spectrophotometer

Procedure (Dye Solubilization Method):

  • Prepare Surfactant Solutions: Prepare a series of surfactant solutions with concentrations spanning the expected CMC range.

  • Add Dye: Add a small, constant amount of a water-insoluble dye (e.g., Sudan III) to each solution.

  • Equilibration: Allow the solutions to equilibrate, typically with gentle agitation, for a set period to ensure maximum solubilization of the dye within any micelles formed.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye.

  • Data Analysis: Plot the absorbance versus the surfactant concentration. A sharp increase in the slope of the plot indicates the onset of micelle formation, and the concentration at this inflection point is the CMC.

Determination of Emulsification Index (E24)

Method: Emulsion Formation and Stability Test

Apparatus: Vortex mixer, graduated test tubes

Procedure:

  • Prepare Emulsion: In a graduated test tube, mix a defined volume of the hydroxy fatty acid ester solution with an equal volume of an immiscible oil phase (e.g., kerosene (B1165875) or a vegetable oil).

  • Homogenization: Vigorously mix the two phases using a vortex mixer for a set time (e.g., 2 minutes) to form an emulsion.

  • Incubation: Allow the emulsion to stand undisturbed for 24 hours at a constant temperature.

  • Measurement: After 24 hours, measure the height of the emulsified layer and the total height of the liquid column in the test tube.

  • Calculation: The Emulsification Index (E24) is calculated using the following formula:

    E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of the surfactant properties of different hydroxy fatty acid esters.

Experimental_Workflow cluster_synthesis Synthesis of Hydroxy Fatty Acid Esters cluster_characterization Characterization of Surfactant Properties cluster_analysis Data Analysis and Comparison Synthesis Esterification of Hydroxy Fatty Acid (e.g., 12-Hydroxystearic Acid, Ricinoleic Acid) with different alcohols (Methanol, Ethanol, Propanol, Butanol) Surface_Tension Surface Tension Measurement (Wilhelmy Plate or Du Noüy Ring Method) Synthesis->Surface_Tension Test Samples CMC Critical Micelle Concentration (CMC) Determination (Surface Tension or Dye Solubilization Method) Synthesis->CMC Test Samples Emulsification Emulsification Index (E24) Measurement Synthesis->Emulsification Test Samples Data_Table Tabulation of Quantitative Data (Surface Tension, CMC, E24) Surface_Tension->Data_Table CMC->Data_Table Emulsification->Data_Table Comparison Comparative Analysis of Surfactant Performance Data_Table->Comparison

Caption: Workflow for the comparative study of hydroxy fatty acid ester surfactant properties.

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxyoctadecanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-hydroxyoctadecanoate (CAS No. 2420-36-2).

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is crucial to handle it with care and follow established safety protocols to minimize environmental impact. The substance is considered slightly hazardous to water, and therefore, it should not be allowed to enter drains, sewers, or watercourses.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses or chemical goggles
Body Protection Laboratory coat
Respiratory Wear an approved mask if dust formation is possible or if ventilation is insufficient.

Step-by-Step Disposal Procedure

Follow these procedural steps for the safe disposal of this compound:

  • Containment of Spills: In the event of a spill, prevent the material from spreading. As this compound is a solid, you can sweep it up and collect it mechanically.[1] Avoid generating dust during this process.

  • Collection of Waste: Place the collected this compound waste into a suitable, clearly labeled, and tightly sealed container for disposal.

  • Waste Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

  • Regulatory Compliance: The disposal of chemical waste must be in accordance with all local, regional, and national environmental regulations.[2] It is essential to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure full compliance.

  • Final Disposal Method:

    • Licensed Chemical Destruction Plant: The recommended method for final disposal is to send the waste to a licensed chemical destruction facility.[3]

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[3]

    • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1][3][4]

  • Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[3]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Container Decontamination A Wear Appropriate PPE B Collect Waste Material (Sweep if solid) A->B C Place in a Labeled, Sealed Container B->C D Store in a Designated Cool, Dry, Ventilated Area C->D H Triple-Rinse Empty Container C->H E Consult EHS or Licensed Waste Disposal Contractor D->E F Transport to a Licensed Chemical Destruction Plant or Incineration Facility E->F G Prohibited: Do Not Dispose Down Drain or in Trash E->G I Collect Rinsate as Chemical Waste H->I J Recycle or Dispose of Decontaminated Container H->J I->C Add to Waste

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxyoctadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxyoctadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.